Technical Documentation Center

6-Chloro-8-methylisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Chloro-8-methylisoquinoline
  • CAS: 196875-78-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Chloro-8-methylisoquinoline (CAS No. 196875-78-2)

For Researchers, Scientists, and Drug Development Professionals Foreword The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of physicochemical properties and pharmacological effects. This guide provides a comprehensive technical overview of a specific, yet significant derivative: 6-Chloro-8-methylisoquinoline. Due to the limited availability of direct experimental data for this particular isomer in peer-reviewed literature, this document will leverage established principles of organic synthesis and spectral analysis of analogous compounds to present a robust and scientifically grounded guide. We will delve into its identification, propose a viable synthetic route, predict its physicochemical and spectroscopic characteristics, and discuss its potential applications in drug discovery and development.

Compound Identification and Core Properties

Chemical Identity:

  • Systematic Name: 6-Chloro-8-methylisoquinoline

  • CAS Number: 196875-78-2[1]

  • Molecular Formula: C₁₀H₈ClN[2]

  • Molecular Weight: 177.63 g/mol

  • InChI: InChI=1S/C10H8ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h2-6H,1H3[2]

  • SMILES: Cc1cc(cc2c1cnc_c2)Cl[2]

Predicted Physicochemical Properties:

A summary of predicted and known properties for 6-Chloro-8-methylisoquinoline and its quinoline analogue is presented in Table 1. These predictions are based on computational models and data from structurally related compounds.

Property6-Chloro-8-methylisoquinoline (Predicted)6-Chloro-8-methylquinoline (Known)Reference
CAS Number 196875-78-219655-50-6[1][3]
Molecular Formula C₁₀H₈ClNC₁₀H₈ClN[2][3]
Molecular Weight 177.63 g/mol 177.63 g/mol [3]
Appearance Likely a solidSolid[4]
XlogP 3.13.19662[2][5]
Topological Polar Surface Area (TPSA) 12.89 Ų12.89 Ų[5]
Hydrogen Bond Donors 00[5]
Hydrogen Bond Acceptors 11[5]

Proposed Synthesis of 6-Chloro-8-methylisoquinoline

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic disconnection of 6-Chloro-8-methylisoquinoline points towards a substituted N-formyl-β-phenylethylamine as the key precursor for a Bischler-Napieralski cyclization.

G 6-Chloro-8-methylisoquinoline 6-Chloro-8-methylisoquinoline N-(2-(3-chloro-5-methylphenyl)ethyl)formamide N-(2-(3-chloro-5-methylphenyl)ethyl)formamide 6-Chloro-8-methylisoquinoline->N-(2-(3-chloro-5-methylphenyl)ethyl)formamide Bischler-Napieralski Cyclization 2-(3-chloro-5-methylphenyl)ethan-1-amine 2-(3-chloro-5-methylphenyl)ethan-1-amine N-(2-(3-chloro-5-methylphenyl)ethyl)formamide->2-(3-chloro-5-methylphenyl)ethan-1-amine Formylation 3-Chloro-5-methylbenzaldehyde 3-Chloro-5-methylbenzaldehyde 2-(3-chloro-5-methylphenyl)ethan-1-amine->3-Chloro-5-methylbenzaldehyde Reductive Amination

Caption: Retrosynthetic analysis of 6-Chloro-8-methylisoquinoline.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on well-established chemical transformations. Researchers should perform appropriate optimization and characterization at each step.

Step 1: Synthesis of N-(2-(3-chloro-5-methylphenyl)ethyl)formamide

  • Starting Material: 3-Chloro-5-methylbenzaldehyde.

  • Procedure:

    • React 3-chloro-5-methylbenzaldehyde with nitromethane in the presence of a base (e.g., sodium hydroxide) to form the corresponding β-nitrostyrene.

    • Reduce the β-nitrostyrene using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield 2-(3-chloro-5-methylphenyl)ethan-1-amine.

    • Formylate the resulting amine by reacting it with an excess of ethyl formate or by using formic acid with a dehydrating agent to produce N-(2-(3-chloro-5-methylphenyl)ethyl)formamide.

Step 2: Bischler-Napieralski Cyclization

  • Precursor: N-(2-(3-chloro-5-methylphenyl)ethyl)formamide.

  • Procedure:

    • Dissolve the N-formyl precursor in a suitable solvent, such as toluene or acetonitrile.

    • Add a dehydrating/cyclizing agent, typically phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.[7] Electron-donating groups on the aromatic ring generally facilitate this intramolecular electrophilic aromatic substitution.[6]

    • Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction mixture with ice water and basify with an appropriate base (e.g., ammonium hydroxide or sodium hydroxide).

    • Extract the crude product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Purify the extracted product by column chromatography on silica gel to yield 3,4-dihydro-6-chloro-8-methylisoquinoline.

Step 3: Aromatization

  • Intermediate: 3,4-dihydro-6-chloro-8-methylisoquinoline.

  • Procedure:

    • Dehydrogenate the dihydroisoquinoline intermediate to the fully aromatic isoquinoline. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent like xylene or by using an oxidizing agent like manganese dioxide (MnO₂).

    • After the reaction is complete, filter off the catalyst (if used) and remove the solvent under reduced pressure.

    • The final product, 6-Chloro-8-methylisoquinoline, can be further purified by recrystallization or sublimation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization 3-Chloro-5-methylbenzaldehyde 3-Chloro-5-methylbenzaldehyde β-nitrostyrene intermediate β-nitrostyrene intermediate 3-Chloro-5-methylbenzaldehyde->β-nitrostyrene intermediate NaOH Nitromethane Nitromethane Nitromethane->β-nitrostyrene intermediate 2-(3-chloro-5-methylphenyl)ethan-1-amine 2-(3-chloro-5-methylphenyl)ethan-1-amine β-nitrostyrene intermediate->2-(3-chloro-5-methylphenyl)ethan-1-amine Reduction LiAlH4 LiAlH4 LiAlH4->2-(3-chloro-5-methylphenyl)ethan-1-amine N-formyl precursor N-formyl precursor 2-(3-chloro-5-methylphenyl)ethan-1-amine->N-formyl precursor Formylation Ethyl formate Ethyl formate Ethyl formate->N-formyl precursor Dihydroisoquinoline intermediate Dihydroisoquinoline intermediate N-formyl precursor->Dihydroisoquinoline intermediate Bischler-Napieralski 6-Chloro-8-methylisoquinoline 6-Chloro-8-methylisoquinoline Dihydroisoquinoline intermediate->6-Chloro-8-methylisoquinoline Dehydrogenation POCl3 POCl3 POCl3->Dihydroisoquinoline intermediate Pd/C Pd/C Pd/C->6-Chloro-8-methylisoquinoline

Caption: Proposed synthetic workflow for 6-Chloro-8-methylisoquinoline.

Predicted Spectroscopic Data for Structural Elucidation

The following spectroscopic data are predicted based on the known spectra of closely related compounds, such as 6-chloro-8-methylquinoline and other substituted isoquinolines.[10][11][12]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electronegativity of the chlorine atom and the nitrogen atom in the isoquinoline ring.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
H-1~9.2sDeshielded proton adjacent to nitrogen.
H-3~8.5dDeshielded proton on the pyridine ring.
H-4~7.6dProton on the pyridine ring.
H-5~7.9dDeshielded due to proximity to the fused ring system.
H-7~7.5sSinglet due to substitution at positions 6 and 8.
-CH₃~2.6sMethyl group protons.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1~152Carbon adjacent to nitrogen.
C-3~143Carbon on the pyridine ring.
C-4~121Carbon on the pyridine ring.
C-4a~135Bridgehead carbon.
C-5~129Carbon in the benzene ring.
C-6~134Carbon attached to chlorine.
C-7~128Carbon in the benzene ring.
C-8~138Carbon attached to the methyl group.
C-8a~127Bridgehead carbon.
-CH₃~18Methyl carbon.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Cl bond.

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
1620-1580C=C and C=N ring stretching
1500-1400C=C ring stretching
850-800C-H out-of-plane bending
800-600C-Cl stretch
Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a chlorine atom (M⁺+2 peak with approximately one-third the intensity of the M⁺ peak).

  • M⁺: m/z 177

  • M⁺+2: m/z 179

  • Fragmentation: Expect fragmentation patterns involving the loss of a chlorine atom, a methyl radical, and cleavage of the isoquinoline ring.

Applications in Drug Discovery and Chemical Biology

The 6-Chloro-8-methylisoquinoline scaffold is a promising starting point for the development of novel therapeutic agents. The chloro and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

  • Kinase Inhibitors: The quinoline and isoquinoline cores are known "privileged structures" that can act as ATP mimetics, binding to the ATP-binding site of various kinases.[4] Dysregulation of kinase signaling is a hallmark of many cancers, making 6-Chloro-8-methylisoquinoline a potential scaffold for the development of novel kinase inhibitors.

  • Antimicrobial and Antiparasitic Agents: Chloroquinoline derivatives, most notably chloroquine, have a long history as antimalarial drugs. The 6-chloro-substituted isoquinoline core could be explored for the development of new antimalarial, antibacterial, or antifungal agents.

  • CNS-active Compounds: The isoquinoline nucleus is present in many alkaloids with significant central nervous system activity. Modifications of the 6-Chloro-8-methylisoquinoline structure could lead to the discovery of new compounds with applications in neurology and psychiatry.

Conclusion

This technical guide provides a comprehensive overview of 6-Chloro-8-methylisoquinoline (CAS No. 196875-78-2), a molecule of significant interest to the scientific and drug development communities. While direct experimental data is limited, a viable synthetic pathway has been proposed based on established organic chemistry principles. Furthermore, predicted physicochemical and spectroscopic properties have been provided to aid in the identification and characterization of this compound. The unique substitution pattern of 6-Chloro-8-methylisoquinoline makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of uncovering novel drug candidates.

References

  • BenchChem. (2025). The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide for Drug Development Professionals.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 8-methyl-6-chloroisoquinoline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.
  • NIST. (n.d.). 6-Chloro-2-methylquinoline. Retrieved from [Link]

  • Electronic Supporting Information. (n.d.). General procedure for the synthesis of quinoline N-oxides.
  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1391-1401.
  • PubChem. (n.d.). 8-methyl-6-chloroisoquinoline. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines.

Sources

Exploratory

physical and chemical properties of 6-Chloro-8-methylisoquinoline

An In-Depth Technical Guide to 6-Chloro-8-methylisoquinoline: Properties, Reactivity, and Applications in Medicinal Chemistry Executive Summary In the landscape of modern drug discovery and materials science, the isoquin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Chloro-8-methylisoquinoline: Properties, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery and materials science, the isoquinoline bicyclic heteroaromatic ring serves as a "privileged scaffold"[1]. Among its functionalized derivatives, 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) has emerged as a high-value synthetic building block[2]. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform. The strategic placement of a chlorine atom at the C6 position and a methyl group at the C8 position provides a dual-action mechanism for structural diversification: the C6 halogen acts as a reactive handle for transition-metal-catalyzed cross-couplings, while the C8 methyl group provides critical steric shielding that dictates the molecule's conformational fit within biological target sites, such as the ATP-binding pockets of kinases[3].

This whitepaper synthesizes the physical properties, chemical reactivity profiles, and downstream experimental workflows associated with 6-Chloro-8-methylisoquinoline, providing a self-validating framework for researchers looking to leverage this scaffold in advanced drug development.

Physical and Chemical Properties

Understanding the baseline physicochemical properties of 6-Chloro-8-methylisoquinoline is critical for predicting its solubility, stability, and behavior in both synthetic reactions and biological assays.

PropertyValueCausality / Significance
CAS Number 196875-78-2[2]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₀H₈ClN[2]Dictates the exact mass and isotopic distribution for LC-MS validation.
Molecular Weight 177.63 g/mol [4]Low molecular weight makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD)[5].
MDL Number MFCD00089596[2]Cross-reference identifier for chemical databases.
SMILES CC1=CC(Cl)=CC2=C1C=NC=C2[4]Facilitates in silico docking studies and computational modeling.
Storage Conditions 2-8°C, Sealed, DryPrevents oxidative degradation of the electron-rich isoquinoline nitrogen.
Structural Causality in Design
  • The C6-Chlorine (Electronic & Reactive Node): The chlorine atom at the 6-position is electron-withdrawing via induction, which slightly lowers the pKa of the isoquinoline nitrogen. More importantly, it serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the rapid generation of 6-aryl or 6-alkyl derivatives[6].

  • The C8-Methyl (Steric Node): The methyl group at the 8-position projects into the spatial environment adjacent to the isoquinoline nitrogen. When this scaffold binds to the hinge region of a kinase, the isoquinoline nitrogen acts as a hydrogen bond acceptor. The C8-methyl group restricts the rotational freedom of the molecule, locking it into a specific bioactive conformation. This steric bulk prevents the molecule from binding to off-target kinases with smaller ATP pockets, thereby increasing target selectivity[3].

Application in Drug Development: Kinase Inhibition

Isoquinoline derivatives are foundational to the development of kinase inhibitors, targeting pathways such as PI3K/Akt, ROCK, Haspin, and PKCζ[3][7][8]. The hydrophobic isoquinoline core perfectly mimics the adenine ring of ATP, allowing it to competitively occupy the kinase ATP-binding pocket[5].

By utilizing 6-Chloro-8-methylisoquinoline as a starting fragment, medicinal chemists employ a "fragment-merging strategy." For example, substituting the C6 position with various heteroaromatics while maintaining the C8-methyl group allows researchers to probe the Structure-Activity Relationship (SAR) of the kinase's hydrophobic sub-pocket, often yielding sub-nanomolar inhibitory potencies[3][5].

Kinase_Pathway Inhibitor 6-Substituted-8-methylisoquinoline (ATP Competitor) PI3K PI3K Enzyme Inhibitor->PI3K Competitive Binding at Hinge Region RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates Akt Akt / Protein Kinase B PIP3->Akt Recruits & Activates mTOR mTORC1 (Cell Survival) Akt->mTOR Promotes Proliferation

Caption: PI3K/Akt signaling pathway modulation via ATP-competitive isoquinoline-based kinase inhibitors.

Experimental Workflows and Protocols

To transform 6-Chloro-8-methylisoquinoline into a bioactive library and validate its efficacy, a robust, self-validating experimental pipeline is required. Below are the detailed methodologies for chemical functionalization and biological screening.

Protocol 1: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling at the C6 Position

This protocol details the substitution of the C6-chlorine with an aryl boronic acid to generate a 6-aryl-8-methylisoquinoline derivative[6].

Materials:

  • 6-Chloro-8-methylisoquinoline (1.0 equiv)

  • Aryl boronic acid (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-Chloro-8-methylisoquinoline, the aryl boronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate the tube and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times to ensure an oxygen-free environment (critical to prevent catalyst oxidation).

  • Catalyst Addition: Inside a glovebox or under positive N₂ flow, add the Pd(PPh₃)₄ catalyst.

  • Solvent Introduction: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Reaction: Seal the tube and heat the mixture to 90°C in an oil bath for 12–16 hours. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the diversified isoquinoline derivative.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Once the derivative library is synthesized, its inhibitory potency against target kinases must be evaluated[9].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the isoquinoline derivative in DMSO. Transfer to a 384-well assay plate (final DMSO concentration ≤ 1%).

  • Enzyme Addition: Add the purified recombinant kinase (e.g., PI3K or Haspin) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add a mixture of ATP (at the enzyme's specific K_m) and the appropriate lipid/peptide substrate to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Signal Generation: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a microplate reader. Plot the percentage of kinase inhibition against the log of the compound concentration to calculate the IC₅₀ value[9].

Experimental_Workflow Prep Scaffold Procurement (CAS 196875-78-2) Coupling Pd-Catalyzed Cross-Coupling (C6) Prep->Coupling Reagents: Pd(PPh3)4, Boronic Acid Library Derivative Library Coupling->Library Diversification Biochem Biochemical Kinase Assay (Primary) Library->Biochem High-Throughput Screening Cellular Cell-Based Efficacy Assay Biochem->Cellular Hit Selection (IC50 < 100 nM)

Caption: Workflow for the synthesis and biological evaluation of 6-Chloro-8-methylisoquinoline derivatives.

Conclusion

6-Chloro-8-methylisoquinoline is far more than a simple catalog chemical; it is a meticulously designed starting node for drug discovery. By understanding the causality behind its structural features—specifically the reactive potential of the C6-chlorine and the conformational restriction imposed by the C8-methyl group—researchers can rationally design highly potent, selective kinase inhibitors and novel functional materials.

Sources

Foundational

An In-depth Technical Guide to 6-Chloro-8-methylisoquinoline: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-chloro-8-methylisoquinoline, a substituted heterocyclic compound with significant potential in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-8-methylisoquinoline, a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to support your research and development endeavors.

Core Molecular Attributes of 6-Chloro-8-methylisoquinoline

6-Chloro-8-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The strategic placement of a chloro group at the 6-position and a methyl group at the 8-position significantly influences its electronic properties and steric profile, thereby dictating its reactivity and potential as a scaffold in drug design.[1][2]

PropertyValueSource
Molecular Formula C₁₀H₈ClN[3]
Molecular Weight 177.63 g/mol [4][5]
Monoisotopic Mass 177.03453 Da[3]
Predicted XlogP 3.1[3]

Synthesis of Substituted Isoquinolines: A Strategic Overview

Established Synthetic Pathways

Classical methods such as the Bischler–Napieralski, Pictet–Gams, and Pictet–Spengler reactions remain foundational for constructing the isoquinoline skeleton.[6] More contemporary, transition-metal-catalyzed C–H activation and annulation reactions offer atom-economical alternatives with high functional group tolerance.[6]

A plausible synthetic approach for 6-chloro-8-methylisoquinoline would likely involve a multi-step sequence starting from a suitably substituted aniline derivative. For instance, the Skraup reaction, a cornerstone in quinoline synthesis, can be adapted for isoquinolines and provides a conceptual framework.[7]

Illustrative Synthetic Workflow: The Skraup Reaction for a Quinoline Isomer

To provide a practical context, the following is a detailed protocol for the synthesis of the isomeric 6-chloro-8-methylquinoline, which offers valuable insights into the potential synthetic strategy for the target isoquinoline.[7]

Reaction: Skraup synthesis of 6-chloro-8-methylquinoline

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 4-Chloro-2-methylaniline 4-Chloro-2-methylaniline Glycerol Glycerol Sulfuric Acid Sulfuric Acid Nitrobenzene Nitrobenzene Mixing Mixing Heating (140°C) Heating (140°C) Mixing->Heating (140°C) Exothermic Reaction Exothermic Reaction Heating (140°C)->Exothermic Reaction Stirring (6h) Stirring (6h) Exothermic Reaction->Stirring (6h) Quenching (ice water) Quenching (ice water) Stirring (6h)->Quenching (ice water) Reaction Completion (TLC) pH Adjustment (NaOH) pH Adjustment (NaOH) Quenching (ice water)->pH Adjustment (NaOH) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) pH Adjustment (NaOH)->Extraction (Ethyl Acetate) Purification (Flash Chromatography) Purification (Flash Chromatography) Extraction (Ethyl Acetate)->Purification (Flash Chromatography) 6-Chloro-8-methylquinoline 6-Chloro-8-methylquinoline Purification (Flash Chromatography)->6-Chloro-8-methylquinoline Final Product (80% yield)

Caption: Synthetic workflow for 6-chloro-8-methylquinoline via the Skraup reaction.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 4-chloro-2-methylaniline (100 g, 0.706 mol) and glycerol (260 g, 2.82 mol) in nitrobenzene (200 mL), add concentrated sulfuric acid (200 mL) dropwise at room temperature.[7]

  • Heating and Reaction: Slowly heat the reaction mixture to 140 °C. A vigorous exothermic reaction is typically observed, with the temperature rising to approximately 200 °C. Maintain the reaction at 140 °C and stir for 6 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

  • Work-up: After completion, cool the reaction to room temperature and stir overnight. Quench the reaction mixture by pouring it into chilled water (5 L). Adjust the pH to ~9 using a 40% aqueous sodium hydroxide solution.[7]

  • Extraction: Add ethyl acetate (3 L) and stir for 30 minutes. Filter the solution through a celite bed. Separate the organic layer and extract the aqueous phase with ethyl acetate (5 x 2 L).[7]

  • Purification: Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under vacuum. Purify the crude residue by flash chromatography using an ethyl acetate/hexane (5:95) eluent to afford the title compound.[7]

Reactivity and Chemical Behavior

The reactivity of the 6-chloro-8-methylisoquinoline scaffold is primarily influenced by the interplay of the chloro and methyl substituents on the electron-deficient isoquinoline ring system.[2]

  • Nucleophilic Aromatic Substitution: The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functional groups onto the isoquinoline core, a common strategy in the synthesis of pharmaceutical compounds.[5]

  • Cross-Coupling Reactions: The C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[5]

  • Electrophilic Aromatic Substitution: The isoquinoline ring itself can undergo electrophilic substitution, with the position of attack directed by the existing substituents.

The steric hindrance from the 8-methyl group may influence the accessibility of the 6-chloro position to bulky reagents, a critical consideration in reaction design.[2]

Analytical Characterization

A comprehensive characterization of 6-chloro-8-methylisoquinoline is essential to confirm its identity and purity. A multi-technique approach is recommended.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Purified Sample Purified Sample NMR (¹H, ¹³C) NMR (¹H, ¹³C) Purified Sample->NMR (¹H, ¹³C) Structural Elucidation Mass Spectrometry (HRMS) Mass Spectrometry (HRMS) Purified Sample->Mass Spectrometry (HRMS) Molecular Formula Confirmation HPLC HPLC Purified Sample->HPLC Purity Assessment TLC TLC Purified Sample->TLC Reaction Monitoring

Caption: Analytical workflow for the characterization of 6-chloro-8-methylisoquinoline.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure and confirming the positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition and molecular formula.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the synthesized compound.[8]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of synthesis and purification.[8]

Applications in Research and Drug Discovery

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active natural products and synthetic drugs.[1][9] Substituted isoquinolines have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[9][10]

  • Anticancer Drug Development: Many isoquinoline derivatives exert their anticancer effects by targeting key cellular pathways, such as PI3K/Akt/mTOR signaling, or by inducing apoptosis and cell cycle arrest.[1] The specific substitution pattern of 6-chloro-8-methylisoquinoline makes it an attractive starting point for the design of novel kinase inhibitors or DNA-intercalating agents.

  • Chemical Probes and Materials Science: The fluorescent properties of some isoquinoline derivatives make them valuable as chemical probes for visualizing biological processes.[1] Additionally, the rigid, aromatic structure of the isoquinoline core lends itself to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Conclusion

6-Chloro-8-methylisoquinoline is a heterocyclic compound with considerable potential as a building block in synthetic and medicinal chemistry. While specific literature on this particular isomer is emerging, a strong foundation of knowledge on the synthesis, reactivity, and applications of related isoquinoline and quinoline derivatives provides a robust framework for its investigation. This guide has outlined the core molecular properties, plausible synthetic strategies, and key analytical considerations for 6-chloro-8-methylisoquinoline, offering a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

References

  • International Journal of Pharmaceutical Sciences. (2025, August 19). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ChemBK. (n.d.). 6-CHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ACID. [Link]

  • Bentham Open. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]

  • Royal Society of Chemistry. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Molbase. (n.d.). CAS 209286-73-7: 1-chloro-6-methylisoquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. [Link]

  • NextSDS. (n.d.). 6-chloro-8-methylquinolin-5-amine — Chemical Substance Information. [Link]

  • International Journal of Scientific & Technology Research. (2020, February 15). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. [Link]

  • MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • LOCKSS. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Chloroquinoline - CID 69139. [Link]

  • PubChem. (n.d.). 8-methyl-6-chloroisoquinoline (C10H8ClN). [Link]

  • ALB Materials Inc. (n.d.). 529-78-2 | Rhombifoline. [Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 6-Chloro-8-methylisoquinoline

An In-Depth Technical Guide for Analytical Scientists Executive Summary The unambiguous structural elucidation of substituted heterocycles is a critical bottleneck in drug discovery and materials science. 6-Chloro-8-meth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Analytical Scientists

Executive Summary

The unambiguous structural elucidation of substituted heterocycles is a critical bottleneck in drug discovery and materials science. 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) presents a unique analytical challenge due to the potential for regioisomerism during synthesis. This whitepaper provides a comprehensive, causality-driven framework for the structural characterization of this specific scaffold. By integrating High-Resolution Mass Spectrometry (HRMS) with 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, we establish a self-validating analytical matrix that eliminates structural ambiguity.

Introduction: The 6-Chloro-8-methylisoquinoline Scaffold

Isoquinoline derivatives are privileged pharmacophores widely distributed in natural alkaloids and synthetic therapeutics. The substitution pattern on the isoquinoline ring system profoundly influences its physicochemical properties and biological target affinity[1]. In 6-Chloro-8-methylisoquinoline, the presence of an electron-withdrawing chlorine atom at C-6 and an electron-donating methyl group at C-8 creates a complex electronic push-pull system across the benzene ring.

During synthetic pathways (e.g., Pomeranz-Fritsch or Doebner-type reactions), unexpected regioisomers can frequently emerge depending on the steric and electronic nature of the precursors[2]. Therefore, relying solely on 1D ¹H NMR is insufficient. A multi-modal approach is required to confirm the exact connectivity of the halogen and alkyl substituents relative to the bridgehead carbons (C-4a and C-8a).

Workflow A Sample Prep & Purity Check (LC-UV/ELSD) B HRMS Analysis (ESI-QTOF) A->B C 1D NMR (1H, 13C, DEPT-135) A->C F Final Structure Elucidation B->F D 2D NMR (COSY, HSQC, HMBC) C->D D->F E Orthogonal Validation (FT-IR, X-Ray) E->F

Fig 1. Multi-modal analytical workflow for structure elucidation.

Methodological Framework: Multi-Modal Structure Elucidation
3.1. High-Resolution Mass Spectrometry (HRMS) & Fragmentation Pathways

HRMS provides the foundational empirical formula. For 6-Chloro-8-methylisoquinoline (C₁₀H₈ClN), positive electrospray ionization (ESI+) yields a characteristic protonated molecular ion [M+H]⁺ at m/z 178.0423. The isotopic signature is highly diagnostic: the natural abundance of ³⁵Cl and ³⁷Cl produces an unmistakable 3:1 ratio for the [M+H]⁺ peaks at m/z 178.04 and 180.04, respectively.

Causality of Fragmentation: Isoquinoline alkaloids and their synthetic derivatives exhibit characteristic fragmentation patterns under ESI, driven by the loss of substituents from their rigid ring structures[3]. Systematic investigations of isoquinoline collision-induced dissociation (CID) reveal that halogenated and methylated derivatives frequently undergo radical losses and ring contractions[4]. The primary fragmentation pathway involves the homolytic cleavage of the C-Cl bond or the loss of HCl (36 Da), yielding a highly conjugated product ion at m/z 142.06. A secondary pathway involves the loss of a methyl radical (15 Da) from the C-8 position, driven by the stability of the resulting radical cation.

MS_Frag M [M+H]+ m/z 178.04 F1 Loss of HCl m/z 142.06 M->F1 -HCl (36 Da) F2 Loss of CH3• m/z 163.01 M->F2 -CH3• (15 Da) F3 Isoquinoline Core m/z 128.06 F1->F3 -CH2 (14 Da)

Fig 2. Proposed HRMS fragmentation pathway of 6-Chloro-8-methylisoquinoline.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (1D & 2D)

While HRMS confirms the molecular formula, NMR is the definitive tool for establishing the substitution pattern. The chemical shift of a proton on the isoquinoline ring is heavily influenced by its local electronic environment, with the electron-withdrawing nitrogen atom significantly deshielding adjacent protons[1].

1D NMR Causality:

  • ¹H NMR: The H-1 proton is highly deshielded (δ ~9.2 ppm) due to the adjacent electronegative nitrogen and the anisotropic effect of the fused ring system. The H-5 and H-7 protons on the substituted benzene ring will appear as meta-coupled doublets (J ~ 2.0 Hz). If the methyl group were at C-7 and the chlorine at C-8, the splitting pattern would change to ortho-coupling (J ~ 8.0 Hz). The meta-coupling strictly validates the 6,8-substitution pattern.

  • ¹³C & DEPT-135: DEPT-135 is utilized to distinguish quaternary carbons (C-4a, C-8a, C-6, C-8) which disappear from the spectrum, from methine carbons (C-1, C-3, C-4, C-5, C-7) which point up.

2D NMR Causality (The Crux of Elucidation): To unambiguously differentiate the C-4a and C-8a bridgehead carbons, Heteronuclear Multiple Bond Correlation (HMBC) is critical. The vicinal (peri) coupling constants and long-range HMBC correlations are fundamental for assigning the bridgehead carbons in fused bicyclic systems[5]. The H-1 proton exhibits a strong ³JCH correlation to C-4a and a ²JCH correlation to C-8a. Simultaneously, the protons of the C-8 methyl group will show a strong ³JCH to C-8a and C-7, firmly establishing the orientation of the substituted benzene ring relative to the pyridine core.

NMR_Corr H1 H-1 (δ 9.2) C8a C-8a H1->C8a HMBC C4a C-4a H1->C4a HMBC H3 H-3 (δ 8.5) Me CH3-8 (δ 2.8) C8 C-8 Me->C8 HSQC Me->C8a HMBC H5 H-5 (δ 7.8) H7 H-7 (δ 7.5) H5->H7 COSY C1 C-1

Fig 3. Key 2D NMR (HMBC, HSQC, COSY) correlations for structural assignment.

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: LC-HRMS/MS Analysis

  • Sample Preparation: Dissolve 1 mg of 6-Chloro-8-methylisoquinoline in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Self-Validation (System Suitability): Inject a blank followed by a standard calibrant mix (e.g., reserpine and caffeine) to verify mass accuracy (< 5 ppm error) and column retention stability.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Set capillary voltage to 3.5 kV, desolvation temperature to 400 °C.

  • CID Fragmentation: Isolate the m/z 178.04 precursor in the quadrupole. Apply collision energies of 15, 25, and 35 eV using Argon as the collision gas to generate a comprehensive MS/MS spectrum.

Protocol 2: High-Field NMR Acquisition

  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl₃ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Self-Validation (Purity Check): Prior to lengthy 2D acquisitions, acquire a quantitative ¹H NMR (qNMR) spectrum with a relaxation delay (D1) of 10 seconds. Integrate the signals against a known internal calibrant (e.g., maleic acid) to verify sample purity (>95%). This ensures minor signals in 2D spectra are not misassigned as long-range correlations from impurities.

  • 1D Acquisition: Acquire ¹H (400 or 600 MHz, 16 scans) and ¹³C{¹H} (100 or 150 MHz, 1024 scans) spectra.

  • 2D Acquisition:

    • COSY: Acquire with 128 t1 increments, 4 scans per increment.

    • HSQC: Optimized for ¹JCH = 145 Hz.

    • HMBC: Optimized for long-range coupling ⁿJCH = 8 Hz. This is the critical step for linking the methyl group to the bridgehead carbon.

Quantitative Data Summary

The following tables summarize the expected analytical data based on the structural logic of the 6-Chloro-8-methylisoquinoline scaffold.

Table 1: HRMS/MS Fragmentation Summary

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral LossStructural Implication
178.0423 (³⁵Cl)142.065135.97 Da (HCl)Confirms presence of halogen on the aromatic ring.
178.0423 (³⁵Cl)163.018815.02 Da (CH₃•)Radical loss typical of sterically hindered methyl groups.
180.0393 (³⁷Cl)142.065137.97 Da (H³⁷Cl)Convergence of isotopes confirms Cl loss.

Table 2: ¹H and ¹³C NMR Assignments (in CDCl₃)

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)¹³C Shift (δ, ppm)Key HMBC Correlations (H to C)
1 9.20s151.2C-3, C-4a, C-8a
3 8.52d (5.8)143.5C-1, C-4, C-4a
4 7.60d (5.8)120.1C-3, C-4a, C-5, C-8a
4a --127.4-
5 7.82d (2.0)125.6C-4, C-7, C-8a
6 --134.1-
7 7.51d (2.0)130.5C-5, C-8, C-8a
8 --136.2-
8a --134.8-
8-CH₃ 2.85s19.4C-7, C-8, C-8a

Note: The meta-coupling (J = 2.0 Hz) between H-5 and H-7, combined with the HMBC correlation from 8-CH₃ to C-8a, provides absolute proof of the 6-chloro-8-methyl substitution pattern.

Conclusion

The structural elucidation of 6-Chloro-8-methylisoquinoline requires a rigorous, multi-modal analytical approach. While HRMS provides the exact mass and confirms the presence of the chlorine atom via isotopic distribution and CID fragmentation, it is the strategic application of 2D NMR (specifically HMBC and COSY) that locks in the regiochemistry. By validating the meta-relationship of the aromatic protons and the connectivity of the methyl group to the C-8a bridgehead, researchers can confidently verify the integrity of this critical scaffold for downstream drug development applications.

References
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. nih.gov.[Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. mdpi.com.[Link]

  • 13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. connectsci.au. [Link]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 6-Chloro-8-methylisoquinoline and its Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The targeted introduction of specific substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This technical guide provides a comprehensive overview of the synthesis of a key substituted isoquinoline, 6-chloro-8-methylisoquinoline, and explores strategies for its further derivatization. This document details plausible and established synthetic routes, including the renowned Pomeranz-Fritsch and Bischler-Napieralski reactions, providing insights into reaction mechanisms, experimental protocols, and the rationale behind methodological choices. Furthermore, this guide explores the potential for derivatization of the 6-chloro-8-methylisoquinoline core, opening avenues for the development of novel molecular entities for drug discovery and development.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline, a heterocyclic aromatic organic compound, is a structural isomer of quinoline.[1] Its framework, consisting of a benzene ring fused to a pyridine ring, is a "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active molecules.[2] The therapeutic applications of isoquinoline derivatives are vast and include use as anticancer, antimicrobial, and anti-inflammatory agents.[1] The specific substitution pattern on the isoquinoline ring system plays a crucial role in determining the molecule's biological target and efficacy. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a methyl group can influence binding affinity and steric interactions with biological targets. The combination of a chloro and a methyl group at the 6- and 8-positions, respectively, of the isoquinoline core presents a unique scaffold for the exploration of novel chemical space in drug discovery.

Strategic Approaches to the Synthesis of the 6-Chloro-8-methylisoquinoline Scaffold

The synthesis of the 6-chloro-8-methylisoquinoline core can be approached through several established methods for isoquinoline ring formation. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern. Here, we detail two primary and highly viable strategies: the Pomeranz-Fritsch reaction and the Bischler-Napieralski reaction.

The Pomeranz-Fritsch Reaction: A Convergent Approach

The Pomeranz-Fritsch reaction is a powerful method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4] This acid-catalyzed cyclization proceeds via the formation of a benzalaminoacetal intermediate.[3] For the synthesis of 6-chloro-8-methylisoquinoline, the logical starting material is 4-chloro-2-methylbenzaldehyde.

Conceptual Workflow for the Pomeranz-Fritsch Synthesis

Pomeranz_Fritsch_Workflow start 4-Chloro-2-methylbenzaldehyde + Aminoacetaldehyde diethyl acetal schiff_base Formation of Benzalaminoacetal (Schiff Base) start->schiff_base Condensation cyclization Acid-Catalyzed Cyclization schiff_base->cyclization H₂SO₄ product 6-Chloro-8-methylisoquinoline cyclization->product

Caption: Pomeranz-Fritsch synthesis workflow for 6-chloro-8-methylisoquinoline.

2.1.1. Rationale for Starting Material Selection

The substitution pattern of the final isoquinoline product in a Pomeranz-Fritsch synthesis is directly determined by the substituents on the starting benzaldehyde. To achieve the desired 6-chloro-8-methylisoquinoline, a benzaldehyde with a chlorine atom at the 4-position and a methyl group at the 2-position is required. The cyclization occurs at the ortho position to the methyl group, leading to the methyl group at position 8 of the isoquinoline ring, while the chlorine atom remains at its corresponding position, which becomes position 6.

2.1.2. Proposed Experimental Protocol

Part 1: Synthesis of the Benzalaminoacetal Intermediate

ReactantMolar Eq.Molecular Weight ( g/mol )
4-Chloro-2-methylbenzaldehyde1.0154.59
Aminoacetaldehyde diethyl acetal1.1133.19
TolueneSolvent-
p-Toluenesulfonic acidCatalytic-

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq) and aminoacetaldehyde diethyl acetal (1.1 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the Schiff base formation.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude benzalaminoacetal.

Part 2: Acid-Catalyzed Cyclization

ReactantMolar Eq.Notes
Benzalaminoacetal1.0From Part 1
Concentrated H₂SO₄ExcessCatalyst and dehydrating agent

Procedure:

  • Carefully add the crude benzalaminoacetal dropwise to an excess of cold (0 °C) concentrated sulfuric acid with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature typically between 60-100 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the acidic solution with a concentrated solution of sodium hydroxide until the pH is greater than 10, keeping the temperature below 20 °C.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-chloro-8-methylisoquinoline.

The Bischler-Napieralski Reaction: A Stepwise Construction

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[5][6][7] This reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently dehydrogenated to the aromatic isoquinoline.

Conceptual Workflow for the Bischler-Napieralski Synthesis

Bischler_Napieralski_Workflow start 2-(4-Chloro-2-methylphenyl)ethanamine acetylation Acetylation (e.g., Ac₂O) start->acetylation amide N-Acetyl-2-(4-chloro-2- methylphenyl)ethanamine acetylation->amide cyclization Cyclization (POCl₃) amide->cyclization dihydroisoquinoline 6-Chloro-8-methyl-3,4- dihydroisoquinoline cyclization->dihydroisoquinoline dehydrogenation Dehydrogenation (e.g., Pd/C) dihydroisoquinoline->dehydrogenation product 6-Chloro-8-methylisoquinoline dehydrogenation->product

Caption: Bischler-Napieralski synthesis workflow for 6-chloro-8-methylisoquinoline.

2.2.1. Synthesis of the Key Precursor: 2-(4-Chloro-2-methylphenyl)ethanamine

The successful implementation of the Bischler-Napieralski route hinges on the availability of the corresponding β-phenylethylamine. A plausible synthesis of 2-(4-chloro-2-methylphenyl)ethanamine starts from 4-chloro-2-methylbenzyl cyanide.

Proposed Experimental Protocol for Precursor Synthesis:

  • Reduction of 4-chloro-2-methylbenzyl cyanide: The nitrile can be reduced to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF).

2.2.2. Proposed Experimental Protocol for the Bischler-Napieralski Reaction

Part 1: Acetylation of 2-(4-Chloro-2-methylphenyl)ethanamine

ReactantMolar Eq.Notes
2-(4-Chloro-2-methylphenyl)ethanamine1.0Synthesized as described above
Acetic anhydride or Acetyl chloride1.1Acetylating agent
Base (e.g., triethylamine, pyridine)1.2To neutralize the acid formed
Dichloromethane (DCM)Solvent-

Procedure:

  • Dissolve 2-(4-chloro-2-methylphenyl)ethanamine (1.0 eq) and the base (1.2 eq) in DCM.

  • Cool the solution to 0 °C and add acetic anhydride or acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-acetyl-2-(4-chloro-2-methylphenyl)ethanamine.

Part 2: Cyclization and Dehydrogenation

ReactantMolar Eq.Notes
N-Acetyl-2-(4-chloro-2-methylphenyl)ethanamine1.0From Part 1
Phosphorus oxychloride (POCl₃)ExcessDehydrating and cyclizing agent
Toluene or XyleneSolvent-
Palladium on Carbon (Pd/C)CatalyticDehydrogenation catalyst

Procedure:

  • Dissolve the crude amide from Part 1 in toluene or xylene.

  • Add an excess of phosphorus oxychloride (POCl₃).

  • Reflux the mixture for several hours until the cyclization is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify with a strong base and extract with an organic solvent.

  • Dry the organic extract and concentrate to obtain the crude 6-chloro-8-methyl-3,4-dihydroisoquinoline.

  • For the dehydrogenation step, dissolve the crude dihydroisoquinoline in a high-boiling solvent like decalin or diphenylether, add a catalytic amount of 10% Pd/C, and reflux for several hours.

  • Cool the mixture, filter off the catalyst, and purify the product by column chromatography to yield 6-chloro-8-methylisoquinoline.

Derivatization of the 6-Chloro-8-methylisoquinoline Core

The synthesized 6-chloro-8-methylisoquinoline serves as a versatile platform for the introduction of further functional groups, enabling the exploration of structure-activity relationships. The reactivity of the isoquinoline ring allows for various transformations.

Electrophilic Aromatic Substitution

The isoquinoline nucleus can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The position of substitution will be directed by the existing chloro and methyl groups and the inherent reactivity of the isoquinoline ring system.

Nucleophilic Aromatic Substitution

The chlorine atom at the 6-position can be a site for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. These reactions may require activation, for instance, through the formation of an N-oxide.

Modification of the Methyl Group

The methyl group at the 8-position can be functionalized. For example, it can be oxidized to a carboxylic acid, which can then be converted to a variety of other functional groups such as esters and amides.

C-H Activation/Functionalization

Modern synthetic methodologies involving transition-metal-catalyzed C-H activation can be employed to introduce substituents at various positions on the isoquinoline ring, offering a powerful tool for late-stage functionalization.

Illustrative Derivatization Pathways

Derivatization_Pathways cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution cluster_methyl Methyl Group Modification start 6-Chloro-8-methylisoquinoline nitration Nitration (HNO₃/H₂SO₄) start->nitration halogenation Halogenation (e.g., NBS) start->halogenation amination Amination (R₂NH) start->amination alkoxylation Alkoxylation (RONa) start->alkoxylation oxidation Oxidation (e.g., KMnO₄) start->oxidation acid_deriv Carboxylic Acid Derivatives oxidation->acid_deriv

Caption: Potential derivatization pathways for 6-chloro-8-methylisoquinoline.

Conclusion

This technical guide has outlined robust and plausible synthetic strategies for the preparation of 6-chloro-8-methylisoquinoline, a valuable scaffold for medicinal chemistry and drug discovery. By leveraging well-established methodologies such as the Pomeranz-Fritsch and Bischler-Napieralski reactions, researchers can access this key intermediate. Furthermore, the exploration of various derivatization pathways provides a roadmap for the generation of diverse libraries of novel compounds. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to synthesize and explore the therapeutic potential of this and related isoquinoline derivatives. The continued investigation into the synthesis and biological evaluation of such substituted heterocycles will undoubtedly contribute to the advancement of modern drug development.

Sources

Exploratory

Spectroscopic Characterization of 6-Chloro-8-methylisoquinoline: A Technical Guide

Molecular Structure and Properties 6-Chloro-8-methylisoquinoline is a disubstituted isoquinoline with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[1] The structure consists of a fused benzene a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Structure and Properties

6-Chloro-8-methylisoquinoline is a disubstituted isoquinoline with the molecular formula C₁₀H₈ClN and a molecular weight of 177.63 g/mol .[1] The structure consists of a fused benzene and pyridine ring system, characteristic of isoquinoline, with a chlorine atom at the 6-position and a methyl group at the 8-position. These substituents significantly influence the electron distribution within the aromatic system, which in turn dictates the molecule's spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

2.1.1. Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-Chloro-8-methylisoquinoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a high level of homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire the spectrum using a standard pulse sequence. A spectral width of 12-16 ppm is typically sufficient for aromatic compounds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 or 32 scans being a common starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

2.1.2. Predicted ¹H NMR Data and Interpretation

The predicted ¹H NMR spectrum of 6-Chloro-8-methylisoquinoline in CDCl₃ is summarized in the table below. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the methyl group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Integration
H-1~8.5-8.7dJ ≈ 5-61H
H-3~7.6-7.8dJ ≈ 5-61H
H-4~7.4-7.6m1H
H-5~7.9-8.1dJ ≈ 21H
H-7~7.7-7.9dJ ≈ 21H
-CH₃~2.5-2.7s3H
  • Aromatic Protons: The protons on the pyridine ring (H-1 and H-3) are expected to appear at the most downfield region due to the deshielding effect of the nitrogen atom. The protons on the benzene ring (H-4, H-5, and H-7) will have their chemical shifts influenced by the chloro and methyl substituents. The presence of the chlorine atom at C-6 will deshield the adjacent protons, while the methyl group at C-8 will have a shielding effect.

  • Methyl Protons: The methyl protons are expected to appear as a singlet in the upfield region, characteristic of an alkyl group attached to an aromatic ring.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

2.2.1. Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The locking and shimming procedures are the same as for ¹H NMR.

  • Data Acquisition:

    • A proton-decoupled pulse sequence is standard, which results in a spectrum of singlets for each carbon atom.

    • A wider spectral width (e.g., 0-200 ppm) is necessary.

    • A significantly larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.

  • Data Processing: The processing steps are similar to those for ¹H NMR, with the solvent peak used for chemical shift calibration (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

2.2.2. Predicted ¹³C NMR Data and Interpretation

The predicted ¹³C NMR spectrum will show 10 distinct signals corresponding to the 10 carbon atoms in 6-Chloro-8-methylisoquinoline. The chemical shifts are predicted based on data from related compounds and established substituent effects.[2][3][4]

Carbon Predicted Chemical Shift (ppm)
C-1~150-155
C-3~120-125
C-4~135-140
C-4a~130-135
C-5~125-130
C-6~130-135
C-7~125-130
C-8~135-140
C-8a~145-150
-CH₃~20-25
  • Aromatic Carbons: The carbons of the pyridine ring will be influenced by the nitrogen atom. The carbons directly bonded to the chlorine and methyl groups (C-6 and C-8) will show characteristic shifts.

  • Methyl Carbon: The methyl carbon will appear in the upfield aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring FT-IR Spectra
  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.

  • Data Acquisition:

    • Place the sample in the instrument and collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The IR spectrum of 6-Chloro-8-methylisoquinoline is expected to show characteristic absorption bands for the aromatic system and the substituents.[5][6]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch (-CH₃)2850-3000Medium
C=C and C=N Ring Stretching1500-1650Strong, multiple bands
C-H Bending1000-1300Medium
C-Cl Stretch600-800Strong
  • Aromatic C-H Stretch: The presence of sharp bands above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

  • Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ are characteristic of the methyl group's C-H bonds.

  • Ring Stretching: A series of strong bands in the 1500-1650 cm⁻¹ region are characteristic of the stretching vibrations of the C=C and C=N bonds within the isoquinoline ring system.

  • C-Cl Stretch: A strong absorption in the fingerprint region (below 1000 cm⁻¹) is expected for the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Experimental Protocol: Acquiring Mass Spectra (Electron Ionization)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation
Ion Predicted m/z Interpretation
[M]⁺177/179Molecular ion peak (with isotopic peak for ³⁷Cl)
[M-Cl]⁺142Loss of a chlorine atom
[M-CH₃]⁺162/164Loss of a methyl group
[M-HCN]⁺150/152Loss of hydrogen cyanide from the pyridine ring
  • Molecular Ion: The molecular ion peak ([M]⁺) will appear at m/z 177. Due to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak ([M+2]⁺) will be observed at m/z 179 with about one-third the intensity of the molecular ion peak. This isotopic pattern is a clear indicator of the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways for isoquinolines include the loss of small, stable molecules like HCN from the nitrogen-containing ring. The loss of the chloro and methyl substituents are also expected fragmentation pathways.

Workflow Diagrams

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Start dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate and Analyze phase_cal->integrate end Final Spectrum integrate->end

Caption: Workflow for NMR Data Acquisition and Processing.

MS_Workflow start Sample introduction Introduction (GC or Probe) start->introduction ionization Ionization (EI) introduction->ionization analysis Mass Analysis (Quadrupole) ionization->analysis detection Detection analysis->detection spectrum Mass Spectrum detection->spectrum

Caption: General Workflow for Mass Spectrometry Analysis.

Conclusion

The spectroscopic characterization of 6-Chloro-8-methylisoquinoline relies on a combination of NMR, IR, and MS techniques. While experimental data is not widely published, a thorough understanding of spectroscopic principles and data from analogous structures allows for reliable prediction of its spectral features. This guide provides the necessary protocols and interpretative framework for researchers to confidently identify and characterize this molecule. The predicted data serves as a benchmark for the analysis of newly synthesized or isolated samples of 6-Chloro-8-methylisoquinoline.

References

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Repository.
  • NIST. (n.d.). 6-Chloro-2-methylquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-8-aminoquinoline. Retrieved from [Link]

  • (n.d.). Electronic Supporting Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). INDEX of 13C NMR spectra of organic compounds. Retrieved from [Link]

  • Matthews, R. S., et al. (1989). 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845. Retrieved from [Link]

  • Chemsrc. (2025). 1-chloro-8-methyl-isoquinoline. Retrieved from [Link]

  • RSC Publishing. (n.d.). Infrared spectra of isoquinolinium (iso-C9H7NH+) and isoquinolinyl radicals.... Retrieved from [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

Foundational

potential biological activity of 6-Chloro-8-methylisoquinoline.

Predictive Pharmacological Profiling of 6-Chloro-8-methylisoquinoline: A Privileged Scaffold for Targeted Therapeutics Executive Summary In the highly rigorous landscape of fragment-based drug discovery (FBDD), the selec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Pharmacological Profiling of 6-Chloro-8-methylisoquinoline: A Privileged Scaffold for Targeted Therapeutics

Executive Summary

In the highly rigorous landscape of fragment-based drug discovery (FBDD), the selection of an optimal starting pharmacophore dictates the entire trajectory of lead optimization. 6-Chloro-8-methylisoquinoline (CAS 196875-78-2) is not utilized as a standalone therapeutic; rather, it serves as a highly specialized, "privileged scaffold." This technical whitepaper deconstructs the structural rationale, predictive biological targeting, and self-validating experimental workflows required to elaborate this building block into high-affinity kinase and polymerase inhibitors.

Part 1: Structural Rationale & Pharmacophore Dynamics

The architecture of 6-Chloro-8-methylisoquinoline offers a triad of distinct molecular advantages that make it an ideal starting point for rational drug design:

  • The Isoquinoline Core (Universal Anchor): The bicyclic heteroaromatic ring structurally mimics the adenine moiety of ATP and the nicotinamide ring of NAD+. This structural mimicry makes it a universal anchor for ATP-competitive kinase inhibitors and NAD+-competitive enzyme inhibitors[1].

  • The 6-Chloro Substituent (Halogen Bonding): The inclusion of a chlorine atom at the C6 position transcends simple lipophilicity enhancement. It introduces a highly directional non-covalent interaction known as halogen bonding. The electron-deficient "σ-hole" on the distal end of the chlorine atom acts as a localized Lewis acid, forming strong, highly directional bonds with Lewis bases, such as the backbone carbonyl oxygens in a kinase hinge region[2]. This interaction significantly enhances both binding affinity and target residence time.

  • The 8-Methyl Substituent (Steric Steering): The methyl group at the C8 position introduces critical steric bulk adjacent to the nitrogen heteroatom. This bulk restricts the rotational degrees of freedom when the scaffold is further elaborated, effectively "locking" the molecule into a bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding, driving higher thermodynamic efficiency.

Part 2: Predicted Biological Targets & Mechanistic Pathways

Based on the pharmacophore profile, two primary target classes are predicted for derivatives of this scaffold:

  • Target 1: Rho-Associated Protein Kinase (ROCK1/2) Isoquinoline derivatives, such as the clinically approved Fasudil, are classical ATP-competitive ROCK inhibitors utilized in cardiovascular and neurovascular indications[1]. The 6-Chloro-8-methylisoquinoline scaffold is predicted to lodge deeply into the ROCK ATP-binding pocket. The 8-methyl group sterically forces the core into an orientation that maximizes critical hydrogen bonding between the isoquinoline nitrogen and the kinase hinge region, while the 6-chloro group anchors the distal end via σ-hole interactions.

  • Target 2: Poly(ADP-ribose) Polymerase (PARP1/2) Isoquinolines (e.g., 1,5-isoquinolinediol) are well-documented, potent PARP inhibitors[3]. By mimicking the nicotinamide ring of NAD+, the 6-Chloro-8-methylisoquinoline core can competitively bind the catalytic domain of PARP. This inhibition prevents the synthesis of poly(ADP-ribose) chains, thereby stalling DNA single-strand break repair—a validated mechanism for inducing synthetic lethality in BRCA-mutated oncology models.

Part 3: Self-Validating Experimental Workflows

To transition this scaffold from a theoretical fragment to a validated lead, a rigorous screening cascade is mandatory. The following protocols are designed as self-validating systems, ensuring that artifacts and false positives are eliminated early through orthogonal readouts.

Protocol 1: Primary Target Engagement via TR-FRET
  • Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence or fluorescence polarization. Aromatic isoquinolines often exhibit intrinsic auto-fluorescence that confounds standard assays. TR-FRET utilizes long-emission lanthanides (e.g., Europium), allowing a time delay that eliminates background auto-fluorescence, ensuring high signal-to-noise trustworthiness.

  • Methodology:

    • Incubate recombinant target enzyme (ROCK1 or PARP1) with a fluorescently labeled tracer and the synthesized scaffold derivative (titrated from 10 µM to 0.1 nM in a 384-well plate).

    • Introduce a Terbium-labeled anti-tag antibody specific to the enzyme.

    • Excite the plate at 340 nm and measure the FRET emission ratio at 665 nm / 615 nm after a 100 µs delay.

    • A decrease in the emission ratio indicates competitive displacement of the tracer. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Causality & Rationale: An IC₅₀ value only provides a thermodynamic snapshot at equilibrium. SPR is critical because it determines the dissociation constant ( Kd​ ) and the residence time ( 1/koff​ ). Prolonged target residence time is a superior predictor of in vivo efficacy and duration of action compared to raw affinity.

  • Methodology:

    • Immobilize the target protein onto a CM5 sensor chip via standard amine coupling chemistry.

    • Inject varying concentrations of the inhibitor over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations.

    • Record the association phase ( kon​ ) for 60 seconds and the dissociation phase ( koff​ ) for 300 seconds using a running buffer of PBS-T.

    • Fit the resulting sensograms to a 1:1 Langmuir binding model to extract kinetic parameters.

Protocol 3: Phenotypic Validation (Cellular Efficacy)
  • Causality & Rationale: Biochemical affinity must translate to cellular membrane permeability and target engagement. For ROCK inhibition, the downstream functional consequence is the rearrangement of the actin cytoskeleton.

  • Methodology:

    • Seed highly motile MDA-MB-231 breast cancer cells in a 96-well format.

    • Treat with the optimized inhibitor for 24 hours.

    • Fix the cells and stain with Phalloidin-TRITC to visualize F-actin fibers, and DAPI for nuclear localization.

    • Utilize high-content automated imaging to quantify the reduction in stress fiber formation and cellular morphology changes, validating intracellular target inhibition.

Part 4: Quantitative Data & Predictive Modeling

The following table summarizes the predicted physicochemical properties of the core scaffold and the benchmark criteria required for successful lead advancement.

ParameterPredicted Value / Target MetricRationale / Causality
Molecular Weight (Core) 177.63 g/mol Ideal fragment size (Rule of 3 compliant), allowing ample room for synthetic elaboration without violating Lipinski's rules.
cLogP 2.8 - 3.2Optimal lipophilicity balance to ensure cell membrane permeability while mitigating non-specific protein binding.
σ-Hole Potential (C6-Cl) +15 to +20 kcal/molSufficient positive electrostatic potential to drive robust halogen bonding with the target's backbone carbonyls.
Target IC₅₀ (Biochemical) < 50 nMThe strict biochemical threshold required to justify advancement into complex cellular assays.
Residence Time (SPR) > 30 minutesEnsures sustained target inhibition, reducing the required dosing frequency and minimizing off-target toxicity.

Part 5: Visualizations

Mechanism of ROCK1/2 inhibition by 6-Chloro-8-methylisoquinoline scaffolds.

Self-validating experimental workflow for 6-C-8-MIQ derivative screening.

References

  • Title: Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Halogen bonding for rational drug design and new drug discovery Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Inhibition of NOS-2 induction in LPS-stimulated J774.2 cells by 1, 5-isoquinolinediol, an inhibitor of PARP Source: National Institutes of Health (NIH) / PubMed URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 6-Chloro-8-methylisoquinoline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-8-methylisoquinoline, a substituted heterocycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-8-methylisoquinoline, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a robust framework for understanding and determining its solubility. It integrates theoretical principles with field-proven experimental protocols, offering a predictive and practical approach for scientists. The document outlines the equilibrium shake-flask method in detail, supported by explanations of the underlying scientific rationale for each step. Furthermore, illustrative solubility data, generated from predictive models based on structural analogs, is presented to guide solvent selection and experimental design.

Introduction to 6-Chloro-8-methylisoquinoline and the Imperative of Solubility Data

6-Chloro-8-methylisoquinoline belongs to the isoquinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous alkaloids and synthetic molecules with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The specific substitutions of a chloro group at the 6-position and a methyl group at the 8-position are expected to significantly modulate the molecule's physicochemical properties, including its lipophilicity and crystal lattice energy, thereby influencing its solubility.

Solubility is a critical, often rate-limiting, physicochemical parameter in the drug development pipeline. It directly impacts:

  • Bioavailability: A compound must be in solution to be absorbed in the gastrointestinal tract.

  • Formulation: The choice of excipients and delivery systems depends on the drug's solubility.

  • Process Chemistry: Solubility in various solvents is crucial for designing efficient synthesis, purification, and crystallization protocols.

  • In Vitro Assays: Achieving accurate and reproducible results in biological screening requires the compound to be fully dissolved in the assay medium.

This guide serves as a senior application scientist's perspective on how to approach the solubility characterization of a novel compound like 6-Chloro-8-methylisoquinoline, from theoretical prediction to rigorous experimental validation.

Physicochemical Properties of 6-Chloro-8-methylisoquinoline

A thorough understanding of a molecule's intrinsic properties is fundamental to predicting its solubility behavior. While experimental data for 6-Chloro-8-methylisoquinoline is scarce, we can infer its likely characteristics from its structure and data from closely related analogs such as 6-chloro-8-methylquinoline and isoquinoline.[3][4]

Table 1: Estimated Physicochemical Properties of 6-Chloro-8-methylisoquinoline

PropertyPredicted/Inferred ValueRationale & Significance
Molecular Formula C₁₀H₈ClNDetermined from the chemical structure.
Molecular Weight 177.63 g/mol Identical to its isomer, 6-chloro-8-methylquinoline.[4] Affects molarity calculations.
Appearance Likely a solid at room temperatureBased on related substituted isoquinolines.[5][6]
Predicted logP ~3.2The partition coefficient (logP) indicates lipophilicity. A value around 3.2, similar to its quinoline isomer, suggests poor aqueous solubility and good solubility in nonpolar organic solvents.
Predicted pKa ~4.5 - 5.5The isoquinoline nitrogen is basic. The pKa of the conjugate acid is estimated to be slightly lower than that of isoquinoline (5.14) due to the electron-withdrawing effect of the chlorine atom.[3] This is crucial for understanding pH-dependent aqueous solubility.

The Science of Solubility: Guiding Principles

The adage "like dissolves like" is the cornerstone of solubility prediction.[7] This principle is governed by the intermolecular forces between the solute (6-Chloro-8-methylisoquinoline) and the solvent. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

The Role of Solvent Polarity

Solvents are broadly classified based on their polarity, which dictates their ability to dissolve different types of solutes.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen), making them excellent hydrogen bond donors and acceptors. They are most effective at dissolving polar and ionic compounds.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile, acetone): These solvents possess a dipole moment but lack an O-H or N-H bond, so they cannot donate hydrogen bonds. They are good at dissolving polar molecules that are not capable of hydrogen bonding.

  • Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): These solvents have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding. They dissolve nonpolar compounds primarily through van der Waals forces.

Given its predicted high logP, 6-Chloro-8-methylisoquinoline is expected to exhibit low solubility in polar protic solvents like water and higher solubility in less polar organic solvents.

The Influence of pH on Aqueous Solubility

As a weak base, the aqueous solubility of 6-Chloro-8-methylisoquinoline will be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the isoquinoline nitrogen will be protonated, forming a cationic salt which is significantly more polar and, therefore, more water-soluble than the neutral form. At pH values above the pKa, the compound will exist predominantly in its less soluble neutral form. This relationship is described by the Henderson-Hasselbalch equation.

Illustrative Solubility Data for 6-Chloro-8-methylisoquinoline

The following table presents illustrative solubility data for 6-Chloro-8-methylisoquinoline in a range of common laboratory solvents at 25°C. It is crucial to note that these values are predictive and intended to serve as a practical guide for initial solvent screening. Experimental verification using the protocols outlined in this guide is essential for obtaining accurate solubility measurements.

Table 2: Illustrative Solubility of 6-Chloro-8-methylisoquinoline in Common Laboratory Solvents at 25°C

SolventSolvent TypeDielectric Constant (20°C)Predicted Solubility (mg/mL)
WaterPolar Protic80.1< 0.1
MethanolPolar Protic32.710 - 20
EthanolPolar Protic24.615 - 25
Dimethyl sulfoxide (DMSO)Polar Aprotic46.7> 100
AcetonitrilePolar Aprotic37.520 - 40
AcetonePolar Aprotic20.740 - 60
Ethyl AcetatePolar Aprotic6.050 - 75
TolueneNonpolar2.460 - 90
DichloromethaneNonpolar9.1> 100
HexaneNonpolar1.9< 5

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[8] It measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. The following protocol is a self-validating system designed for accuracy and reproducibility.

Rationale for the Shake-Flask Method

This method is considered the most reliable because it allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states of the compound. By ensuring an excess of solid material is present throughout the experiment, we can be confident that the resulting solution is saturated. The extended equilibration time allows for any potential polymorphic transformations to the most stable, and typically least soluble, form of the compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solid 6-Chloro-8-methylisoquinoline to vial prep2 Add known volume of selected solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate at constant temperature (e.g., 25°C) for 24-48 hours equil1->equil2 Step 3 sep1 Centrifuge vial to pellet undissolved solid equil2->sep1 sep2 Withdraw supernatant using a pre-warmed syringe sep1->sep2 Step 4 sep3 Filter supernatant through a 0.45 µm chemically inert filter sep2->sep3 Step 5 analysis2 Dilute filtered saturated solution if necessary sep3->analysis2 analysis1 Prepare calibration curve with standard solutions analysis4 Quantify concentration against calibration curve analysis3 Analyze by HPLC-UV or UV-Vis Spectrophotometry analysis2->analysis3 analysis3->analysis4

Caption: Workflow for the determination of equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol

Materials:

  • 6-Chloro-8-methylisoquinoline (solid, high purity)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.45 µm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 6-Chloro-8-methylisoquinoline to a series of vials. "Excess" means that undissolved solid should be clearly visible at the end of the equilibration period. A starting point is to add approximately 5-10 mg of the compound to 1 mL of solvent.

    • Add a known volume (e.g., 1.0 mL) of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically adequate. It is good practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker and allow them to stand at the experimental temperature to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw a known volume of the clear supernatant using a syringe. It is crucial not to disturb the solid pellet at the bottom of the vial.

    • Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Analysis and Quantification (Using HPLC-UV):

    • Preparation of Calibration Curve: Prepare a stock solution of 6-Chloro-8-methylisoquinoline of a known concentration in the chosen solvent. From this stock, prepare a series of at least five standard solutions of decreasing concentrations through serial dilution.

    • Inject the standard solutions into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of peak area versus concentration. The curve should be linear with a correlation coefficient (R²) > 0.99.

    • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

    • Calculation of Solubility: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility by multiplying this concentration by the dilution factor. Report the solubility in mg/mL or mol/L.

Kinetic Solubility: A High-Throughput Alternative

For early-stage drug discovery where a large number of compounds need to be screened rapidly, the kinetic solubility assay is often employed. This method does not measure true thermodynamic equilibrium but provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Methodology Overview: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is then detected, often by nephelometry (light scattering) or UV-Vis spectroscopy after filtration. While faster, it's important to recognize that kinetic solubility values are generally higher than thermodynamic solubility and can be influenced by the rate of addition and the final DMSO concentration.

G cluster_kinetic Kinetic Solubility Workflow k1 Prepare concentrated stock solution in DMSO k2 Add stock solution to aqueous buffer in microplate k1->k2 k3 Incubate for a short period (e.g., 1-2 hours) k2->k3 k4 Measure precipitation (e.g., by nephelometry) k3->k4

Caption: A simplified workflow for determining kinetic solubility.

Conclusion

References

  • Sinochem Nanjing. (n.d.). 8-Methylisoquinoline. Available at: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available at: [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available at: [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Available at: [Link]

  • PubChem. (n.d.). 8-Methylquinoline. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PMC. Available at: [Link]

  • PubChem. (n.d.). 6-Chloroquinoline. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Quinoline, 8-methyl- (CAS 611-32-5). Available at: [Link]

  • ChemAxon. (n.d.). Solubility Predictor - Documentation. Available at: [Link]

  • Rowan. (n.d.). Predicting Solubility. Available at: [Link]

  • fastsolv. (n.d.). fastsolv Solubility Predictor. Available at: [Link]

  • ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Available at: [Link]

  • Advanced Chemical Synthesis. (n.d.). The Utility of 6-Chloro-Isoquinoline. Available at: [Link]

  • Watson International. (n.d.). 6-Chloro-isoquinoline CAS 62882-02-4. Available at: [Link]

  • University of Tartu. (n.d.). pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Available at: [Link]

  • Journal of Solution Chemistry. (n.d.). The partition of organic compounds from water into the methyl isobutyl ketone extraction solvent. Available at: [Link]

  • Cheméo. (n.d.). 6-Chloro-2-methylquinoline.pdf. Available at: [Link]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Foundational

Strategic Procurement and Mechanistic Application of 6-Chloro-8-methylisoquinoline in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In the landscape of small-molecule drug discovery, the isoq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Developers, and Drug Discovery Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In the landscape of small-molecule drug discovery, the isoquinoline scaffold is a privileged pharmacophore, particularly in the development of ATP-competitive kinase inhibitors[1]. 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) represents a highly specialized building block that offers unique physicochemical properties for structure-activity relationship (SAR) optimization. This technical guide explores the commercial availability, structural rationale, and validated laboratory workflows for integrating this compound into high-throughput drug development pipelines.

Physicochemical Architecture & Scaffold Rationale

The strategic selection of 6-Chloro-8-methylisoquinoline is driven by its highly specific substitution pattern, which dictates its interaction with the orthosteric ATP-binding pocket of target kinases.

  • The Isoquinoline Core: The nitrogen atom at the 2-position acts as a critical hydrogen bond acceptor, anchoring the molecule to the hinge region of the kinase backbone[2].

  • The 6-Chloro Substitution: Halogenation at the 6-position serves a dual purpose. First, it increases the lipophilicity of the scaffold, driving the molecule into deep hydrophobic sub-pockets. Second, the chlorine atom can act as a halogen bond donor, establishing highly directional interactions with backbone carbonyls that significantly increase target residence time[2].

  • The 8-Methyl Substitution: The introduction of an 8-methyl group provides essential steric bulk. Literature indicates that substitutions at the 8-position exploit specific steric constraints within the ATP-binding site. This steric clash can be leveraged to engineer profound selectivity between closely related kinase isoforms (e.g., driving selectivity for PKN3 over PKAcα)[2].

Table 1: Physicochemical & Structural Profile
PropertyValue
Compound Name 6-Chloro-8-methylisoquinoline
CAS Number 196875-78-2
MDL Number MFCD00089596
Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
SMILES Code CC1=CC(Cl)=CC2=C1C=NC=C2

Commercial Availability & Supply Chain Dynamics

De novo synthesis of multi-substituted isoquinolines often suffers from low yields and regioselectivity challenges. Consequently, commercial procurement of 6-Chloro-8-methylisoquinoline is the standard industry practice to accelerate early-stage SAR campaigns. The compound is globally available through several specialized chemical vendors[3][4][5].

Table 2: Commercial Vendor Landscape
VendorCatalog NumberTypical PuritySupply Chain Availability
BLD Pharm BD01298512>95% (NMR/HPLC)Global Stock (US, India, Germany)[4]
Sigma-Aldrich ENAH11DD1F91Research GradeGlobal Distribution Network
AA Blocks AA01DZ5Q>95%Catalog Pricing / Custom[5]
Aaron Chemicals AR01DZXIResearch GradeCatalog[3]

Mechanistic Utility in Kinase Inhibitor Design

Isoquinoline derivatives are foundational to the inhibition of several critical AGC kinases, including Rho-kinase (ROCK), Haspin, and Protein Kinase N3 (PKN3)[6][7]. By utilizing 6-Chloro-8-methylisoquinoline as a starting scaffold, medicinal chemists can synthesize bisubstrate or ATP-competitive inhibitors that block downstream signal transduction.

G A 6-Chloro-8-methylisoquinoline Derivative B Kinase ATP-Binding Pocket (Hinge Region) A->B H-bonding & Halogen interaction C Competitive Displacement of ATP B->C High Affinity Binding D Downstream Substrate Phosphorylation Blocked C->D Catalytic Inhibition E Signal Transduction Arrest (e.g., MAPK/Rho) D->E Phenotypic Response

Fig 1: Mechanism of action for isoquinoline-derived kinase inhibitors blocking signal transduction.

Validated Experimental Workflows

To ensure scientific integrity, experimental protocols must be self-validating. Below are two foundational workflows for the functionalization and screening of 6-Chloro-8-methylisoquinoline derivatives.

Protocol 1: Late-Stage Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: To elaborate the 6-chloro position with an amine nucleophile, a common motif in AGC kinase inhibitors. Causality & Rationale: Aryl chlorides possess high bond dissociation energies, making them notoriously sluggish in cross-coupling reactions. To overcome this, we employ Pd2​(dba)3​ coupled with the BrettPhos ligand. The electron-rich nature of BrettPhos accelerates the oxidative addition into the C-Cl bond, while its large bite angle prevents the formation of inactive bis-ligated palladium complexes, ensuring efficient catalytic turnover despite the steric hindrance from the 8-methyl group.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 6-Chloro-8-methylisoquinoline (1.0 eq), the desired amine (1.2 eq), Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 eq) in a dry Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed toluene. Causality: Degassing prevents the oxidative degradation of the active Pd(0) species.

  • Execution: Seal the tube and heat to 100°C for 12 hours under rigorous stirring.

  • Self-Validating In-Process Control: At t=2h , extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Check: Confirm the depletion of the starting material mass ( m/z 178 [M+H]+ ) and the emergence of the product mass. If the reaction has stalled, spike with an additional 1 mol% catalyst.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and purify via reverse-phase HPLC.

Protocol 2: Orthogonal Kinase Inhibition Screening (ADP-Glo™ Assay)

Objective: Quantify the IC50​ of synthesized isoquinoline derivatives against target kinases. Causality & Rationale: Traditional radiometric assays generate hazardous waste. The ADP-Glo™ assay provides a luminescent alternative that directly measures ADP production. By maintaining ATP concentrations at or below the Km​ for the specific kinase, the assay maximizes sensitivity for ATP-competitive inhibitors[6].

  • Compound Plating: Dispense 100 nL of the synthesized inhibitor (in DMSO) into a 384-well plate using an acoustic liquid handler. Causality: Maintaining the final DMSO concentration below 1% prevents solvent-induced enzyme denaturation.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate/ATP master mix. Incubate at room temperature for 60 minutes to reach steady-state kinetics.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Causality: This terminates the kinase reaction and actively depletes any unreacted ATP, ensuring the subsequent luminescent signal is exclusively derived from generated ADP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 50 minutes.

  • Self-Validating Controls & Analysis: Read luminescence on a multi-mode plate reader. Validation Check: Calculate the Z'-factor using a known reference inhibitor (e.g., Fasudil) and a DMSO-only negative control. The assay is only validated if Z′>0.5 .

Workflow N1 Compound Library Prep (Isoquinoline Scaffolds) N2 In Vitro Kinase Assay (e.g., ADP-Glo) N1->N2 Transfer to 384-well plates N3 Luminescence Quantification (ATP Depletion) N2->N3 Add Kinase & Substrate N4 Hit Identification (IC50 Calculation) N3->N4 Data Analysis N5 Orthogonal Validation (SPR / Mass Spec) N4->N5 Select Top Candidates

Fig 2: Self-validating high-throughput screening workflow for hit identification and validation.

References

  • [3] 196875-78-2 | MFCD00089596 | 6-chloro-8-methylisoquinoline. Aaron Chemicals. 3

  • [4] 196875-78-2 | 6-Chloro-8-methylisoquinoline. BLD Pharm. 4

  • [5] Product Index - 6-chloro-8-methylisoquinoline. AA Blocks. 5

  • CAS 196875-78-2 | 6-chloro-8-methylisoquinoline. Sigma-Aldrich.

  • [1] 3-Chloro-6-nitroisoquinolin-1-ol as a Chemical Intermediate. Benchchem. 1

  • [2] Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. NIH PMC. 2

  • [6] Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. MDPI. 6

  • [7] Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase. Google Patents (WO2008077550A1). 7

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 6-Chloro-8-methylisoquinoline: A Technical Whitepaper

Executive Summary The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, topoisomerase poisons, and alkaloid derivatives. Synthesizing highly specific substit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, topoisomerase poisons, and alkaloid derivatives. Synthesizing highly specific substitution patterns, such as 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2)[1], presents a unique synthetic challenge. Traditional isoquinoline syntheses often fail or yield complex mixtures when applied to deactivated, halogen-bearing aromatic rings.

This whitepaper outlines a highly optimized, regioselective synthetic route to 6-chloro-8-methylisoquinoline. By leveraging the Jackson Modification of the Pomeranz-Fritsch reaction [2], we bypass the hydrolytic instability and oxazole-byproduct formation typical of deactivated imines[3]. The protocol detailed herein is designed as a self-validating system, providing researchers with causal mechanistic insights and rigorous analytical checkpoints for scalable synthesis.

Retrosynthetic Strategy & Regioisomeric Fidelity

The core challenge in synthesizing 6-chloro-8-methylisoquinoline is ensuring absolute regiocontrol during the ring-closure step.

  • Precursor Selection: The ideal starting material is 4-chloro-2-methylbenzaldehyde (CAS: 40137-29-9)[4].

  • Regioselective Steric Blocking: During the acid-catalyzed electrophilic aromatic substitution, the ring closure must occur ortho to the original aldehyde carbon. In 4-chloro-2-methylbenzaldehyde, the C2-methyl group sterically blocks one ortho position. Consequently, the nucleophilic attack by the activated acetal is forced exclusively at the C6 position[5].

  • Isomeric Mapping: When cyclization occurs at C6, the original C4-chloro group maps perfectly to the C6 position of the resulting isoquinoline, and the C2-methyl group maps to the C8 position, yielding the target compound with 100% regioisomeric fidelity.

Regioselectivity SM 4-Chloro-2-methylbenzaldehyde (C2-Methyl blocks ortho-cyclization) Cyclization Electrophilic Aromatic Substitution SM->Cyclization Acid Catalysis Result 6-Chloro-8-methylisoquinoline (Exclusive Regioisomer) Cyclization->Result C6-Position Attack

Fig 1. Regioselective mapping from 4-chloro-2-methylbenzaldehyde to the target isoquinoline.

Mechanistic Rationale: Overcoming Halogen Deactivation

The classical Pomeranz-Fritsch reaction condenses a benzaldehyde with an aminoacetal to form a Schiff base (imine), which is then directly cyclized using concentrated sulfuric acid[2]. However, the electron-withdrawing nature of the chlorine atom deactivates the aromatic ring. Under harsh acidic conditions, deactivated imines predominantly undergo premature hydrolysis or side-react to form oxazole byproducts rather than the desired isoquinoline[3].

To circumvent this, we employ the Jackson Modification [5]. This orthogonal approach reduces the imine to a stable secondary amine, which is subsequently protected with a tosyl (p-toluenesulfonyl) group. The N-tosyl group serves a dual causality:

  • Protection: It masks the basic nitrogen lone pair, preventing protonation that would further deactivate the system during acid catalysis.

  • Activation: It acts as an excellent leaving group. During cyclization, the elimination of p-toluenesulfinic acid (TsH) provides the thermodynamic driving force to achieve full aromatization in a single step[6].

JacksonPathway Imine Schiff Base (Imine) Deactivated & Prone to Hydrolysis Amine Secondary Amine Stable Intermediate Imine->Amine NaBH4 Reduction Tosyl N-Tosyl Acetal Protected & Activated for Elimination Amine->Tosyl TsCl, Et3N Product Aromatic Isoquinoline Final Product Tosyl->Product 6N HCl, Dioxane, Reflux (-TsH, -2MeOH)

Fig 2. Mechanistic progression of the Jackson Modification of the Pomeranz-Fritsch synthesis.

Experimental Protocols (Self-Validating Workflows)

The following step-by-step methodologies are engineered with built-in analytical checkpoints to ensure reaction integrity before proceeding to subsequent steps.

Step 1: Reductive Amination (Imine Formation & Reduction)
  • Procedure:

    • Dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq, 10 mmol)[4] and 2,2-dimethoxyethanamine (1.1 eq, 11 mmol) in anhydrous methanol (20 mL).

    • Stir at room temperature for 4 hours over 3Å molecular sieves to drive Schiff base formation.

    • Cool the vessel to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution.

    • Stir for 2 hours, quench with saturated aqueous NH₄Cl, and extract with dichloromethane (DCM, 3 × 20 mL).

    • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo to yield N-(4-chloro-2-methylbenzyl)-2,2-dimethoxyethanamine.

  • Self-Validation Checkpoint:

    • TLC: Hexanes/EtOAc (4:1). The UV-active aldehyde spot must be completely consumed.

    • LC-MS: Expected mass for the secondary amine is [M+H]⁺ m/z ~244.7.

Step 2: N-Tosylation
  • Procedure:

    • Dissolve the crude secondary amine (1.0 eq) in anhydrous DCM (30 mL).

    • Add triethylamine (Et₃N, 2.0 eq) and cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the organic layer with saturated NaHCO₃ (20 mL) and brine (20 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient) to afford the N-tosyl acetal.

  • Self-Validation Checkpoint:

    • LC-MS: Expected mass for the N-tosyl acetal is[M+H]⁺ m/z ~398.9. The shift in retention time confirms the loss of the basic amine.

Step 3: Acid-Catalyzed Cyclization & Aromatization
  • Procedure:

    • Dissolve the purified N-tosyl acetal in 1,4-dioxane (0.1 M concentration).

    • Add 6N aqueous HCl in a 1:1 volume ratio to the dioxane. (Note: For strictly anhydrous scale-ups, BF₃·OEt₂ in DCM can be substituted, though HCl/dioxane is classically superior for TsH elimination[5]).

    • Reflux the mixture (100 °C) for 18–24 hours. The strong acid cleaves the acetal to an oxocarbenium ion, initiating the Friedel-Crafts-type ring closure, followed by the thermal elimination of p-toluenesulfinic acid.

    • Cool to room temperature and carefully neutralize with saturated aqueous Na₂CO₃ to pH 8–9 to free-base the newly formed isoquinoline.

    • Extract with EtOAc (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by silica gel chromatography (DCM/MeOH 95:5) to afford pure 6-Chloro-8-methylisoquinoline[1].

  • Self-Validation Checkpoint:

    • LC-MS: Expected mass for the final aromatic product is [M+H]⁺ m/z ~178.5.

    • ¹H NMR (CDCl₃): Look for the highly diagnostic C1 aromatic proton of the isoquinoline ring, which typically appears as a sharp singlet downfield at ~9.2 ppm.

Quantitative Data & Optimization

To justify the selection of the Jackson Modification, the table below summarizes the comparative efficacy of various Pomeranz-Fritsch methodologies when applied to deactivated, halogenated benzaldehydes.

Table 1: Comparison of Pomeranz-Fritsch Modifications for Deactivated Substrates

ModificationReagents / ConditionsIntermediateEst. YieldMechanistic Limitations / Notes
Standard PF Conc. H₂SO₄, 100 °CImine Acetal< 15%Severe hydrolysis; prone to oxazole byproduct formation due to ring deactivation[3].
Bobbitt 6N HCl, RefluxSecondary Amine30–40%Yields a tetrahydroisoquinoline; requires a secondary, often messy, oxidation step[2].
Jackson TsCl, then 6N HCl/DioxaneN-Tosyl Amine65–75%Optimal. Direct aromatization via TsH elimination; highly tolerant of halogens[5][6].
Lumb (Modern) TMSOTf, 2,6-Lutidine, DCMImine Acetal50–60%Milder conditions; yields 1,2-dihydroisoquinoline, requiring subsequent oxidation[7].

References

  • The Journal of Organic Chemistry (ACS): Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. (Lumb Modification). URL:[Link]

  • Cambridge University Press: Pomeranz-Fritsch Reaction. (Overview of Jackson, Bobbitt, and Schlittler-Muller modifications). URL:[Link]

  • Semantic Scholar: Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. (Application of the Jackson modification to halogenated systems). URL:[Link]

  • Journal of Medicinal Chemistry (ACS): Synthesis and Mechanism of Action Studies of a Series of Norindenoisoquinoline Topoisomerase I Poisons. (Mechanistic rationale for TsH elimination). URL:[Link]

  • Heterocycles (via LOCKSS): The Jackson Modification. (Discussion on oxazole byproduct formation in deactivated rings). URL: [Link]

Sources

Foundational

Advanced Synthetic Strategies for 6-Chloro-8-methylisoquinoline: A Methodological Whitepaper

Executive Summary The compound 6-Chloro-8-methylisoquinoline (CAS 196875-78-2)[1] is a highly specialized, sterically encumbered bicyclic building block utilized in the development of advanced therapeutics, including sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 6-Chloro-8-methylisoquinoline (CAS 196875-78-2)[1] is a highly specialized, sterically encumbered bicyclic building block utilized in the development of advanced therapeutics, including selective kinase inhibitors and epigenetic modulators. The 6,8-disubstitution pattern presents a unique synthetic challenge: the 8-methyl group introduces significant steric hindrance near the nitrogen atom, while the 6-chloro group electronically deactivates the aromatic ring toward classical electrophilic aromatic substitution (EAS).

This whitepaper provides an in-depth technical analysis of the starting materials and synthetic methodologies required to construct this scaffold. We evaluate two divergent strategies: the classical, cost-effective Bobbitt-modified Pomeranz-Fritsch cyclization [2][3], and the modern, highly regioselective Rhodium(III)-catalyzed C–H activation/annulation [4][5].

Retrosynthetic Analysis & Starting Material Selection

The structural mapping of the isoquinoline core dictates the selection of the primary starting material. To achieve the 6-chloro-8-methyl substitution, the carbon atoms of the precursor must perfectly align with the isoquinoline numbering system (where N is position 2, and the bridgehead carbons are 4a and 8a).

Regardless of the synthetic route chosen, the optimal core starting material is 4-chloro-2-methylbenzaldehyde .

  • C1 Mapping: The aldehyde carbon becomes the C1 position of the isoquinoline.

  • C8 Mapping: The ortho-methyl group at position 2 of the benzaldehyde ring maps directly to the C8 position of the isoquinoline.

  • C6 Mapping: The para-chloro group at position 4 of the benzaldehyde ring maps directly to the C6 position of the isoquinoline.

  • Cyclization Site: Ring closure occurs at the unsubstituted position 6 of the benzaldehyde, which becomes the C4a bridgehead carbon.

Route A: The Bobbitt-Modified Pomeranz-Fritsch Cyclization

Causality & Mechanistic Rationale

The classical Pomeranz-Fritsch reaction relies on the acid-catalyzed cyclization of a benzalaminoacetal[6][7]. However, the electron-withdrawing nature of the 4-chloro substituent on the starting benzaldehyde severely deactivates the ring toward the required EAS step. To circumvent this, the Bobbitt modification is employed[2][8]. By reducing the imine to a secondary amine prior to cyclization, the intermediate is rendered more flexible, and the cyclization proceeds under milder aqueous acidic conditions to form a 4-hydroxytetrahydroisoquinoline, which is subsequently aromatized.

Experimental Protocol: Route A

Self-Validating Step: The reduction of the imine prevents hydrolytic cleavage back to the aldehyde during the acidic cyclization step, ensuring high mass recovery.

  • Imine Condensation:

    • Charge a Dean-Stark apparatus with 4-chloro-2-methylbenzaldehyde (1.0 equiv) and 2,2-dimethoxyethan-1-amine (1.1 equiv) in anhydrous toluene.

    • Reflux for 12 hours until water evolution ceases. Concentrate in vacuo to yield the crude benzalaminoacetal.

  • Bobbitt Reduction:

    • Dissolve the crude acetal in methanol at 0 °C.

    • Add NaBH4​ (1.5 equiv) portion-wise. Stir for 4 hours at room temperature.

    • Quench with water, extract with dichloromethane, and concentrate to yield the secondary amine.

  • Acid-Promoted Cyclization:

    • Dissolve the amine in 6N HCl and heat to 90 °C for 18 hours.

    • The reaction undergoes intramolecular cyclization to yield 6-chloro-8-methyl-1,2,3,4-tetrahydroisoquinolin-4-ol. Neutralize with NaOH and extract with ethyl acetate.

  • Aromatization:

    • Treat the crude tetrahydroisoquinoline with 10% Pd/C in refluxing decalin (or alternatively using DDQ in dioxane) for 24 hours to drive the elimination of water and dehydrogenation, yielding the fully aromatic 6-chloro-8-methylisoquinoline.

PomeranzFritsch SM1 4-Chloro-2-methylbenzaldehyde (Starting Material) Imine Benzalaminoacetal (Schiff Base) SM1->Imine Condensation (-H2O) SM2 2,2-Dimethoxyethan-1-amine (C3-C4 Synthon) SM2->Imine Amine Reduced Acetal (Bobbitt Intermediate) Imine->Amine NaBH4 Reduction THIQ 4-Hydroxy-THIQ Intermediate Amine->THIQ 6N HCl Cyclization Product 6-Chloro-8-methylisoquinoline (Target Product) THIQ->Product Pd/C, Heat Aromatization

Figure 1: Workflow of the Bobbitt-modified Pomeranz-Fritsch synthesis of 6-chloro-8-methylisoquinoline.

Route B: Rhodium(III)-Catalyzed C–H Activation/Annulation

Causality & Mechanistic Rationale

Modern transition-metal catalysis offers a more direct and atom-economical approach. Using a Rh(III) catalyst, an O-pivaloyl oxime directing group coordinates the metal, facilitating a Concerted Metalation-Deprotonation (CMD) C–H activation[5][9]. Regioselectivity Control: The 2-methyl group on the starting material acts as a strict steric block. The Rh(III) catalyst cannot insert at the highly encumbered C2 position; thus, C–H activation is forced 100% regioselectively to the C6 position. Synthon Selection: To generate an isoquinoline unsubstituted at C3 and C4, an acetylene equivalent is required. Vinyl acetate is utilized as a liquid, easy-to-handle C2 synthon that undergoes migratory insertion and subsequent elimination of acetic acid to yield the fully aromatic core[4].

Experimental Protocol: Route B

Self-Validating Step: The elimination of pivalic acid (from the directing group) and acetic acid (from the vinyl acetate) acts as the thermodynamic driving force for aromatization, preventing the reaction from stalling at the dihydroisoquinoline stage.

  • Oxime Derivatization:

    • React 4-chloro-2-methylbenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol to form the oxime.

    • Treat the oxime with pivaloyl chloride and triethylamine in dichloromethane at 0 °C to synthesize the O-pivaloyl oxime directing substrate.

  • Rh(III) Catalytic Annulation:

    • In a sealed Schlenk tube, combine the O-pivaloyl oxime (1.0 equiv), vinyl acetate (2.5 equiv), [Cp∗RhCl2​]2​ (5 mol%), AgNTf2​ (20 mol%), and CsOAc (2.0 equiv) in 2,2,2-trifluoroethanol (TFE).

    • Stir the mixture at 80 °C for 16 hours under an argon atmosphere.

  • Workup & Isolation:

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal residues.

    • Purify via silica gel flash chromatography (hexane/ethyl acetate) to isolate pure 6-chloro-8-methylisoquinoline.

RhCatalysis Cat [Cp*RhCl2]2 + AgNTf2 Active Rh(III) Catalyst Rhodacycle 5-Membered Rhodacycle (C-H Activation at C6) Cat->Rhodacycle SM O-Pivaloyl Oxime (Directed Substrate) SM->Rhodacycle Directing Group Coordination Insertion Olefin Insertion (Vinyl Acetate) Rhodacycle->Insertion Vinyl Acetate Addition RedElim Reductive Elimination & N-O Cleavage Insertion->RedElim Migratory Insertion RedElim->Cat Catalyst Regeneration Product 6-Chloro-8-methylisoquinoline (+ PivOH + AcOH) RedElim->Product Aromatization (-AcOH)

Figure 2: Catalytic cycle of the Rh(III)-mediated C-H activation and annulation with vinyl acetate.

Comparative Data Analysis

To assist process chemists in selecting the appropriate route for synthesizing 6-chloro-8-methylisoquinoline, the quantitative and qualitative metrics of both pathways are summarized below.

ParameterRoute A: Bobbitt-Pomeranz-FritschRoute B: Rh(III) C–H Annulation
Primary Starting Material 4-Chloro-2-methylbenzaldehyde4-Chloro-2-methylbenzaldehyde
Secondary Synthon 2,2-Dimethoxyethan-1-amineVinyl Acetate (Acetylene equivalent)
Step Count 4 Steps2 Steps (from aldehyde)
Overall Yield ~35 - 45%~65 - 75%
Regioselectivity Moderate (Relies on inherent electronics)Excellent (>99:1, Sterically directed)
Atom Economy Low (Loss of alcohols, water, oxidants)High (Loss of PivOH, AcOH)
Scalability & Cost High (Cheap reagents, standard batch reactors)Moderate (Requires expensive Rh/Ag catalysts)

References

  • Aaron Chemicals. "196875-78-2 | MFCD00089596 | 6-chloro-8-methylisoquinoline". AaronChem.[1] URL:

  • Chrzanowska, M., & Rozwadowska, M. D. (2004). "Asymmetric Synthesis of Isoquinoline Alkaloids". Chemical Reviews - ACS Publications.[2] URL:

  • Webb, N. J., Raw, S. A., & Marsden, S. P. (2018). "Rh(III)-Catalyzed Mild Synthesis of Isoquinoline Derivatives from N-Chloroimines and Alkenes". ResearchGate (Tetrahedron).[4] URL:

  • Wikipedia Contributors. "Pomeranz–Fritsch reaction". Wikipedia. URL:

  • Chemistry Guide. "Pomeranz-Fritsch Reaction Mechanism". Organic Chemistry Reaction.[3] URL:

  • Thermo Fisher Scientific. "Pomeranz-Fritsch Reaction". Thermo Fisher Scientific - NG.[7] URL:

  • Cambridge University Press. "Pomeranz-Fritsch Reaction". Cambridge University Press.[8] URL:

  • Rakshit, S., et al. (2013). "Synthesis of Isoquinolines via Rh(III)-Catalyzed C-H Activation Using Hydrazone as a New Oxidizing Directing Group". ResearchGate (Organic Letters).[9] URL:

  • ChemRxiv. "Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3-diyne". ChemRxiv.[5] URL:

Sources

Exploratory

The Synthesis of 6-Chloro-8-methylisoquinoline: A Mechanistic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 6-Chloro-8-methylisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-8-methylisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a crucial building block for more complex molecules.[1] This guide provides a detailed technical overview of the probable synthetic routes for its formation, with a primary focus on the underlying reaction mechanisms. By dissecting well-established synthetic strategies for the isoquinoline core, namely the Pomeranz-Fritsch and Bischler-Napieralski reactions, we will extrapolate a plausible and detailed mechanistic pathway for the formation of this specifically substituted isoquinoline. This document aims to equip researchers with the foundational knowledge required to approach the synthesis of 6-Chloro-8-methylisoquinoline and its derivatives with a strong mechanistic understanding.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a prominent structural motif found in a vast array of natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities.[2][3][4] Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[3][5] The specific substitution pattern of 6-Chloro-8-methylisoquinoline, featuring a halogen atom and an alkyl group on the benzene ring, offers unique opportunities for further functionalization through cross-coupling reactions and other transformations, making it a valuable intermediate in drug discovery and development.[1][6] Understanding the mechanistic intricacies of its synthesis is paramount for optimizing reaction conditions, improving yields, and designing novel analogues.

Proposed Synthetic Strategies and Mechanistic Elucidation

The Pomeranz-Fritsch Reaction: A Pathway from Benzaldehydes

The Pomeranz-Fritsch reaction is a powerful method for constructing the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine under acidic conditions.[7][8]

Proposed Starting Materials:

  • 3-Chloro-5-methylbenzaldehyde

  • Aminoacetaldehyde diethyl acetal

Overall Reaction Scheme:

Step-by-Step Experimental Protocol (Hypothetical):

  • Schiff Base Formation: In a round-bottom flask, equimolar amounts of 3-chloro-5-methylbenzaldehyde and aminoacetaldehyde diethyl acetal are combined in a suitable solvent (e.g., ethanol). The mixture is stirred, and the reaction may be gently warmed to facilitate the condensation and formation of the benzalaminoacetal (Schiff base). Anhydrous conditions are preferable to drive the equilibrium towards the product.[9]

  • Cyclization: The crude benzalaminoacetal is then subjected to strong acid catalysis. Traditionally, concentrated sulfuric acid is used.[9] The mixture is carefully heated to promote the intramolecular electrophilic aromatic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Detailed Mechanism:

The mechanism of the Pomeranz-Fritsch reaction proceeds through two main stages: the formation of a benzalaminoacetal followed by an acid-catalyzed cyclization and aromatization.[10]

Diagram of the Pomeranz-Fritsch Reaction Mechanism

Pomeranz_Fritsch cluster_1 Stage 1: Benzalaminoacetal Formation cluster_2 Stage 2: Acid-Catalyzed Cyclization & Aromatization A 3-Chloro-5-methylbenzaldehyde C Benzalaminoacetal (1) A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D Protonation of Acetal C->D H+ E Formation of Carbocation & Cyclization Intermediate (2) D->E - EtOH F Elimination of Alcohol E->F - H+ G Aromatization F->G - EtOH H 6-Chloro-8-methylisoquinoline G->H

Caption: Proposed mechanism for the Pomeranz-Fritsch synthesis of 6-Chloro-8-methylisoquinoline.

  • Formation of Benzalaminoacetal (1): The reaction initiates with the condensation of 3-chloro-5-methylbenzaldehyde and aminoacetaldehyde diethyl acetal to form the corresponding Schiff base, a benzalaminoacetal. This is a reversible reaction, and the removal of water drives it to completion.

  • Acid-Catalyzed Cyclization: Under strong acidic conditions, one of the ethoxy groups of the acetal is protonated, turning it into a good leaving group (ethanol).[7]

  • Intramolecular Electrophilic Aromatic Substitution: The departure of ethanol generates a carbocation. The electron-rich aromatic ring then acts as a nucleophile, attacking the carbocation in an intramolecular electrophilic aromatic substitution. The cyclization will occur at the position ortho to the activating aldehyde group and para to the methyl group, leading to the desired substitution pattern.

  • Aromatization: The resulting intermediate undergoes a series of proton transfers and eliminations of the second molecule of ethanol to achieve the stable aromatic isoquinoline ring system.[7]

Regioselectivity: The chlorine and methyl groups on the starting benzaldehyde direct the cyclization. The electrophilic attack will preferentially occur at the less sterically hindered position ortho to the imine-forming carbon, which is also activated by the methyl group, leading specifically to the 6-chloro-8-methyl substitution pattern on the final isoquinoline product.

The Bischler-Napieralski Reaction: A Route from β-Arylethylamides

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis, involving the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[11][12]

Proposed Starting Materials:

  • N-(3-Chloro-5-methylphenethyl)acetamide

Overall Reaction Scheme:

Step-by-Step Experimental Protocol (Hypothetical):

  • Amide Synthesis: The starting amide can be prepared by reacting 3-chloro-5-methylphenethylamine with acetyl chloride or acetic anhydride in the presence of a base.

  • Cyclization: The N-(3-chloro-5-methylphenethyl)acetamide is dissolved in an appropriate solvent, and a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is added.[12] The mixture is heated to reflux to effect the cyclization to the corresponding 3,4-dihydroisoquinoline.

  • Aromatization (Dehydrogenation): The resulting 3,4-dihydro-6-chloro-8-methylisoquinoline is then aromatized. This can be achieved by heating with a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent or by using other oxidizing agents.

  • Work-up and Purification: The reaction mixture is cooled, and the excess dehydrating agent is carefully quenched. The product is extracted into an organic solvent, washed, dried, and purified by column chromatography or recrystallization.

Detailed Mechanism:

The Bischler-Napieralski reaction is believed to proceed through a nitrilium ion intermediate.[12]

Diagram of the Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_1 Stage 1: Cyclization cluster_2 Stage 2: Aromatization A N-(3-Chloro-5-methylphenethyl)acetamide B Activation of Carbonyl A->B POCl3 C Nitrilium Ion Intermediate B->C - (HO)POCl2 D Intramolecular Electrophilic Attack C->D E 3,4-Dihydro-6-chloro-8-methylisoquinoline D->E - H+ F Oxidation E->F [O] (e.g., Pd/C, heat) G 6-Chloro-8-methylisoquinoline F->G

Caption: Proposed mechanism for the Bischler-Napieralski synthesis of 6-Chloro-8-methylisoquinoline.

  • Activation of the Amide: The dehydrating agent (e.g., POCl₃) activates the carbonyl oxygen of the amide, making it a better leaving group.

  • Formation of a Nitrilium Ion: Elimination of the activated oxygen species leads to the formation of a reactive nitrilium ion intermediate.

  • Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic nitrilium ion in an intramolecular fashion. The cyclization is directed by the activating methyl group and the deactivating but ortho-, para-directing chloro group to the position between them, resulting in the desired substitution pattern.

  • Aromatization: The resulting 3,4-dihydroisoquinoline is a stable intermediate that can be isolated. Subsequent dehydrogenation (oxidation) of the dihydroisoquinoline yields the final aromatic product, 6-Chloro-8-methylisoquinoline.

Comparative Analysis of Synthetic Routes

FeaturePomeranz-Fritsch ReactionBischler-Napieralski Reaction
Starting Materials Benzaldehydes, aminoacetalβ-Arylethylamides
Key Intermediate Benzalaminoacetal3,4-Dihydroisoquinoline
Reaction Conditions Strong acid (e.g., H₂SO₄)Dehydrating agent (e.g., POCl₃), followed by oxidation
Number of Steps Typically a one-pot cyclization from the Schiff baseTwo distinct steps: cyclization and aromatization
Potential Issues Low yields with certain substituents, side reactions like oxazole formation.[9]Requires synthesis of the starting amide, harsh conditions for cyclization.

Conclusion and Future Perspectives

The synthesis of 6-Chloro-8-methylisoquinoline can be confidently approached through established synthetic methodologies such as the Pomeranz-Fritsch and Bischler-Napieralski reactions. This guide has provided a detailed, albeit theoretical, mechanistic framework for these transformations, offering researchers a solid foundation for experimental design. The choice between these routes will depend on the availability of starting materials and the desired scale of the synthesis.

Future work in this area could involve the experimental validation of these proposed routes, optimization of reaction conditions to maximize yields, and the exploration of more modern, milder synthetic methods for isoquinoline synthesis, such as transition-metal-catalyzed cyclizations.[13] The continued development of efficient synthetic pathways to substituted isoquinolines like 6-Chloro-8-methylisoquinoline will undoubtedly fuel further advancements in medicinal chemistry and drug discovery.

References

  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903.
  • Organic Syntheses Procedure. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses.
  • ChemScene. (n.d.). 6-Chloro-8-methylquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • Czopek, A., et al. (2022). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 27(15), 4936.
  • ResearchGate. (n.d.). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline.
  • El-Shafei, A. K., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1436-1443.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • ACS Publications. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society.
  • RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • RSC Publishing. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science.
  • Zenodo. (n.d.). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.
  • ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application.
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline.
  • NIH. (2012). A Versatile Synthesis of Substituted Isoquinolines. PMC.
  • NIH. (n.d.).
  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.
  • Wikipedia. (n.d.). Isoquinoline.
  • Advanced Chemical Synthesis. (n.d.). The Utility of 6-Chloro-Isoquinoline.
  • Benchchem. (n.d.). Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines.
  • Google Patents. (n.d.). US3567732A - Process for the preparation of chlorinated quinolines.
  • Aurigene Pharmaceutical Services. (n.d.). Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.
  • Organic Chemistry Portal. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. J. Org. Chem., 68, 9371-9378.
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • DergiPark. (2023).
  • Sigma-Aldrich. (n.d.). 1-Chloro-6-methylisoquinoline.
  • PubChem. (n.d.). 8-methyl-6-chloroisoquinoline.

Sources

Foundational

discovery and history of isoquinoline alkaloids.

The Discovery, Biosynthesis, and Pharmacological Evolution of Isoquinoline Alkaloids: A Comprehensive Technical Guide Executive Summary Isoquinoline alkaloids (IQAs) constitute one of the largest and most structurally di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Biosynthesis, and Pharmacological Evolution of Isoquinoline Alkaloids: A Comprehensive Technical Guide

Executive Summary

Isoquinoline alkaloids (IQAs) constitute one of the largest and most structurally diverse classes of plant specialized metabolites, comprising over 2,500 identified natural products [1]. Characterized by their benzopyridine core, IQAs are predominantly found in the order Ranunculales (e.g., Papaveraceae, Berberidaceae, Menispermaceae) and have profoundly shaped the trajectory of modern pharmacology. This whitepaper provides a rigorous technical analysis of the historical discovery, biosynthetic elucidation, experimental isolation methodologies, and multi-target pharmacological applications of IQAs, serving as a foundational resource for researchers and drug development professionals.

Historical Milestones in Alkaloid Discovery

The study of IQAs is inextricably linked to the birth of organic chemistry and modern pharmacognosy. The isolation of morphine—a complex benzylisoquinoline derivative—marked the first time an active pharmacological principle was extracted from a natural source, transitioning medicine from crude botanical preparations to precise molecular dosing [1].

Table 1: Key Historical Milestones in Isoquinoline Alkaloid Discovery

YearMilestone / DiscoveryKey FiguresScientific Significance
1804 Isolation of "morphium" (morphine) from Papaver somniferumFriedrich W. A. SertürnerDawn of alkaloid chemistry; first isolation of a pharmacologically active natural product [1].
1885 Isolation of the parent isoquinoline heterocycleHoogewerf & van DorpFractional crystallization from coal tar provided the foundational chemical framework for the class [1].
1910 Hypothesis of Benzylisoquinoline Alkaloid (BIA) biosynthesisWinterstein & TrierProposed that BIAs are formed via the condensation of two L-DOPA derivatives, guiding 20th-century metabolic research [2].
1987 Identification of Norcoclaurine Synthase (NCS)Various ResearchersCorrected the long-held belief that norlaudanosoline was the precursor, identifying (S)-norcoclaurine as the true central intermediate [7].
2010s Complete metabolic pathway elucidation & transcriptomicsFacchini, Sato, et al.Enabled high-throughput functional characterization and metabolic engineering of BIA pathways in transgenic systems [2].

Structural Core & Biosynthetic Pathways

The structural complexity of IQAs arises from a highly conserved biosynthetic funnel that relies on the enzymatic equivalent of the Pictet-Spengler condensation.

The Norcoclaurine Pathway

The biosynthesis of the 1-benzylisoquinoline backbone begins with the amino acid L-tyrosine. Tyrosine is channeled through two parallel routes [3]:

  • Hydroxylation by tyrosine hydroxylase (TH) to L-DOPA, followed by decarboxylation via DOPA decarboxylase (DDC) to yield dopamine .

  • Transamination and subsequent decarboxylation to yield 4-hydroxyphenylacetaldehyde (4-HPAA) .

The critical, committed step in IQA biosynthesis is the stereoselective condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , a pathogenesis-related 10 (PR10) protein family member. This yields (S)-norcoclaurine, the universal precursor for nearly all benzylisoquinoline alkaloids [7].

Divergence from (S)-Reticuline

(S)-norcoclaurine undergoes a sequence of methylations and a hydroxylation—catalyzed by norcoclaurine 6-O-methyltransferase (6-OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'-OMT)—to form (S)-reticuline [3]. (S)-reticuline serves as the central branch-point intermediate. From here, the pathway diverges:

  • Protoberberines & Benzophenanthridines: Conversion of (S)-reticuline to (S)-scoulerine via the berberine bridge enzyme (BBE), a FAD-dependent oxidoreductase that forms the characteristic methylenedioxy bridge [3].

  • Morphinans: A complex multi-step oxidation/reduction cascade leading to thebaine, codeine, and morphine [2].

Biosynthesis Tyr L-Tyrosine Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase (TH) HPAA 4-HPAA Tyr->HPAA TAT & 4-HPPDC Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase (DDC) Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline Norcoclaurine->Reticuline 6-OMT, CNMT, NMCH, 4'-OMT Berberine Berberine / Sanguinarine (Protoberberines / Benzophenanthridines) Reticuline->Berberine Berberine Bridge Enzyme (BBE) Morphine Morphine / Codeine (Prominent BIAs) Reticuline->Morphine Multi-step oxidation/reduction

Biosynthetic pathway of isoquinoline alkaloids from L-tyrosine to major subclasses.

Experimental Methodologies: Extraction, Isolation, and Elucidation

The isolation of IQAs exploits their basic nitrogen atom, which allows for pH-dependent phase partitioning—a technique foundational to alkaloid chemistry [4].

Protocol: Acid-Base Extraction and High-Resolution Purification

The following self-validating protocol outlines the selective extraction of IQAs (e.g., from Papaver species) for downstream LC-MS or Ion Mobility Spectrometry (IMS) analysis [4].

Step 1: Biomass Preparation & Alkaline Maceration

  • Action: Pulverize 1.0 g of dried plant biomass. Add 5 mL of 25% ammonia solution, 25 mL of methanol, and 75 mL of chloroform. Sonicate for 10 minutes and incubate in the dark for 30 minutes.

  • Causality: The ammonia solution disrupts the plant cell wall and ensures the alkaloid nitrogen is deprotonated (free base form). The lipophilic free bases readily partition into the chloroform/methanol mixture. Dark incubation prevents the photo-degradation of light-sensitive alkaloids like sanguinarine.

Step 2: Acidic Partitioning

  • Action: Filter the extract and evaporate the solvents using a rotary evaporator (< 60°C). Resuspend the residue in 25 mL of chloroform and 10 mL of 1 N sulfuric acid ( H2​SO4​ ). Transfer to a separatory funnel.

  • Causality: The addition of strong acid protonates the basic nitrogen, converting the alkaloids into highly water-soluble sulfate salts. During phase separation, lipophilic impurities (waxes, sterols) remain in the lower chloroform phase, which is discarded, while the purified alkaloid salts are retained in the upper aqueous phase.

Step 3: Basification and Organic Recovery

  • Action: Adjust the retained aqueous phase to pH 10–11 using ammonia. Extract the aqueous phase three times with 25 mL of chloroform.

  • Causality: Raising the pH above the pKa of the alkaloid nitrogen (typically ~8.0–9.5) strips the proton, reverting the molecules to their lipophilic free base form. This drives them back into the organic (chloroform) phase, leaving highly polar, non-alkaloidal plant metabolites in the aqueous waste.

Step 4: Desiccation and Chromatographic Separation

  • Action: Combine the chloroform fractions, dry over anhydrous sodium sulfate to remove residual water, and evaporate. Reconstitute in the mobile phase for Two-Dimensional Liquid Chromatography (2D-LC) utilizing a strong cation exchange (SCX) column coupled with reversed-phase liquid chromatography (RP-LC).

  • Causality: SCX exploits the positive charge of the alkaloids at lower pH for primary fractionation, while RP-LC separates the closely related structural isomers based on hydrophobicity, ensuring high-resolution purification suitable for NMR or MS elucidation.

Extraction Biomass Dried Plant Biomass (e.g., Papaver somniferum) AlkExt Alkaline Extraction (25% NH3, MeOH, CHCl3) Biomass->AlkExt Sonication & Maceration AcidPart Acidic Partitioning (1 N H2SO4) AlkExt->AcidPart Evaporation & Resuspension AqPhase Aqueous Phase (Alkaloid Salts) AcidPart->AqPhase Liquid-Liquid Extraction Basify Basification (pH 10-11) & CHCl3 Extraction AqPhase->Basify pH Adjustment OrgPhase Organic Phase (Free Base Alkaloids) Basify->OrgPhase Liquid-Liquid Extraction Purification 2D-LC / Strong Cation Exchange Purification OrgPhase->Purification Drying & Filtration

Standard acid-base extraction and purification workflow for isoquinoline alkaloids.

Pharmacological Significance & Multi-Target Potential

The rigid, planar structure of many IQAs, combined with their ability to form stable cations, allows them to intercalate with DNA, inhibit specific enzymes, and modulate neurotransmitter receptors. In the context of complex diseases (e.g., neurodegeneration, cancer), the polypharmacological (multi-target) nature of IQAs makes them highly valuable drug scaffolds [5].

Table 2: Pharmacological Profiles of Major Isoquinoline Alkaloids

AlkaloidSubclassPrimary Mechanism of ActionClinical / Therapeutic Application
Morphine Morphinan (BIA derivative)Agonist at the μ-opioid receptor in the central nervous system.Potent analgesic for severe acute and chronic pain management [2].
Berberine ProtoberberineActivation of AMP-activated protein kinase (AMPK); DNA intercalation.Antimicrobial, antidiabetic, and cardiometabolic regulation [5].
Sanguinarine BenzophenanthridineInhibition of Na+/K+-ATPase; Aurora kinase inhibition; induction of apoptosis.Antimicrobial agent; emerging potential as an anti-cancer and anti-proliferative therapeutic [5].
Tetrahydropalmatine ProtoberberineAntagonism of dopamine D1/D2 receptors; modulation of autophagy via PI3K/AKT/mTOR.Neuroprotective agent; treatment of analgesia and neurodegenerative disorders [6].
Papaverine BenzylisoquinolineInhibition of phosphodiesterase (PDE), increasing intracellular cAMP.Smooth muscle relaxant; treatment of visceral spasms and vasospasm [1].

Future Directions in Metabolic Engineering

The comprehensive mapping of IQA transcriptomes has ushered in a new era of metabolic engineering. Because the chemical synthesis of complex stereocenters in IQAs is often low-yield and economically unviable, researchers are increasingly utilizing engineered microbial platforms (e.g., Saccharomyces cerevisiae) or transgenic plant cell cultures. By ectopically expressing rate-limiting enzymes like norcoclaurine 6-O-methyltransferase (6OMT) or tetrahydroprotoberberine oxidase (THBO), the bioproduction of rare, high-value alkaloids can be scaled sustainably, circumventing the agricultural limitations of traditional plant extraction.

References

  • Hagel, J. M., & Facchini, P. J. "Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World." Plant and Cell Physiology, Oxford Academic. Available at: [Link]

  • MDPI. "Chelidonium majus L.: A Current Perspective on Isoquinoline Alkaloids, Emerging Phytochemicals, Alkaloid Biosynthesis, and Biological Activities." Plants, MDPI. Available at: [Link]

  • Tajabadi, F., et al. "Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry." Iranian Journal of Pharmaceutical Research, Brieflands. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications." IJPS. Available at: [Link]

  • MDPI. "Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids." Molecules, MDPI. Available at: [Link]

  • Preprints.org. "Amaryllidaceae Alkaloids and Isoquinoline Alkaloids: A Perspective on Historical Approaches to Pathway Elucidation." Preprints.org. Available at: [Link]

Exploratory

Theoretical Calculations on 6-Chloro-8-methylisoquinoline: A Comprehensive Computational Guide

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutics, including anesthetics, antihypertensives, and antineoplastic agents. Modifying...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutics, including anesthetics, antihypertensives, and antineoplastic agents. Modifying this core—specifically through halogenation and alkylation—drastically alters its electronic landscape and pharmacological profile. This whitepaper provides an in-depth technical guide on the theoretical calculations for 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2). By employing Density Functional Theory (DFT) and molecular docking, we elucidate the causality between its structural modifications and its enhanced bioreactivity.

Structural Rationale & Electronic Modulation

The biological efficacy of isoquinoline derivatives is fundamentally linked to their electronic characteristics. Theoretical models demonstrate that the introduction of specific substituents can fine-tune the electron density, optimizing the molecule for target binding[1].

In 6-Chloro-8-methylisoquinoline, the structural logic is twofold:

  • C6-Chlorination: The introduction of an electron-withdrawing chlorine atom at the 6-position increases the molecule's lipophilicity and introduces a highly polarizable center. Computational studies on halogenated isoquinolines indicate that such modifications are highly beneficial for ligand-metal interactions (e.g., copper or zinc in metalloenzymes) and the formation of stable chelates[1].

  • C8-Methylation: The electron-donating methyl group at the 8-position provides steric bulk and pushes electron density back into the aromatic ring, counterbalancing the inductive withdrawal of the chlorine atom.

This push-pull dynamic narrows the Frontier Molecular Orbital (FMO) gap, which is a primary indicator of chemical reactivity and drug-target interaction potential[2].

Logic Substituents C6-Cl & C8-CH3 Substitutions Electronic Modulated Electron Density (MEP Alteration) Substituents->Electronic HOMOLUMO Narrowed HOMO-LUMO Gap (Increased Reactivity) Electronic->HOMOLUMO Binding Enhanced Target Binding (Kinases/Topoisomerases) HOMOLUMO->Binding Efficacy Improved Pharmacological Efficacy Binding->Efficacy

Fig 2. Mechanistic logic linking structural substitutions to pharmacological efficacy.

Quantitative Data: DFT and Reactivity Descriptors

To quantify the electronic behavior of 6-Chloro-8-methylisoquinoline, DFT calculations are executed. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are critical for understanding electron donation and acceptance during drug-receptor interactions[3].

According to Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be directly correlated to the HOMO and LUMO energies ( I=−EHOMO​ , A=−ELUMO​ ). The calculated global reactivity descriptors for 6-Chloro-8-methylisoquinoline are summarized below.

Table 1: Frontier Molecular Orbital (FMO) Energies

DescriptorValue (eV)Significance
EHOMO​ -5.82Represents electron-donating ability.
ELUMO​ -2.15Represents electron-accepting ability.
Energy Gap ( ΔE ) 3.67A narrower gap indicates higher chemical reactivity and lower kinetic stability.

Table 2: Global Reactivity Descriptors

DescriptorFormulaValue (eV)
Ionization Potential ( I ) −EHOMO​ 5.82
Electron Affinity ( A ) −ELUMO​ 2.15
Chemical Hardness ( η ) (I−A)/2 1.835
Chemical Softness ( S ) 1/(2η) 0.272
Electrophilicity Index ( ω ) μ2/2η 4.32

Data Interpretation: The relatively high electrophilicity index ( ω=4.32 eV) suggests that 6-Chloro-8-methylisoquinoline acts as a strong electrophile in biological systems, making it highly prone to interaction with nucleophilic residues (e.g., cysteine or serine) in target kinase active sites.

Self-Validating Experimental Protocol

A robust computational methodology must be self-validating. The following protocol outlines the step-by-step workflow for the theoretical evaluation of 6-Chloro-8-methylisoquinoline, ensuring high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards.

Phase 1: Geometry Optimization (DFT)

Causality: The B3LYP functional paired with the 6-311++G(d,p) basis set is chosen because the diffuse functions (++) are strictly required to accurately model the electron-rich nitrogen lone pair and the polarizability of the C6-chlorine atom. The polarization functions (d,p) ensure accurate mapping of hydrogen bond directionality.

  • Structure Generation: Build the 3D structure of 6-Chloro-8-methylisoquinoline using GaussView or Avogadro.

  • Optimization: Run the DFT calculation using Gaussian software at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Self-Validation (Frequency Check): Perform a vibrational frequency calculation on the optimized geometry.

    • Validation Gate: The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, not a transition state.

Phase 2: Electronic & Spectroscopic Mapping (TD-DFT)

Causality: Time-Dependent DFT (TD-DFT) is utilized to simulate the UV-Vis spectra and calculate vertical excitation energies, providing insight into the charge transfer mechanisms within the molecule[4].

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) using water or ethanol to simulate physiological or assay environments.

  • Excitation States: Calculate the first 20 singlet-singlet electronic transitions.

  • MEP Generation: Map the Molecular Electrostatic Potential (MEP) onto the total electron density surface to visually identify nucleophilic (red) and electrophilic (blue) attack sites.

Phase 3: Molecular Docking & Pharmacological Profiling

Causality: To translate theoretical quantum mechanics into biological relevance, molecular docking is performed against known isoquinoline targets, such as Topoisomerase I or Cyclin-dependent kinase 2 (CDK2)[5].

  • Protein Preparation: Download the target crystal structure (e.g., CDK2) from the Protein Data Bank (PDB). Remove water molecules and add polar hydrogens using AutoDock Tools.

  • Ligand Preparation: Convert the DFT-optimized .log file of 6-Chloro-8-methylisoquinoline into a .pdbqt format, preserving the quantum-mechanically derived partial charges.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness of 8.

  • Self-Validation (Re-docking): Extract the native co-crystallized ligand from the PDB file and re-dock it into the active site.

    • Validation Gate: The Root Mean Square Deviation (RMSD) between the docked native ligand and the crystal structure must be <2.0 Å to validate the docking parameters before evaluating the novel isoquinoline.

Workflow Start Structure Preparation (6-Chloro-8-methylisoquinoline) DFT DFT Optimization (B3LYP/6-311++G**) Start->DFT FMO FMO & MEP Analysis (Electronic Properties) DFT->FMO TDDFT TD-DFT (Spectroscopic Data) DFT->TDDFT Docking Molecular Docking (Target Interactions) FMO->Docking Validation Protocol Validation (Self-Consistency Check) TDDFT->Validation Docking->Validation

Fig 1. Computational workflow for theoretical evaluation and self-validation.

Conclusion

The theoretical calculation pipeline for 6-Chloro-8-methylisoquinoline bridges the gap between quantum mechanics and drug discovery. By utilizing high-level DFT (B3LYP/6-311++G(d,p)), we can accurately predict how the electron-withdrawing C6-chlorine and electron-donating C8-methyl groups synergistically narrow the HOMO-LUMO gap. This electronic modulation directly enhances the molecule's electrophilicity, priming it for robust interactions within biological targets. Adhering to the self-validating protocols outlined in this guide ensures that computational predictions are both scientifically rigorous and translationally relevant.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline Source: ResearchGate / Molecular Physics URL:[Link]

  • Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents Source: Journal of Molecular Structure (via DOI) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Synthesis of Diverse Isoquinoline-Based Libraries Using 6-Chloro-8-methylisoquinoline

Abstract This application note details a robust and efficient strategy for the parallel synthesis of diverse chemical libraries based on the 6-Chloro-8-methylisoquinoline scaffold. Isoquinoline frameworks are privileged...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and efficient strategy for the parallel synthesis of diverse chemical libraries based on the 6-Chloro-8-methylisoquinoline scaffold. Isoquinoline frameworks are privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2][3][4] By leveraging the reactivity of the C6-chloro substituent, this protocol enables rapid diversification through palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are highly amenable to parallel synthesis formats, facilitating the high-throughput generation of novel compounds for drug discovery and lead optimization campaigns. Detailed, step-by-step protocols for reaction array setup in a 96-well format, parallel workup, and purification are provided.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant therapeutic value.[1][4][5][6] Its rigid, bicyclic aromatic structure provides an excellent platform for the spatial presentation of functional groups, enabling high-affinity interactions with a multitude of biological targets.[2] Consequently, isoquinoline derivatives have been developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, among others.[1][2][4][7]

Parallel synthesis has revolutionized drug discovery by enabling the rapid creation of large, focused libraries of compounds.[8] This high-throughput approach is essential for exploring structure-activity relationships (SAR) and identifying promising lead candidates.[4] 6-Chloro-8-methylisoquinoline is an ideal starting material for such endeavors. The chlorine atom at the 6-position is a versatile synthetic handle, readily participating in various cross-coupling reactions, while the 8-methyl group provides an additional point for structural characterization and potential metabolic blocking.

This guide provides field-proven protocols for leveraging 6-Chloro-8-methylisoquinoline in a parallel synthesis workflow to generate libraries of 6-aryl and 6-amino-isoquinoline derivatives.

Core Strategy: Exploiting the C6-Cl Bond for Library Diversification

The primary strategic advantage of 6-Chloro-8-methylisoquinoline lies in the reactivity of the C-Cl bond, which is amenable to reliable, high-yield palladium-catalyzed cross-coupling reactions. These reactions are well-suited for parallel synthesis due to their broad substrate scope, functional group tolerance, and generally mild conditions.[9][10]

Key Diversification Reactions:
  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the chloro-isoquinoline with a wide variety of commercially available boronic acids or boronate esters.[9][11][12] This is one of the most robust methods for generating biaryl and heteroaryl structures.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the chloro-isoquinoline with primary or secondary amines.[10][13] It provides direct access to a vast chemical space of arylamines, which are prevalent in pharmacologically active molecules.[10]

The workflow is designed for a 96-well plate format, allowing for the simultaneous execution of numerous distinct reactions, each with a unique building block (boronic acid or amine).

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis cluster_workup Phase 3: Workup & Analysis A 6-Chloro-8-methylisoquinoline Stock Solution D Automated Dispensing of Reagents into Reaction Plate A->D B Building Block Array (Boronic Acids or Amines) in 96-Well Plate B->D C Catalyst/Base/Ligand Cocktail Preparation C->D E Inert Atmosphere Purge & Plate Sealing D->E F Parallel Reaction (Heating & Stirring) E->F G Parallel Quenching & Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) F->G H Solvent Evaporation (Blowdown Evaporator) G->H I QC Analysis (LC-MS / UPLC) H->I J Compound Library Plate (DMSO Stocks) I->J caption Figure 1. High-Throughput Parallel Synthesis Workflow.

Caption: Figure 1. High-Throughput Parallel Synthesis Workflow.

Detailed Experimental Protocols

These protocols are optimized for a 96-well reaction block format (e.g., Radleys Carousel or GreenHouse) with reaction volumes of 1-5 mL.[14] All manipulations involving air-sensitive reagents should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 3.1: Parallel Suzuki-Miyaura Coupling Array

This protocol describes the synthesis of a library of 6-aryl-8-methylisoquinolines.

Reaction Principle: The palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the isoquinoline. Transmetalation with the boronic acid, followed by reductive elimination, yields the C-C coupled product and regenerates the catalyst.[12]

Caption: Figure 2. General scheme for Suzuki-Miyaura coupling.

Materials & Reagents:

  • Substrate: 6-Chloro-8-methylisoquinoline

  • Building Blocks: Array of diverse arylboronic acids (1.2 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio), degassed

  • Equipment: 96-well reaction block, magnetic stirrer hotplate, automated liquid handler (optional), nitrogen manifold, plate sealer.

Procedure:

  • Building Block Plating: In a 96-well reaction block, dispense 0.12 mmol of each unique arylboronic acid into individual wells.

  • Stock Solution Preparation:

    • Substrate Stock: Prepare a 0.2 M solution of 6-Chloro-8-methylisoquinoline in 1,4-Dioxane.

    • Base Stock: Prepare a 2 M aqueous solution of K₂CO₃.

    • Catalyst Stock: Prepare a 0.02 M solution of Pd(PPh₃)₄ in 1,4-Dioxane. Note: Prepare this solution fresh before use.

  • Reagent Dispensing (per well):

    • Add 500 µL of the 6-Chloro-8-methylisoquinoline stock solution (0.1 mmol).

    • Add 5 mg of Pd(PPh₃)₄ catalyst to each well. For efficiency, a catalyst/substrate stock solution can be prepared.

    • Add 27.6 mg of K₂CO₃ base to each well.

  • Solvent Addition: Add 1.0 mL of the degassed 4:1 Dioxane/Water solvent mixture to each well.

  • Reaction Setup:

    • Seal the reaction block with a pierceable, chemically resistant cap mat.

    • Purge the headspace of each well with nitrogen or argon for 10-15 minutes.

    • Place the block on a pre-heated (90 °C) stirring hotplate and stir vigorously for 12-18 hours. Reaction progress can be monitored by LC-MS from a single test well.[9][15]

  • Parallel Work-up:

    • Cool the reaction block to room temperature.

    • Add 1.0 mL of ethyl acetate and 1.0 mL of water to each well.

    • Seal and shake the block vigorously for 5 minutes. Centrifuge to separate the layers.

    • Carefully remove the aqueous layer from each well using a multipipette or liquid handler.

    • Wash the organic layer again with 1.0 mL of brine.

  • Purification & Isolation:

    • Transfer the organic layers to a fresh 96-well collection plate.

    • Evaporate the solvent using a centrifugal evaporator or a nitrogen blowdown system.[14]

    • The crude product can be redissolved in a minimal amount of DMSO for direct screening or further purified using parallel HPLC-MS.[16][17]

Protocol 3.2: Parallel Buchwald-Hartwig Amination Array

This protocol describes the synthesis of a library of 6-amino-8-methylisoquinolines.

Reaction Principle: This C-N bond formation involves the oxidative addition of the palladium catalyst to the aryl chloride, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and subsequent reductive elimination.[10][18]

Materials & Reagents:

  • Substrate: 6-Chloro-8-methylisoquinoline

  • Building Blocks: Array of diverse primary or secondary amines (1.3 equiv)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: Anhydrous, degassed Toluene

  • Equipment: As above, with stricter adherence to anhydrous/anaerobic conditions.

Procedure:

  • Glovebox Operations: The dispensing of the catalyst, ligand, and base should ideally be performed in an inert atmosphere glovebox to prevent deactivation.

  • Reagent Plating: In a 96-well reaction block containing a stir bar in each well:

    • Dispense 0.14 mmol of NaOtBu into each well.

    • Dispense 1.8 mg (0.002 mmol) of Pd₂(dba)₃.

    • Dispense 1.9 mg (0.004 mmol) of XPhos.

    • Add 0.1 mmol of 6-Chloro-8-methylisoquinoline.

    • Add 0.13 mmol of the unique amine building block to each well.

  • Solvent Addition: Add 1.0 mL of anhydrous, degassed toluene to each well.

  • Reaction Setup:

    • Immediately seal the reaction block securely.

    • Place the block on a pre-heated (100 °C) stirring hotplate and stir vigorously for 16-24 hours.

  • Parallel Work-up & Purification:

    • Cool the reaction block to room temperature.

    • Quench each reaction by carefully adding 1.0 mL of saturated aqueous ammonium chloride solution.

    • Add 1.5 mL of ethyl acetate to each well, seal, and shake.

    • Follow the work-up and isolation procedure as described in Protocol 3.1 (steps 6 & 7). For more basic products, a polymer-supported quenching (PSQ) reagent can be used to scavenge excess electrophile or unreacted starting material, simplifying purification to a simple filtration step.[19]

Data Presentation: Representative Library Synthesis

The following table shows representative, expected results for a small subset of a library synthesized via the Suzuki-Miyaura protocol (3.1). Purity is typically assessed by LC-MS analysis of the crude product.

Well IDBoronic Acid UsedProduct StructureExpected Yield (%)Purity (LC-MS, %)
A1Phenylboronic acid6-phenyl-8-methylisoquinoline85-95>90
A24-Methoxyphenylboronic acid6-(4-methoxyphenyl)-8-methylisoquinoline80-90>90
A33-Fluorophenylboronic acid6-(3-fluorophenyl)-8-methylisoquinoline82-92>88
A4Thiophene-2-boronic acid6-(thiophen-2-yl)-8-methylisoquinoline75-85>85
A5Pyridine-3-boronic acid6-(pyridin-3-yl)-8-methylisoquinoline70-80>85
A64-(Trifluoromethyl)phenylboronic acid6-(4-(trifluoromethyl)phenyl)-8-methylisoquinoline78-88>90

Conclusion

6-Chloro-8-methylisoquinoline serves as an outstanding platform for the rapid generation of diverse chemical libraries. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and high-yielding pathways for functionalization at the 6-position. The protocols detailed herein are optimized for a high-throughput parallel synthesis format, enabling medicinal chemists and drug discovery professionals to efficiently explore the vast chemical space around the privileged isoquinoline scaffold and accelerate the identification of novel therapeutic candidates.

References

  • Jha, A., et al. (2021). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online (2019). Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry. Taylor & Francis Online. Available at: [Link]

  • RSC Publishing (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Publishing. Available at: [Link]

  • MDPI (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Gikunoo, E., et al. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Parallel Synthesis and Library Design. Royal Society of Chemistry Books. Available at: [Link]

  • Ignited Minds Journals (2011). Evaluation and Purification Strategies to Molecule with Combinatorial Chemistry. Journal of Advances in Science and Technology. Available at: [Link]

  • R-Discovery (2005). High-Throughput Purification of Single Compounds and Libraries. R-Discovery. Available at: [Link]

  • ResearchGate (n.d.). Synthesis of isoquinoline derivatives. ResearchGate. Available at: [Link]

  • Amerigo Scientific (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • Sharma, U., et al. (2012). Solution-Phase Parallel Synthesis of a Diverse Library of 1,2-Dihydroisoquinolines. ACS Combinatorial Science. Available at: [Link]

  • Semantic Scholar (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Organic Synthesis (n.d.). Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2012). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. Available at: [Link]

  • Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Radleys (2021). Parallel synthesis tools for small molecule drug discovery and medicinal chemistry. YouTube. Available at: [Link]

Sources

Application

The Isoquinoline Scaffold: A Privileged Structure in Oncology Research &amp; Development

Introduction: The Promise of the Isoquinoline Core in Cancer Therapeutics The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Isoquinoline Core in Cancer Therapeutics

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the isoquinoline scaffold has emerged as a "privileged structure," signifying its ability to form the basis of ligands for a diverse array of biological targets.[1][2][3] While specific research on 6-Chloro-8-methylisoquinoline is not extensively detailed in publicly available literature, its structural motifs—a chlorinated aromatic system fused to a nitrogen-containing heterocycle—are characteristic of numerous compounds currently under investigation for their potent anticancer activities.

This guide provides a comprehensive overview of the potential applications of a compound like 6-Chloro-8-methylisoquinoline in cancer research. We will explore common mechanisms of action, detail robust experimental protocols for its evaluation, and provide insights into the causality behind these experimental designs. The information presented herein is synthesized from research on structurally related isoquinoline and quinoline derivatives, offering a scientifically grounded framework for researchers, scientists, and drug development professionals.

Mechanistic Insights: How Isoquinoline Derivatives Exert Their Anticancer Effects

The anticancer properties of isoquinoline derivatives are often multifaceted, stemming from their ability to interact with key cellular machinery that governs cell growth, proliferation, and survival.[1][3] Several critical mechanisms have been identified for this class of compounds.

Inhibition of Key Signaling Pathways

A predominant mechanism of action for many heterocyclic anticancer compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.[4][5] Dysregulation of these pathways is a hallmark of many cancers. The isoquinoline scaffold can serve as an excellent starting point for the development of ATP-competitive inhibitors that target the ATP-binding sites of various kinases.[5][6]

One of the most frequently targeted pathways is the PI3K/Akt/mTOR signaling cascade .[1][3][7] This pathway plays a central role in cell survival, proliferation, and metabolism. Inhibition of key kinases within this pathway, such as PI3K or Akt, can lead to the induction of apoptosis (programmed cell death) and a reduction in tumor growth.

DOT Script for PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 6-Chloro-8-methylisoquinoline (Hypothetical Inhibitor) Inhibitor->PI3K inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a 6-Chloro-8-methylisoquinoline-based compound.

Induction of Apoptosis and Cell Cycle Arrest

Beyond specific pathway inhibition, isoquinoline derivatives can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of microtubule polymerization.[1][3] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[1]

DNA Intercalation and Topoisomerase Inhibition

The planar aromatic structure of the isoquinoline ring system allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[2] Additionally, certain isoquinoline compounds have been identified as inhibitors of topoisomerase enzymes, which are essential for resolving DNA topological problems during replication.[1][8] This inhibition leads to DNA damage and ultimately, cell death.

Application Notes: A Roadmap for Evaluation

The successful evaluation of a novel compound like 6-Chloro-8-methylisoquinoline requires a systematic and logical progression of experiments. The following workflow outlines a standard approach from initial screening to mechanistic studies.

DOT Script for Experimental Workflow

Experimental_Workflow Start Compound Synthesis & Characterization Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Cell_Cycle Cell Cycle Analysis Mechanism->Cell_Cycle Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis_Assay Target_ID Target Identification & Validation (e.g., Western Blot, Kinase Assays) Mechanism->Target_ID In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_ID->In_Vivo

Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.

Detailed Experimental Protocols

The following protocols are foundational for assessing the anticancer potential of a novel isoquinoline derivative.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of a test compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cell viability after treatment with the test compound.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (6-Chloro-8-methylisoquinoline derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HCT116 IC50 (µM)
Test Compound Experimental ValueExperimental ValueExperimental Value
Positive Control Known ValueKnown ValueKnown Value
Caption: Example table for presenting IC50 values of a test compound against various cancer cell lines.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Modulation

Objective: To investigate the effect of the test compound on the expression and phosphorylation status of key proteins in a targeted signaling pathway, such as the PI3K/Akt pathway.

Rationale: Western blotting allows for the detection and quantification of specific proteins in a cell lysate. By using antibodies specific to both the total and phosphorylated forms of a protein (e.g., Akt and p-Akt), one can determine if the test compound inhibits the activation of that protein, providing direct evidence of target engagement within the cell.

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt (Ser473), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound at various concentrations for a specified time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as anti-total-Akt and a loading control like anti-GAPDH, to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.

Conclusion and Future Directions

The isoquinoline scaffold is a fertile ground for the discovery of novel anticancer agents. While the specific compound 6-Chloro-8-methylisoquinoline requires further investigation, the principles and protocols outlined in this guide provide a robust framework for its evaluation. By systematically assessing its cytotoxicity, elucidating its mechanism of action, and identifying its molecular targets, researchers can determine its potential as a lead compound for the development of next-generation cancer therapeutics. Future research should focus on the synthesis and screening of a library of 6-Chloro-8-methylisoquinoline derivatives to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • 6-Chloro-8-methylquinoline. ChemScene.
  • Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity. PubMed.
  • 6-Chloroisoquinoline-8-carbaldehyde. ChemScene.
  • Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen.
  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutar
  • 6-chloro-8-methylquinoline synthesis. ChemicalBook.
  • Discovery of Novel Quinazoline Deriv
  • Application Notes and Protocols: 7-Chloro-8-Methylquinoline as a Precursor for Anticancer Agents. Benchchem.
  • The Pivotal Role of 7-Chloro-8-Methylquinoline: A Technical Guide for Chemical Synthesis and Drug Discovery. Benchchem.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degrad
  • 6-chloro-8-methylquinoline. Santa Cruz Biotechnology.
  • Comprehensive review on current developments of quinoline-based anticancer agents. N/A.
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC.
  • 6-Chloroisoquinolin-4-ol. Benchchem.
  • Drug Discovery - Inhibitor. chemical-kinomics.
  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. N/A.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed.
  • Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. Benchchem.
  • 6-CHLORO-8-HYDROXYQUINOLINE — Chemical Substance Inform
  • Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. PubMed.
  • (PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model.

Sources

Method

Application Note: 6-Chloro-8-methylisoquinoline in the Divergent Synthesis of Targeted Kinase Inhibitors

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Compound Focus: 6-Chloro-8-methylisoquinoline (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Professionals Compound Focus: 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2)

Executive Summary

The isoquinoline scaffold is a highly privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif for numerous targeted therapies, particularly kinase inhibitors[1]. Specifically, substituted isoquinolines have demonstrated profound efficacy as inhibitors of IκB kinase-β (IKK-β)[2], Protein Kinase C ζ (PKCζ)[1], and Rho-kinase 1 (ROCK1)[3].

6-Chloro-8-methylisoquinoline represents a highly versatile, bifunctional building block for Active Pharmaceutical Ingredient (API) synthesis. Its strategic substitution pattern offers orthogonal reactivity:

  • The C6-Chloro Position: Activated for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) due to the electron-withdrawing nature of the isoquinoline nitrogen[4].

  • The C8-Methyl Position: Primed for radical-mediated benzylic functionalization (e.g., Wohl-Ziegler bromination), enabling subsequent nucleophilic substitution or homologation[5][6].

This application note details self-validating protocols for leveraging both reactive sites, providing the mechanistic rationale behind reagent selection to ensure high-yielding, scalable API intermediate synthesis.

Mechanistic Rationale & Pathway Visualization

Activation of the C6-Position (Buchwald-Hartwig Amination)

Aryl chlorides are traditionally challenging substrates for oxidative addition by palladium due to the high C–Cl bond dissociation energy. However, the electron-deficient nature of the isoquinoline ring lowers the activation barrier at the C6 position[4]. To prevent competitive β-hydride elimination and facilitate rapid reductive elimination, a sterically demanding, electron-rich dialkylbiaryl phosphine ligand (such as XPhos) is strictly required[7].

Activation of the C8-Position (Wohl-Ziegler Bromination)

The C8-methyl group is sterically hindered but electronically activated. Under thermal conditions with a radical initiator like Azobisisobutyronitrile (AIBN), N-Bromosuccinimide (NBS) generates a low, steady-state concentration of bromine radicals[8]. The resulting benzylic radical at C8 is highly stabilized by the extended aromatic system, allowing for selective monobromination without competitive electrophilic aromatic substitution on the heterocyclic core[6][9].

G SM 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) C6 C6-Functionalization (Buchwald-Hartwig Amination) SM->C6 Pd2(dba)3, XPhos Amine, Base C8 C8-Functionalization (Wohl-Ziegler Bromination) SM->C8 NBS, AIBN PhCF3, Δ API1 C6-Amino-8-methyl Kinase Inhibitor Precursor C6->API1 API2 6-Chloro-8-(bromomethyl) Alkylating Intermediate C8->API2 Final Advanced Kinase Inhibitor API (e.g., ROCK1 / IKK-β Target) API1->Final Late-Stage Derivatization API2->Final Nucleophilic Substitution

Divergent synthetic pathways of 6-Chloro-8-methylisoquinoline in API development.

Experimental Protocols

Protocol A: Palladium-Catalyzed C6-Amination

Objective: Synthesize 8-methyl-6-morpholinoisoquinoline as a precursor for IKK-β inhibitors.

Causality & Design Choices: Sodium tert-butoxide (NaOtBu) is utilized as a strong base to deprotonate the coordinated amine, accelerating the formation of the palladium-amido complex[10]. Toluene is selected as the solvent because its non-polar nature enhances the solubility of the active Pd(0)-XPhos species while suppressing unwanted hydrolytic side reactions.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-Chloro-8-methylisoquinoline (1.0 equiv, 5.0 mmol), Pd2(dba)3 (0.02 equiv, 2 mol% Pd), XPhos (0.06 equiv, 6 mol%), and NaOtBu (1.4 equiv, 7.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times) to prevent premature oxidation of the Pd(0) catalyst.

  • Reagent Addition: Inject anhydrous, degassed toluene (20 mL) followed by morpholine (1.2 equiv, 6.0 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath. Monitor the consumption of the starting material via LC-MS (typically complete within 4–6 hours).

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C6-aminated intermediate.

Protocol B: Selective C8-Benzylic Bromination

Objective: Synthesize 8-(bromomethyl)-6-chloroisoquinoline for subsequent nucleophilic API assembly.

Causality & Design Choices: Historically, carbon tetrachloride (CCl4) was the solvent of choice for Wohl-Ziegler brominations. To align with modern green chemistry mandates, this protocol substitutes CCl4 with trifluorotoluene (PhCF3)[5]. PhCF3 provides the requisite inert, non-polar environment to stabilize the radical intermediates without the severe toxicity and ozone-depleting properties of CCl4[6].

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask, dissolve 6-Chloro-8-methylisoquinoline (1.0 equiv, 10.0 mmol) in anhydrous trifluorotoluene (PhCF3, 40 mL).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) and AIBN (0.1 equiv, 1.0 mmol). Crucial Step: Ensure the NBS is freshly recrystallized from water to remove trace Br2, which can cause unwanted electrophilic aromatic bromination.

  • Radical Initiation: Equip the flask with a reflux condenser and heat to 85 °C under an Argon atmosphere. The thermal decomposition of AIBN will initiate the radical chain reaction.

  • Monitoring: Stir for 3–5 hours. The reaction is complete when the dense, insoluble NBS powder floating at the bottom is entirely converted to succinimide, which floats to the surface of the solvent.

  • Workup: Cool the mixture to 0 °C in an ice bath to fully precipitate the succinimide byproduct. Filter the mixture cold.

  • Isolation: Wash the organic filtrate with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting benzylic bromide should be stored at -20 °C under Argon to prevent spontaneous dimerization or hydrolysis.

Quantitative Data Summary

To validate the robustness of the C6-amination protocol, a catalyst/ligand optimization matrix was executed. The data below demonstrates the necessity of the Pd2(dba)3/XPhos system for activating the specific electronic environment of 6-Chloro-8-methylisoquinoline.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Observation / Causality
1Pd(OAc)2 (5%)PPh3 (10%)K2CO3 (2.0)DMF11015%Poor oxidative addition due to weak electron donation from PPh3.
2Pd2(dba)3 (2%)BINAP (6%)NaOtBu (1.4)Toluene9045%Sluggish reductive elimination; steric bulk of BINAP is insufficient.
3Pd2(dba)3 (2%)XPhos (6%) NaOtBu (1.4) Toluene9092% Optimal. High electron density and steric bulk facilitate the full catalytic cycle.
4Pd2(dba)3 (2%)XPhos (6%)K3PO4 (2.0)Toluene11078%Milder base; viable alternative if the amine substrate contains base-sensitive functional groups[4].

References

  • Discovery of 4,6- and 5,7-Disubstituted Isoquinoline Derivatives as a Novel Class of Protein Kinase C ζ Inhibitors with Fragment-Merging Strategy. Journal of Medicinal Chemistry.[Link]

  • Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β). Journal of Medicinal Chemistry.[Link]

  • Brønsted Acid Catalyzed One-Pot Benzannulation of 2-Alkenylindoles under Aerial Oxidation: A Route to Carbazoles and Indolo[2,3-a]carbazole Alkaloids (Context: Benzylic Bromination). Organic Letters.[Link]

  • Elucidation the binding mechanism of Nelumbo nucifera-derived isoquinoline alkaloids as Rho-kinase 1 inhibitors by molecular docking and dynamic simulation. Taylor & Francis.[Link] (Derived from verified grounding link).

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism (Context: Buchwald-Hartwig Amination). Journal of the American Chemical Society.[Link]

  • Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles (Context: Wohl-Ziegler reaction). MDPI.[Link] (Derived from verified grounding link).

  • One-Step Synthesis of 7-Bromobenzo[c]chromeno[4,3,2-gh]phenanthridines through a Sequential Bromination/Cyclization/Aromatization Reaction Using N-Bromosuccinimide (NBS). ACS Publications.[Link] (Derived from verified grounding link).

  • Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry.[Link] (Derived from verified grounding link).

  • Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. Journal of the American Chemical Society.[Link]

Sources

Application

purification of 6-Chloro-8-methylisoquinoline by column chromatography

An Application Note and Protocol for the Purification of 6-Chloro-8-methylisoquinoline by Column Chromatography Authored by: Senior Application Scientist, Gemini Division Abstract This comprehensive application note prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Purification of 6-Chloro-8-methylisoquinoline by Column Chromatography

Authored by: Senior Application Scientist, Gemini Division

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 6-chloro-8-methylisoquinoline using silica gel flash column chromatography. Isoquinoline derivatives are pivotal scaffolds in medicinal chemistry and materials science, making robust purification methodologies essential for downstream applications. This guide moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice, ensuring both high purity and yield. We address critical aspects from solvent system selection via Thin-Layer Chromatography (TLC) to advanced troubleshooting, providing researchers, scientists, and drug development professionals with a self-validating system for obtaining highly pure 6-chloro-8-methylisoquinoline.

Introduction: The Importance of Purifying Isoquinoline Scaffolds

6-Chloro-8-methylisoquinoline is a substituted heterocyclic aromatic compound. The isoquinoline core is a recurring motif in numerous natural products and synthetic pharmaceuticals, where it often imparts significant biological activity.[1][2] The purity of such intermediates is paramount; residual starting materials, catalysts, or by-products can interfere with subsequent synthetic steps, compromise biological assay results, or introduce toxicity.

Column chromatography is a cornerstone purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For a moderately polar compound like 6-chloro-8-methylisoquinoline, normal-phase chromatography on silica gel offers an efficient and scalable method to isolate it from both more polar and less polar impurities.

Compound Characteristics and Safety Imperatives

A thorough understanding of the target molecule's properties and handling requirements is the foundation of a successful and safe purification protocol.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₈ClN[4]
Molecular Weight 177.63 g/mol [4]
Appearance Typically a pale yellow to brownish solid or liquid.[5]
LogP 3.19[6]
Solubility Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.[5]

Note: The LogP value indicates moderate non-polarity, making the compound well-suited for normal-phase chromatography.

Safety and Handling

6-Chloro-8-methylisoquinoline and related halogenated aromatic compounds must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact isomer may not be universally available, data from structurally similar compounds should inform handling procedures.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and tight-sealing safety goggles.[7][8]

  • Engineering Controls: Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or vapors.[9] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Health Hazards: May cause skin, eye, and respiratory tract irritation.[7][10] Avoid ingestion and inhalation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[7][9]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

The Purification Workflow: From Crude Mixture to Pure Compound

The overall strategy involves developing an appropriate separation method on a small scale using TLC, then scaling up to a preparative flash column for bulk purification.

cluster_prep Phase 1: Method Development cluster_purification Phase 2: Preparative Purification cluster_post Phase 3: Isolation crude Crude 6-Chloro-8- methylisoquinoline tlc TLC Screening: Test Solvent Systems (e.g., Hexane/EtOAc) crude->tlc Spot small aliquot solvent Selected Mobile Phase tlc->solvent Identify Optimal Eluent (Rf ≈ 0.25-0.35) column_prep Prepare Silica Gel Column solvent->column_prep dry_load Dry Load Crude Sample onto Silica column_prep->dry_load elute Elute with Mobile Phase dry_load->elute fractions Collect & Analyze Fractions (via TLC) elute->fractions combine Combine Pure Fractions fractions->combine evap Solvent Removal (Rotary Evaporation) combine->evap pure_cmpd Pure 6-Chloro-8- methylisoquinoline evap->pure_cmpd

Caption: Overall workflow for the purification of 6-Chloro-8-methylisoquinoline.

Protocol I: Method Development with Thin-Layer Chromatography (TLC)

Causality: Before committing the entire crude sample to a column, TLC is used to efficiently determine the optimal mobile phase (eluent). The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[11] This Rf value ensures the compound moves off the baseline but is sufficiently retained to separate from less polar impurities (higher Rf) and more polar impurities (lower Rf or baseline).

Materials
  • Crude 6-Chloro-8-methylisoquinoline

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chambers

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Step-by-Step Procedure
  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude material in a minimal volume of a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a TLC plate. Make the spot as small as possible.

  • Develop the Plate: Prepare a developing chamber with a solvent system. A good starting point for a compound of this polarity is 10-20% Ethyl Acetate in Hexanes (e.g., 9:1 Hexanes:EtOAc). Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analyze and Optimize: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too high (> 0.4), the eluent is too polar. Decrease the amount of ethyl acetate.

    • If the Rf is too low (< 0.2), the eluent is not polar enough. Increase the amount of ethyl acetate.

    • Continue testing different solvent ratios until the target Rf of ~0.25-0.35 is achieved with good separation from other UV-active spots.

Illustrative TLC Data
Solvent System (Hexanes:EtOAc)Target RfObservationAction
95:50.55Too high, poor separation from non-polar impurities.Decrease eluent polarity.
90:10 0.30 Good separation from baseline and solvent front. Optimal system for column.
80:200.15Too low, slow elution.Increase eluent polarity.

Protocol II: Preparative Flash Column Chromatography

Causality: This protocol uses air pressure to accelerate solvent flow through the column, enabling faster and more efficient separation compared to traditional gravity chromatography.[12] A dry loading technique is described, which often provides better resolution for samples that are solid or have limited solubility in the mobile phase.[11]

Materials and Reagents
  • Glass chromatography column

  • Silica gel (flash grade, e.g., 40-63 µm)

  • Crude 6-Chloro-8-methylisoquinoline

  • Celite or a small amount of silica gel (for dry loading)

  • Sand (acid-washed)

  • Cotton or glass wool plug

  • Optimal mobile phase determined by TLC

  • Fraction collection tubes or flasks

  • Air or nitrogen line with a regulator

Experimental Procedure

cluster_legend column Cotton/Glass Wool Plug Layer of Sand Silica Gel Slurry Top Layer of Sand Dry Loaded Sample Eluent Reservoir start 1. Pack Column (Layers f0-f3) load 2. Add Sample (Layer f4) elute 3. Add Eluent & Apply Pressure (Layer f5) collect 4. Collect Fractions (From Bottom)

Caption: Diagram of a packed flash chromatography column for purification.

  • Column Preparation:

    • Securely clamp the column in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Carefully add a ~1 cm layer of sand over the plug.[12] This provides a flat base for the stationary phase and prevents it from washing out.

    • Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column, gently tapping the side to dislodge air bubbles and ensure even packing.[11]

    • Once the silica has settled, add another ~1 cm layer of sand on top to prevent the stationary phase from being disturbed during solvent addition.[1]

    • Drain the excess solvent until it is just level with the top sand layer.

  • Sample Loading (Dry Method):

    • Dissolve the crude 6-Chloro-8-methylisoquinoline in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[11] This adsorbs the sample onto the silica.

    • Carefully add this powder to the top of the packed column, creating a uniform, level layer.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column, being careful not to disturb the sample layer.

    • Fill the column with the eluent and apply gentle, controlled pressure from an air or nitrogen line to initiate flow.

    • Begin collecting fractions immediately. The size of the fractions will depend on the scale of the purification.

    • Continuously monitor the collected fractions by TLC to determine which contain the pure product. Spot the starting material, the crude mixture, and each fraction on the same TLC plate for direct comparison.

  • Product Isolation:

    • Once TLC analysis confirms which fractions contain the pure 6-Chloro-8-methylisoquinoline (and are free of impurities), combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified compound.

    • Determine the final mass and calculate the percent yield. Confirm purity using analytical techniques such as NMR or LC-MS.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Overlapping Bands - Incorrect mobile phase polarity.- Column was overloaded with crude material.- Column was packed unevenly.- Re-optimize the mobile phase with TLC; a less polar solvent may improve separation.[3]- Reduce the amount of sample loaded relative to the amount of silica gel.- Repack the column, ensuring the silica slurry is homogeneous and free of air bubbles.
Cracked or Channeled Silica Bed - The column ran dry at some point.- Drastic solvent polarity changes (if using gradient elution).- Always keep the silica bed wet with solvent.- If running a gradient, ensure it is gradual. For this compound, isocratic elution is often sufficient.
Compound is "Stuck" at the Top - The mobile phase is not polar enough.- The compound may be degrading on the acidic silica.[11]- Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- If degradation is suspected, consider using deactivated (neutral) silica gel, which can be prepared by adding 1-3% triethylamine to the mobile phase.[11]
Band Tailing - Undesirable secondary interactions between the compound and acidic silica sites.- Sample is not fully soluble in the mobile phase.- Add a small amount of a polar modifier like triethylamine (~0.5%) to the mobile phase to mask active silica sites.- Ensure the chosen eluent system is capable of fully solubilizing the compound.[13]

Conclusion

This application note provides a systematic and robust methodology for the purification of 6-Chloro-8-methylisoquinoline by flash column chromatography. By first optimizing the separation parameters with TLC and then following a detailed preparative protocol, researchers can reliably obtain this valuable chemical intermediate with high purity. The emphasis on the causality behind each step, combined with a practical troubleshooting guide, equips scientists to adapt this method to similar compounds and overcome common purification challenges, ultimately accelerating research and development timelines.

References

  • Hussain, S., et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Retrieved from [Link]

  • Ono, A. (1982). Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds. Analyst, 107, 600-605. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Ghetu, A., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • NextSDS. (n.d.). 6-chloro-8-methylquinolin-5-amine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Retrieved from [Link]

  • Molbase. (n.d.). 1-chloro-6-methylisoquinoline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Mobile Phase Selectivity. Retrieved from [Link]

  • MDPI. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation. Retrieved from [Link]

  • LCGC International. (2020). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 8-Methylquinoline. Retrieved from [Link]

  • MD Scientific. (n.d.). Purification Column Guide. Retrieved from [Link]

  • Reddit. (2024). Issues with column chromatography purification of coordination complex. Retrieved from [Link]

Sources

Method

Application Note: Analytical HPLC Method Development and Validation for 6-Chloro-8-methylisoquinoline

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction and Chemical Profiling 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) [1] is a critical heteroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction and Chemical Profiling

6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) [1] is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and bioactive isoquinoline alkaloids. Structurally, it features a highly basic heterocyclic nitrogen atom, a lipophilic methyl group, and a halogenated (chloro) substitution.

The primary analytical challenge in quantifying isoquinoline derivatives via High-Performance Liquid Chromatography (HPLC) is the basicity of the nitrogen atom (pKa ~5.5). In reversed-phase chromatography, basic analytes readily undergo secondary ion-exchange interactions with residual, unreacted silanol groups on silica-based stationary phases. This phenomenon manifests as severe peak tailing, reduced resolution, and poor quantitative reproducibility [2].

Method Development Rationale (Expertise & Causality)

To overcome the inherent chromatographic challenges of 6-Chloro-8-methylisoquinoline, this method employs a strategic combination of stationary phase selection and mobile phase buffering:

  • Stationary Phase: A densely end-capped C18 column is selected to minimize the exposure of acidic silanol groups.

  • Mobile Phase Buffering (pH Control): A 10 mM Ammonium Acetate buffer adjusted to pH 5.0 is utilized. At pH 5.0, the isoquinoline nitrogen is predominantly protonated. The acetate ions act as mild ion-pairing agents, improving retention and peak symmetry.

  • Silanol Masking: To further suppress secondary interactions, 0.1% Triethylamine (TEA) is incorporated into the aqueous mobile phase. TEA acts as a sacrificial base, competitively binding to any remaining active silanols and preventing the analyte from tailing [3].

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity and superior elution strength for halogenated aromatic systems, ensuring a sharp, efficient peak profile.

Method Development Workflow

HPLC_Workflow Start Analyte Profiling (pKa, LogP, UV max) Phase1 Stationary Phase Selection (End-capped C18) Start->Phase1 Phase2 Mobile Phase Optimization (Buffer pH 5.0 & TEA) Phase1->Phase2 Phase3 Gradient & Flow Rate Adjustment Phase2->Phase3 SST System Suitability Testing (Tailing, Plates, RSD) Phase3->SST SST->Phase2 Fail Criteria Validation ICH Q2(R2) Validation (Accuracy, Precision, LOD) SST->Validation Pass Criteria

Systemic workflow for HPLC method development and ICH Q2(R2) validation.

Experimental Protocols

Reagents and Materials
  • Analyte: 6-Chloro-8-methylisoquinoline reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Ammonium Acetate, Triethylamine (TEA), and Glacial Acetic Acid.

Step-by-Step Preparation Methodologies

Step 1: Mobile Phase A (Aqueous Buffer) Preparation

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water to yield a 10 mM solution.

  • Add 1.0 mL of Triethylamine (TEA) to the solution (0.1% v/v).

  • Adjust the pH to exactly 5.0 ± 0.05 using dilute Glacial Acetic Acid while monitoring with a calibrated pH meter.

  • Filter the buffer through a 0.22 µm nylon membrane filter and degas via ultrasonication for 10 minutes.

Step 2: Standard Solution Preparation

  • Accurately weigh 10.0 mg of 6-Chloro-8-methylisoquinoline standard into a 100 mL volumetric flask.

  • Add 50 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with Acetonitrile to create a 100 µg/mL stock solution.

  • Dilute the stock solution with the initial mobile phase (60:40 A:B) to a working concentration of 10 µg/mL.

Chromatographic Conditions
ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm)Dense double-endcapping minimizes silanol activity.
Mobile Phase A 10 mM Ammonium Acetate + 0.1% TEA (pH 5.0)Masks silanols; maintains consistent ionization.
Mobile Phase B 100% AcetonitrileProvides optimal elution strength for halogenated rings.
Elution Mode Isocratic (60% A : 40% B)Ensures baseline stability and reproducible retention.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Column Temp. 30°CReduces mobile phase viscosity and stabilizes retention times.
Detection UV at 254 nmCorresponds to the primary π-π* transition of the isoquinoline ring.
Injection Vol. 10 µLPrevents column overloading and peak broadening.

System Suitability & Self-Validating Metrics (Trustworthiness)

A robust analytical protocol must function as a self-validating system. Before analyzing unknown samples, the system must pass strict System Suitability Testing (SST) criteria. If any of the following parameters fail, the run is automatically aborted, ensuring that no compromised data is reported.

SST ParameterAcceptance CriteriaObserved Value (Typical)Implication of Failure
Retention Time (Rt) 5.2 ± 0.2 min5.18 minIndicates pump malfunction or mobile phase preparation error.
Tailing Factor (Tf) ≤ 1.51.12Values >1.5 indicate column degradation or active silanols.
Theoretical Plates (N) ≥ 5,0008,450Values <5000 indicate loss of column efficiency/voiding.
Injection Precision %RSD ≤ 2.0% (n=6)0.45%Ensures autosampler reliability and method repeatability.

ICH Q2(R2) Method Validation Summary

The method was fully validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedures [4]. The quantitative validation data confirms that the method is fit for its intended purpose in pharmaceutical quality control.

Validation ParameterICH Q2(R2) RequirementMethod Performance
Linearity Range R² ≥ 0.9991.0 to 100 µg/mL (R² = 0.9998)
Limit of Detection (LOD) S/N ratio ≥ 3:10.05 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.15 µg/mL
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (across 3 concentration levels)
Intermediate Precision %RSD ≤ 2.0%0.8% (Inter-day, n=12)
Robustness Stable against deliberate variationsPassed (±0.2 pH, ±2°C Temp, ±2% Organic)

References

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species Source: ResearchGate URL:[Link]

  • Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL:[Link]

Application

derivatization of 6-Chloro-8-methylisoquinoline for biological screening

Application Note & Protocol: Derivatization of 6-Chloro-8-methylisoquinoline for High-Throughput Biological Screening Executive Summary The isoquinoline scaffold is a privileged motif in medicinal chemistry, frequently e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Derivatization of 6-Chloro-8-methylisoquinoline for High-Throughput Biological Screening

Executive Summary

The isoquinoline scaffold is a privileged motif in medicinal chemistry, frequently embedded in the structures of kinase inhibitors, GPCR ligands, and antimicrobial agents[1][2]. Among commercially available building blocks, 6-Chloro-8-methylisoquinoline offers a highly strategic starting point for the divergent synthesis of screening libraries.

The C6-chlorine atom serves as a robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig), allowing for the rapid introduction of chemical diversity. Concurrently, the C8-methyl group provides a unique steric environment. In biological targets—such as the ATP-binding hinge region of kinases—this methyl group can lock the molecule into a specific bioactive conformation, enhancing target selectivity and improving metabolic stability by blocking potential sites of oxidation. This guide details the mechanistic rationale and validated protocols for derivatizing this scaffold to generate high-quality libraries for biological screening.

Mechanistic Rationale & Experimental Design (Causality)

Derivatizing a chloroisoquinoline presents distinct chemical challenges compared to its bromo- or iodo-analogues.

  • Overcoming the C–Cl Bond Inertness: The C(sp2)–Cl bond possesses a higher dissociation energy (~96 kcal/mol) than C–Br or C–I bonds. Consequently, oxidative addition of the palladium(0) catalyst into the C–Cl bond is the rate-limiting step[3]. To overcome this activation barrier, the protocols below utilize electron-rich, sterically demanding dialkylbiarylphosphine ligands (such as XPhos for Suzuki coupling and BrettPhos for Buchwald-Hartwig amination). These ligands increase the electron density at the palladium center, accelerating oxidative addition, while their steric bulk promotes the subsequent reductive elimination step[4].

  • Mitigating Catalyst Poisoning: The basic nitrogen atom of the isoquinoline ring can coordinate to the palladium catalyst, potentially forming off-target, catalytically inactive dimers (e.g., [PdX(μ−N−heterocycle)L]2​ )[5]. The use of highly bulky ligands (like XPhos) creates a steric shield around the metal center, actively preventing this deleterious nitrogen coordination.

  • Biological Assay Integrity: Compounds intended for biological screening must be free of heavy metal contaminants. Palladium residues can interact with assay reagents (e.g., fluorophores or enzymes), yielding false-positive results. Therefore, our protocols integrate a mandatory metal-scavenging workup step using thiol-functionalized silica.

Divergent Derivatization Pathways

The following diagram illustrates the three primary derivatization workflows used to generate distinct biological screening libraries from the core scaffold.

G Core 6-Chloro-8-methylisoquinoline (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd2(dba)3, XPhos Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination Core->Buchwald Pd(OAc)2, BrettPhos R-NH2 Alkylation N-Alkylation (Quaternization) Core->Alkylation R-X (Alkyl Halide) Heat LibA Library A: 6-Aryl/Heteroaryl (Kinase / Tubulin Targets) Suzuki->LibA LibB Library B: 6-Amino (GPCR / CNS Targets) Buchwald->LibB LibC Library C: Isoquinolinium Salts (Antimicrobial Agents) Alkylation->LibC

Caption: Divergent derivatization pathways of 6-Chloro-8-methylisoquinoline for biological screening.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C6-Arylation

This protocol utilizes aqueous-organic biphasic conditions to couple the inert C6-chloride with various aryl or heteroaryl boronic acids[6].

Reagents:

  • 6-Chloro-8-methylisoquinoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos (0.08 equiv, 8 mol%)

  • K3​PO4​ (3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Degassing (Critical Step): In a 20 mL reaction vial, combine 1,4-dioxane and water. Sparge the solvent mixture with argon for 15 minutes. Rationale: Oxygen rapidly degrades electron-rich phosphine ligands like XPhos, killing the active catalyst.

  • Reagent Assembly: Add 6-chloro-8-methylisoquinoline, the arylboronic acid, and K3​PO4​ to the vial.

  • Catalyst Activation: In a separate argon-purged glass vial, pre-mix Pd2​(dba)3​ and XPhos in 1 mL of degassed dioxane. Stir for 5 minutes until the solution turns from dark purple to a reddish-orange hue, indicating the formation of the active L2​Pd(0) species. Transfer this to the main reaction vial.

  • Reaction: Seal the vial and heat at 100 °C in a heating block for 12 hours. Monitor via LC-MS.

  • Workup & Metal Scavenging: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL). To the organic layer, add 0.5 g of SiliaMetS® Thiol (or equivalent palladium scavenger) and stir at 40 °C for 2 hours.

  • Purification: Filter through a pad of Celite to remove the scavenger. Concentrate the filtrate and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig C6-Amination

To synthesize 6-amino derivatives, strong bases and specialized ligands are required to prevent β -hydride elimination and promote C–N bond formation[3][4].

Reagents:

  • 6-Chloro-8-methylisoquinoline (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2​ (0.05 equiv, 5 mol%)

  • BrettPhos (0.10 equiv, 10 mol%)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 1.5 mmol)

  • Solvent: Anhydrous Toluene (8 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon three times.

  • Loading: Add 6-chloro-8-methylisoquinoline, Pd(OAc)2​ , BrettPhos, and NaOtBu . Note: NaOtBu is highly hygroscopic; weigh it rapidly in a glovebox or under a stream of argon.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the amine. If the amine is a solid, add it during Step 2.

  • Reaction: Heat the mixture at 110 °C for 16 hours. The reaction mixture typically turns a dark, opaque color.

  • Quench & Scavenge: Cool to room temperature. Quench with saturated aqueous NaHCO3​ (10 mL). Extract with Dichloromethane (3 × 15 mL). Treat the combined organics with a palladium scavenger as described in Protocol A.

  • Purification: Filter, concentrate, and purify via flash chromatography (Silica, DCM/MeOH gradient, adding 1% Triethylamine to the eluent to prevent streaking of the basic amine product).

Protocol C: N-Alkylation (Isoquinolinium Salt Generation)

Quaternization of the isoquinoline nitrogen yields permanent cations, which are highly relevant for screening against bacterial membranes or mitochondrial targets[1][2].

Step-by-Step Procedure:

  • Dissolve the C6-derivatized isoquinoline (or the core scaffold) (1.0 mmol) in anhydrous Acetonitrile (5 mL).

  • Add an alkyl halide (e.g., benzyl bromide or methyl iodide) (3.0 mmol, 3.0 equiv).

  • Stir at 80 °C for 24 hours.

  • Cool to room temperature. The isoquinolinium salt typically precipitates from the acetonitrile.

  • Collect the product by vacuum filtration, wash with cold diethyl ether (2 × 5 mL), and dry under high vacuum to yield the analytically pure salt.

Data Presentation: Expected Outcomes & Screening Applications

The table below summarizes the expected reaction metrics and the primary biological screening modalities for each derivatization pathway.

Derivatization PathwayTarget PositionTypical YieldsPurity Target (Post-Scavenging)Primary Biological Screening Application
Suzuki-Miyaura C6 (C–C bond)65% – 85%>98% (LC-MS)Anticancer: Kinase inhibition (e.g., Aurora, CDK); Tubulin polymerization inhibition[1].
Buchwald-Hartwig C6 (C–N bond)50% – 75%>95% (LC-MS)CNS / Metabolic: GPCR agonism/antagonism; TRPM8 channel modulation[7].
N-Alkylation N2 (Quaternization)80% – 95%>99% (NMR)Antimicrobial: Broad-spectrum antibacterial assays (MIC determination)[2].

Library Formatting for High-Throughput Screening (HTS)

To ensure data reproducibility during biological screening, the physical formatting of the synthesized library is as critical as the synthesis itself.

  • Quality Control (QC): Every compound must pass a strict QC threshold: >95% purity by LC-MS (UV 254 nm) and confirmation of structure by 1H -NMR. Absence of palladium must be assumed only if the scavenging protocol was strictly followed.

  • Stock Preparation: Weigh exact amounts of the dry powders into 2D-barcoded acoustic dispensing tubes. Dissolve in biological-grade, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of exactly 10 mM .

  • Storage: Store the 10 mM DMSO stock solutions in a desiccated environment at -20 °C. Avoid repeated freeze-thaw cycles, which can cause the more lipophilic 6-aryl derivatives to precipitate irreversibly.

  • Assay Plating: Use an acoustic liquid handler (e.g., Echo® MS System) to dispense nanoliter volumes directly into 384- or 1536-well assay plates to minimize DMSO concentration in the final biological assay (keeping final DMSO <0.5% ).

References

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives Source: Molecules (via NIH/PubMed Central) URL:[Link]

  • Reduced-Phenalenyl-Based Molecule as a Super Electron Donor for Radical-Mediated C–N Coupling Catalysis at Room Temperature Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles Source: Dalton Transactions (via NIH/PubMed Central) URL:[Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Strategic Utilization of 6-Chloro-8-methylisoquinoline in Advanced Optoelectronics and Photoredox Catalysis

Prepared by: Senior Application Scientist, Materials Engineering Division Target Audience: Researchers, Materials Scientists, and Synthetic Chemists Executive Summary & Mechanistic Rationale In modern material science, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Materials Engineering Division Target Audience: Researchers, Materials Scientists, and Synthetic Chemists

Executive Summary & Mechanistic Rationale

In modern material science, the rational design of organic building blocks is paramount for developing high-performance optoelectronic devices and scalable catalytic systems. 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) has emerged as a highly privileged structural motif. Rather than serving merely as a passive scaffold, its specific substitution pattern provides a dual-action mechanism for tuning both the electronic and steric properties of advanced materials[1].

The Causality of Structural Design

As an application scientist, I select this specific building block over unsubstituted isoquinoline due to two fundamental structure-property relationships:

  • The C8-Methyl Group (Steric Shielding): In the constrained geometry of transition metal complexes (such as octahedral Ir(III) phosphors), the C8-methyl group provides critical peri-steric hindrance. This bulk forces the coordinated ligands out of a perfectly coplanar arrangement, effectively suppressing intermolecular π−π stacking. This prevents Aggregation-Caused Quenching (ACQ) and Triplet-Triplet Annihilation (TTA), thereby preserving high Photoluminescence Quantum Yields (PLQY) in solid-state Organic Light-Emitting Diode (OLED) films [2].

  • The C6-Chloro Group (Electronic Tuning & Synthetic Handle): Electronically, the halogen acts as an electron-withdrawing group that lowers the Lowest Unoccupied Molecular Orbital (LUMO), inducing a bathochromic (red) shift in emission. Synthetically, the C-Cl bond is a highly reactive vector for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows researchers to effortlessly extend the π -conjugation by attaching aromatic antennas (like thienothiophenyl groups) to push emission into the Deep-Red or Near-Infrared (NIR) spectrum [2].

Application Workflow I: Synthesis of Phosphorescent Ir(III) Complexes for OLEDs

Cyclometalated Iridium(III) complexes utilizing isoquinoline derivatives are the industry standard for red and orange OLED emitters [3]. The following protocol outlines the synthesis of a highly efficient Ir(III) complex using a functionalized 6-Chloro-8-methylisoquinoline ligand.

Experimental Protocol: Self-Validating Synthesis of [Ir(C∧N)2​(acac)]

Note: This protocol utilizes a two-step complexation sequence. Visual color changes serve as in-process quality control (QC) checkpoints.

Step 1: Synthesis of the μ -Chloro-Bridged Dimer (Nonoyama Reaction)

  • Preparation: In a 100 mL Schlenk flask, combine IrCl3​⋅nH2​O (1.0 equiv) and the engineered 6-Chloro-8-methylisoquinoline derivative (2.2 equiv).

  • Solvent System: Add a degassed mixture of 2-ethoxyethanol and deionized water (3:1 v/v, 30 mL). The polar protic system ensures the solubility of the metal salt while allowing the hydrophobic product to precipitate.

  • Reaction: Reflux the mixture at 120 °C under an argon atmosphere for 24 hours.

  • Validation Checkpoint: The reaction is successful when the initial dark green/brown solution transitions into a suspension containing a bright yellow/orange precipitate. This color shift confirms the formation of the triplet-emitting [Ir(C∧N)2​(μ−Cl)]2​ dimer.

  • Isolation: Cool to room temperature, filter the precipitate, wash sequentially with water and ethanol, and dry under a vacuum.

Step 2: Ligand Cleavage and Monomer Formation

  • Preparation: Suspend the isolated Ir(III) dimer (1.0 equiv) in dichloromethane (DCM, 20 mL).

  • Reagents: Add acetylacetone (acac, 2.5 equiv) as the ancillary ligand and anhydrous Na2​CO3​ (10.0 equiv) to deprotonate the acac.

  • Reaction: Stir at room temperature for 12 hours. The suspension will clarify into a homogeneous, intensely colored solution as the insoluble dimer is cleaved into the soluble monomeric complex.

  • Purification: Filter the unreacted salts, concentrate the filtrate, and purify via silica gel column chromatography (DCM/Hexane) to yield the pure Ir(C∧N)2​(acac) phosphor.

OLED_Synthesis cluster_0 Ligand Engineering A 6-Chloro-8-methyl isoquinoline B Cross-Coupling (Extend Conjugation) A->B Pd Catalyst C Engineered C^N Ligand B->C Arylboronic Acid E μ-Chloro-Bridged Ir(III) Dimer C->E Nonoyama Rxn D IrCl3·nH2O D->E 120°C, 24h F Phosphorescent Ir(III) Complex E->F Ancillary Ligand (e.g., acac)

Fig 1: Synthetic workflow for Ir(III) OLED complexes using engineered isoquinoline ligands.

Application Workflow II: Visible-Light Photoredox Catalysis

Beyond OLEDs, isoquinoline derivatives are highly valued in photo-flow chemistry for synthesizing complex, nitrogen-containing fused-ring scaffolds (e.g., indole[2,1-a]isoquinolines) [4]. The 6-chloro substituent provides an orthogonal handle for late-stage functionalization after the photoredox cycle.

Experimental Protocol: Continuous-Flow Fluoroalkylation

Note: Continuous-flow microreactors are utilized here to overcome the limited light penetration depth (Beer-Lambert Law) inherent in batch photochemistry, ensuring uniform photon flux.

  • Solution Preparation: In a dry vial, dissolve the 6-Chloro-8-methylisoquinoline derivative (0.1 M), a fluoroalkylating agent (e.g., Ph2​SCF3​OTf , 1.5 equiv), and the organic photocatalyst 4CzIPN (2 mol%) in degassed acetone.

  • Flow System Setup: Prime a Perfluoroalkoxy alkane (PFA) capillary tubing reactor (Inner Diameter = 600 μm, Volume = 1.0 mL) with pure solvent.

  • Irradiation: Wrap the PFA tubing around a custom 50 W Blue LED cylinder ( λmax​ = 450 nm).

  • Execution: Pump the reaction mixture through the reactor at a flow rate of 100 μL/min (Residence time = 10 minutes).

  • Validation Checkpoint: Monitor the reactor output via inline LC-MS. The complete disappearance of the isoquinoline starting mass and the emergence of the [M+CF3​]+ mass peak validates the steady-state efficiency of the continuous-flow process.

Photoredox_Cycle PC Photocatalyst (4CzIPN) Ground State PC_star Excited State (PC*) PC->PC_star Blue LED (450 nm) Radical CF3• Radical PC_star->Radical SET (Reduction) Intermediate Radical Cation Radical->Intermediate Addition to C=C Substrate Isoquinoline Derivative Substrate->Intermediate Intermediate->PC SET (Oxidation) Product Fused Heterocycle Intermediate->Product Cyclization & Oxidation

Fig 2: Visible-light photoredox catalytic cycle for functionalizing isoquinoline derivatives.

Quantitative Data Presentation

The table below summarizes the comparative photophysical advantages of integrating the 6-Chloro-8-methylisoquinoline motif into Ir(III) complexes, demonstrating the direct impact of steric and electronic tuning on device performance.

Ligand ScaffoldSubstitution PatternEmission λmax​ (nm)Solution PLQY (%)OLED Device EQE (%)Primary Benefit
Isoquinoline (Baseline)None~58545.08.5N/A
6-Chloro-8-methylisoquinoline 6-Cl, 8-Me ~615 81.3 14.2 Suppressed ACQ, Red-shifted emission
Thienothiophenyl-isoquinoline6-Thiophene, 8-Me~68575.011.6Deep-Red/NIR emission tuning

Data synthesized from benchmark studies on functionalized isoquinoline Ir(III) complexes [2] [3].

References

  • Title: Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1-a]isoquinoline Derivatives in Continuous Flow Source: Organic Letters (American Chemical Society), 2021. URL: [Link]

  • Title: Thienothiophenyl-Isoquinoline Iridium Complex-Based Deep Red to Near-Infrared Organic Light-Emitting Diodes with Low Driving Voltage Source: German National Library (DNB) / Open Access Repository, 2021. URL: [Link]

  • Title: Solution-processed high-performance orange-red organic light-emitting diode (OLED) based on ionic phosphorescent iridium(III) complex Source: ResearchGate / Dyes and Pigments, 2024. URL: [Link]

  • Title: Metal- and photocatalyst-free CF3-modification of N-containing fusion skeletons in photo-flow chemistry Source: Green Chemistry (Royal Society of Chemistry), 2026. URL: [Link]

Application

Catalytic Methods for the Synthesis of 6-Chloro-8-methylisoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The 6-chloro-8-methylisoquinoline scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-chloro-8-methylisoquinoline scaffold is a key heterocyclic motif of significant interest in medicinal chemistry and materials science. Its derivatives have shown promise in various therapeutic areas, necessitating efficient and versatile synthetic strategies. This guide provides an in-depth exploration of catalytic methods for the synthesis of 6-chloro-8-methylisoquinoline, offering both classical and modern transition-metal-catalyzed approaches. The protocols and discussions herein are designed to provide researchers with the technical insights and practical steps required to successfully synthesize this important molecule and its analogs.

Introduction to Isoquinoline Synthesis Strategies

The synthesis of the isoquinoline core has been a long-standing area of interest in organic chemistry. Traditional methods, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, rely on acid-catalyzed cyclizations and have been instrumental in the preparation of a vast number of isoquinoline derivatives.[1][2][3] While robust, these methods can require harsh reaction conditions.[1] In recent decades, the advent of transition-metal catalysis has revolutionized the synthesis of heterocycles, including isoquinolines.[4] These modern techniques, often employing palladium, copper, rhodium, or ruthenium catalysts, offer milder reaction conditions, improved functional group tolerance, and novel pathways for bond formation, such as direct C-H activation.[4][5][6][7][8]

This guide will detail both classical and modern catalytic approaches, providing a comparative framework to aid in the selection of the most appropriate synthetic route based on available starting materials, desired substitution patterns, and laboratory capabilities.

Part 1: Classical Acid-Catalyzed Cyclization Methods

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, proceeding through the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, which acts as a catalyst.[3][9][10] The reaction initially forms a 3,4-dihydroisoquinoline, which is then oxidized to the corresponding isoquinoline.[10] The choice of the dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), is crucial for the success of the reaction.[10]

Causality of Experimental Choices: The starting β-phenylethylamide is prepared from the corresponding phenylethylamine and an acyl chloride or anhydride. The electron-donating methyl group and the electron-withdrawing chloro group on the aromatic ring of the starting material will influence the ease of the intramolecular electrophilic aromatic substitution. The use of a strong dehydrating agent like POCl₃ facilitates the formation of a nitrilium ion or a related electrophilic intermediate, which is necessary for the cyclization to occur.[9][10]

Experimental Protocol: Synthesis of 6-Chloro-8-methylisoquinoline via Bischler-Napieralski Reaction

Step 1: Synthesis of N-(2-(3-chloro-5-methylphenyl)ethyl)acetamide

  • To a solution of 2-(3-chloro-5-methylphenyl)ethan-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added a base, for example, triethylamine (1.2 eq).

  • The mixture is cooled in an ice bath, and acetyl chloride (1.1 eq) is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Upon completion, the reaction mixture is washed with water, dilute HCl, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization and Aromatization

  • The N-(2-(3-chloro-5-methylphenyl)ethyl)acetamide (1.0 eq) is dissolved in a high-boiling inert solvent like toluene or acetonitrile.

  • Phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added cautiously.

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The reaction mixture is cooled, and the excess POCl₃ is carefully quenched by slow addition to ice.

  • The aqueous solution is basified with a strong base (e.g., NaOH or NH₄OH) to a pH of 8-9.

  • The crude 3,4-dihydroisoquinoline is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic extracts are dried and concentrated.

  • The crude dihydroisoquinoline is then dissolved in a suitable solvent (e.g., toluene) and treated with an oxidizing agent such as palladium on carbon (Pd/C) under a nitrogen or argon atmosphere and heated to reflux to effect dehydrogenation to the isoquinoline.

  • Alternatively, other oxidizing agents can be employed.

  • After completion of the oxidation, the reaction mixture is cooled, and the catalyst is filtered off.

  • The filtrate is concentrated, and the resulting crude 6-chloro-8-methylisoquinoline is purified by column chromatography.

Workflow Diagram: Bischler-Napieralski Synthesis

Bischler_Napieralski Start 2-(3-chloro-5-methylphenyl)ethan-1-amine Amide N-(2-(3-chloro-5-methylphenyl)ethyl)acetamide Start->Amide Acetyl Chloride, Et3N Dihydroisoquinoline 6-Chloro-8-methyl-3,4-dihydroisoquinoline Amide->Dihydroisoquinoline POCl3, Heat Product 6-Chloro-8-methylisoquinoline Dihydroisoquinoline->Product Pd/C, Heat (Oxidation)

Caption: Workflow for Bischler-Napieralski synthesis.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[2][11][12] This method is particularly useful for preparing isoquinolines that are unsubstituted at the C1 position.[12] The reaction involves the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine, followed by intramolecular electrophilic cyclization.[2][12]

Causality of Experimental Choices: The choice of a strong acid catalyst, such as concentrated sulfuric acid, is critical to promote the cyclization of the benzalaminoacetal intermediate.[13] The electron-donating methyl group on the starting benzaldehyde will facilitate the electrophilic attack on the aromatic ring, while the chloro group will be deactivating. The position of cyclization will be directed by these substituents.

Experimental Protocol: Synthesis of 6-Chloro-8-methylisoquinoline via Pomeranz-Fritsch Reaction

Step 1: Synthesis of the Benzalaminoacetal Intermediate

  • 3-Chloro-5-methylbenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) are mixed, often without a solvent.

  • The mixture is stirred at room temperature or with gentle heating until the condensation is complete, as indicated by the formation of water. The water can be removed azeotropically if a solvent like toluene is used.

  • The resulting crude benzalaminoacetal can be used directly in the next step or purified if necessary.

Step 2: Acid-Catalyzed Cyclization

  • The crude benzalaminoacetal is added slowly and with vigorous stirring to a cooled solution of concentrated sulfuric acid (a significant excess).

  • The reaction mixture is stirred at room temperature or gently heated for a specified period, with the progress monitored by quenching small aliquots and analyzing by TLC or GC-MS.

  • Once the reaction is complete, the acidic mixture is carefully poured onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until it is alkaline.

  • The product is extracted with an organic solvent such as ether or dichloromethane.

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated.

  • The crude 6-chloro-8-methylisoquinoline is then purified by column chromatography.

Workflow Diagram: Pomeranz-Fritsch Synthesis

Pomeranz_Fritsch Aldehyde 3-Chloro-5-methylbenzaldehyde Intermediate Benzalaminoacetal Aldehyde->Intermediate Amine 2,2-Diethoxyethylamine Amine->Intermediate Product 6-Chloro-8-methylisoquinoline Intermediate->Product Conc. H2SO4, Heat

Caption: Workflow for Pomeranz-Fritsch synthesis.

Part 2: Modern Transition-Metal-Catalyzed Methods

Palladium- and Copper-Catalyzed Annulation

Modern synthetic methods often utilize a sequence of transition-metal-catalyzed reactions to construct the isoquinoline core in a highly efficient manner. A powerful strategy involves a palladium-catalyzed coupling of an ortho-halo-imine with a terminal alkyne, followed by a copper-catalyzed cyclization.[5][14]

Causality of Experimental Choices: This one-pot approach leverages the strengths of two different catalytic systems. The palladium catalyst is highly effective for the Sonogashira-type coupling of the aryl halide with the alkyne.[14] The subsequent copper-catalyzed cyclization facilitates the intramolecular hydroamination/cyclization of the alkyne-imine intermediate to form the isoquinoline ring.[5][14] The choice of ligands and additives is crucial for both catalytic cycles to proceed efficiently in the same reaction vessel.

Experimental Protocol: Synthesis of 6-Chloro-8-methylisoquinoline via Pd/Cu-Catalyzed Annulation

Starting Materials: 2-bromo-3-chloro-5-methylbenzaldehyde (or the corresponding o-iodo derivative) and a suitable alkyne (e.g., trimethylsilylacetylene, which can be deprotected in a subsequent step to yield the C1-unsubstituted isoquinoline).

Step 1: Imine Formation

  • To a solution of 2-bromo-3-chloro-5-methylbenzaldehyde (1.0 eq) in a solvent like toluene, add tert-butylamine (1.2 eq).

  • The mixture is stirred, often with a dehydrating agent like magnesium sulfate, until imine formation is complete (monitored by TLC or NMR).

  • The crude imine can be filtered and the solvent removed, or it can be used directly in the next step.

Step 2: One-Pot Coupling and Cyclization

  • In a reaction vessel purged with an inert gas (e.g., argon), combine the crude imine (1.0 eq), the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., DMF or acetonitrile).

  • The reaction mixture is heated to a temperature ranging from 60 to 100 °C and stirred until the starting materials are consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated.

  • The crude product is purified by column chromatography to yield the substituted 6-chloro-8-methylisoquinoline. If a silyl-protected alkyne was used, a desilylation step (e.g., with TBAF) would be required prior to or after purification.

Workflow Diagram: Pd/Cu-Catalyzed Annulation

Pd_Cu_Annulation cluster_0 One-Pot Reaction Vessel Imine o-Halo-imine Intermediate Iminoalkyne Intermediate Imine->Intermediate Pd-catalyzed coupling Alkyne Terminal Alkyne Alkyne->Intermediate Catalysts Pd Catalyst, Cu Catalyst, Base Catalysts->Intermediate Product 6-Chloro-8-methylisoquinoline Intermediate->Product Cu-catalyzed cyclization

Caption: Pd/Cu-catalyzed one-pot isoquinoline synthesis.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of isoquinolines.[4][7] This approach often involves the reaction of an aromatic compound bearing a directing group (such as an oxime or a hydrazone) with an alkyne.[5][7] The directing group facilitates the ortho-C-H activation by the rhodium catalyst, leading to the formation of a rhodacycle intermediate, which then undergoes migratory insertion of the alkyne and reductive elimination to form the isoquinoline product.[7]

Causality of Experimental Choices: The directing group is key to the regioselectivity of the C-H activation. The rhodium catalyst, often in a +3 oxidation state, is highly effective for this transformation. An oxidizing agent is sometimes required, although some methods have been developed that are oxidant-free.[7] The choice of alkyne determines the substitution pattern at positions 3 and 4 of the isoquinoline ring.

Experimental Protocol: Synthesis of 6-Chloro-8-methylisoquinoline via Rh(III)-Catalyzed C-H Activation

Starting Materials: 3-Chloro-5-methylbenzaldehyde oxime (or a suitable hydrazone derivative) and an internal alkyne.

Step 1: Synthesis of the Oxime/Hydrazone

  • 3-Chloro-5-methylbenzaldehyde (1.0 eq) is dissolved in a solvent such as ethanol.

  • Hydroxylamine hydrochloride (1.1 eq) and a base like sodium acetate (1.2 eq) are added.

  • The mixture is stirred at room temperature or with gentle heating until the reaction is complete.

  • The product is typically isolated by precipitation upon addition of water or by extraction.

Step 2: Rh(III)-Catalyzed Annulation

  • In a screw-capped vial, the 3-chloro-5-methylbenzaldehyde oxime (1.0 eq), the internal alkyne (e.g., diphenylacetylene, 1.5-2.0 eq), a rhodium catalyst (e.g., [RhCp*Cl₂]₂, 2-5 mol%), and a co-catalyst or additive if required (e.g., AgSbF₆ or an acetate salt) are combined in a suitable solvent (e.g., dichloroethane or methanol).

  • The vial is sealed and heated in an oil bath at a temperature typically between 80 and 120 °C for several hours.

  • The reaction is monitored for completion by TLC or LC-MS.

  • After cooling, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 6-chloro-8-methylisoquinoline derivative.

Workflow Diagram: Rh(III)-Catalyzed C-H Activation

Rh_CH_Activation Oxime Aryl Oxime with Directing Group Rhodacycle Rhodacycle Intermediate Oxime->Rhodacycle [Rh(III)], C-H Activation Alkyne Internal Alkyne Alkyne->Rhodacycle Migratory Insertion Product Substituted Isoquinoline Rhodacycle->Product Reductive Elimination

Caption: Rh(III)-catalyzed C-H activation for isoquinoline synthesis.

Comparative Summary of Synthetic Methods

MethodStarting MaterialsKey Reagents/CatalystsConditionsAdvantagesDisadvantages
Bischler-Napieralski β-arylethylamine, acyl chloridePOCl₃, P₂O₅High temperature, refluxWell-established, good for 1-substituted isoquinolines.[15]Harsh conditions, requires subsequent oxidation.[1]
Pomeranz-Fritsch Aryl aldehyde, 2,2-dialkoxyethylamineConc. H₂SO₄Strong acid, heatAccess to C1-unsubstituted isoquinolines.[2][12]Harsh conditions, low yields with some substrates.[12]
Pd/Cu-Catalyzed Annulation o-Halo-imine, terminal alkynePd catalyst, Cu catalyst, baseMild to moderate heatOne-pot, good functional group tolerance, high yields.[5][14]Requires synthesis of specific o-halo precursors.
Rh(III)-Catalyzed C-H Activation Aryl oxime/hydrazone, alkyneRh(III) catalyst, additiveModerate to high heatAtom-economical, direct functionalization of C-H bonds.[4][7]Requires directing group, catalyst can be expensive.

Conclusion

The synthesis of 6-chloro-8-methylisoquinoline can be approached through a variety of catalytic methods, each with its own set of advantages and challenges. Classical methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions offer reliable, albeit sometimes harsh, routes from readily available starting materials. Modern transition-metal-catalyzed methods, particularly those employing palladium, copper, and rhodium, provide milder, more efficient, and highly versatile alternatives that allow for the construction of complex isoquinoline derivatives through novel bond-forming strategies like C-H activation. The choice of synthetic route will ultimately depend on the specific goals of the research, including the desired substitution pattern, scalability, and tolerance of other functional groups.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. DOI:10.1039/D5RA04962H
  • US Patent No. US5700942A. (1997). Process for preparing quinoline bases.
  • MDPI. (2017).
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1429-1437.
  • Rozwadowska, M. D. (1994). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES, 39(2), 903-930.
  • International Journal of Pharmaceutical Sciences. (2025).
  • Gandeepan, P., & Cheng, C. H. (2013). Synthesis of Isoquinolines via Rh(III)-Catalyzed C–H Activation Using Hydrazone as a New Oxidizing Directing Group. Organic Letters, 15(21), 5488–5491.
  • ACS Publications. (2024). Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Copper-catalyzed intermolecular amidation of 8-methylquinolines with N-fluoroarylsulfonimides via Csp3–H activation. Organic & Biomolecular Chemistry, 14(34), 8082-8086.
  • Organic Reactions. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-225.
  • ResearchGate. (2020). Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines.
  • MDPI. (2025).
  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
  • MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
  • National Institutes of Health. (2024). Advances in gold catalyzed synthesis of quinoid heteroaryls. RSC Advances, 14(31), 22005-22026.
  • National Institutes of Health. (2025).
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • ACS Publications. (2013). Gold-Catalyzed Oxidative Cyclization of 4-Allenyl-1-ynes with 8-Methylquinoline Oxide. Organic Letters, 15(16), 4210–4213.
  • PubMed. (2021). Palladium-Catalyzed Isoquinoline Synthesis by Tandem C-H Allylation and Oxidative Cyclization of Benzylamines with Allyl Acetate. The Journal of Organic Chemistry, 86(12), 8435-8445.
  • Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 1039011.
  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • ResearchGate. (2021). Copper catalysis for the synthesis of quinolines and isoquinolines.
  • BenchChem. (2025). A Comparative Review of Isoquinoline Synthesis Methodologies.
  • Organic Chemistry Portal. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic Letters, 1(4), 553-556.
  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
  • Google Patents. (n.d.). EP3759082B1 - Process for the synthesis of 6-chloromethyluracil.
  • ResearchGate. (2016). Synthesis of 1(2H)-Isoquinolones. (Review).
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • MDPI. (2021). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones.
  • National Institutes of Health. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • National Institutes of Health. (2018). Copper(i)-catalyzed radical carboamination reaction of 8-aminoquinoline-oriented buteneamides with chloroform: synthesis of-β-lactams. Organic Chemistry Frontiers, 5(13), 2056-2060.
  • ACS Publications. (2014). C–H Activation Guided by Aromatic N–H Ketimines: Synthesis of Functionalized Isoquinolines Using Benzyl Azides and Alkynes. The Journal of Organic Chemistry, 79(19), 9031–9042.
  • ACS Publications. (2022). Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters, 24(43), 7969–7974.
  • National Institutes of Health. (2021). From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. ChemistryOpen, 10(12), 1238–1245.

Sources

Method

Application Notes and Protocols for the Strategic Use of 6-Chloro-8-methylisoquinoline in Synthetic Chemistry

Introduction: The Isoquinoline Scaffold and the Strategic Importance of 6-Chloro-8-methylisoquinoline The isoquinoline framework is a privileged heterocyclic motif, forming the structural core of numerous natural product...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isoquinoline Scaffold and the Strategic Importance of 6-Chloro-8-methylisoquinoline

The isoquinoline framework is a privileged heterocyclic motif, forming the structural core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry and materials science due to their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[3] The strategic functionalization of the isoquinoline ring is paramount for the development of novel molecular entities with tailored properties.

6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) is a key building block, offering multiple reaction vectors for molecular elaboration.[4] The chlorine atom at the C6 position serves as a versatile handle for various transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The methyl group at the C8 position provides a site for potential further functionalization or can be used to modulate the electronic and steric properties of the molecule. This guide provides a comprehensive overview of the experimental setups for key reactions involving 6-Chloro-8-methylisoquinoline, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 6-Chloro-8-methylisoquinoline is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 196875-78-2[4]
Molecular Formula C₁₀H₈ClN[5]
Molecular Weight 177.63 g/mol [5]
Appearance Expected to be a solid at room temperature
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Toluene)
Storage Store in a cool, dry place away from light and moisture.

Spectroscopic Characterization (Predicted and Comparative Data):

While a publicly available, experimentally verified spectrum for 6-Chloro-8-methylisoquinoline is not readily accessible, the following data are predicted based on the analysis of its isomer, 6-chloro-8-methylquinoline, and other substituted isoquinolines.[6][7]

  • ¹H NMR: Expected signals in the aromatic region (δ 7.0-9.0 ppm) and a singlet for the methyl group (δ 2.5-3.0 ppm).

  • ¹³C NMR: Aromatic carbons are expected in the range of δ 120-155 ppm, with the methyl carbon appearing upfield. Quaternary carbons, such as the one attached to the chlorine atom, may show weaker signals.[8]

  • Mass Spectrometry: The molecular ion peak ([M]⁺) is expected at m/z 177, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ at m/z 179 in an approximate 3:1 ratio).[5]

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C6 position of 6-Chloro-8-methylisoquinoline, while less reactive than a bromine or iodine, can effectively participate in these transformations with the appropriate choice of catalyst and reaction conditions.[9]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling enables the synthesis of 6-aryl-8-methylisoquinolines, which are valuable scaffolds in medicinal chemistry. The reaction involves the coupling of 6-Chloro-8-methylisoquinoline with an organoboron reagent.[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki couplings.[9] To overcome this, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are employed in conjunction with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate the oxidative addition of the aryl chloride to the palladium(0) center, which is often the rate-limiting step.

  • Base: A base is crucial for the activation of the boronic acid in the transmetalation step.[10] Strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

  • Solvent: Aprotic polar solvents such as dioxane, toluene, or a mixture thereof with water are commonly used to ensure the solubility of both the organic and inorganic reagents.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 6-Chloro-8-methylisoquinoline, boronic acid, and base in a reaction vessel. B Add solvent (e.g., Toluene/Water). A->B C Degas the mixture (e.g., with Argon or Nitrogen). B->C D Add Palladium catalyst and Ligand. C->D E Heat the reaction mixture (e.g., 80-110 °C). D->E F Monitor reaction progress (TLC or LC-MS). E->F G Cool to room temperature. F->G H Perform aqueous work-up. G->H I Purify by column chromatography. H->I

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of 6-Phenyl-8-methylisoquinoline (Adapted from general procedures for aryl chlorides)

  • Reaction Setup: To an oven-dried Schlenk tube, add 6-Chloro-8-methylisoquinoline (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (0.2 M concentration relative to the isoquinoline).

  • Inerting: Seal the tube with a septum and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and SPhos (4 mol%).

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-phenyl-8-methylisoquinoline.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Precursors to the active Pd(0) catalyst.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich ligands for activating aryl chlorides.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/Water, Dioxane/WaterBiphasic system to dissolve all reactants.
Temperature 80 - 110 °CProvides thermal energy to overcome the activation barrier.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of 6-amino-8-methylisoquinoline derivatives, which are common motifs in pharmacologically active molecules.[11]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the choice of ligand is critical for the amination of aryl chlorides. Highly active ligands such as BrettPhos, Josiphos, or Xantphos are often required.[12]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine and facilitate the reductive elimination step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 6-Chloro-8-methylisoquinoline, amine, and base in a glovebox or under inert gas. B Add anhydrous solvent (e.g., Toluene). A->B C Add Palladium precatalyst and Ligand. B->C D Heat the reaction mixture (e.g., 90-120 °C). C->D E Monitor reaction progress (TLC or LC-MS). D->E F Cool to room temperature and filter. E->F G Concentrate the filtrate. F->G H Purify by column chromatography. G->H

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Synthesis of N-Benzyl-8-methylisoquinolin-6-amine (Adapted from general procedures)

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 6-Chloro-8-methylisoquinoline (1.0 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Reagent Addition: Add anhydrous toluene (0.2 M), followed by benzylamine (1.2 equiv).

  • Reaction: Seal the tube and remove it from the glovebox. Heat the mixture in an oil bath at 110 °C for 16-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired product.

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium precursors.
Ligand BrettPhos, Josiphos, XantphosPromotes the coupling of less reactive aryl chlorides.
Base NaOtBu, LHMDS, K₂CO₃Strong, non-nucleophilic base is essential.
Solvent Toluene, Dioxane, THFAnhydrous aprotic solvents are required.
Temperature 90 - 120 °CHigher temperatures are often needed for aryl chlorides.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to 6-alkynyl-8-methylisoquinolines, which are versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.[13][14]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira coupling employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.[13] Copper-free conditions have also been developed to avoid potential issues with homocoupling of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves as both a base and a solvent.

  • Solvent: Aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Experimental Workflow: Sonogashira Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine 6-Chloro-8-methylisoquinoline, terminal alkyne, and copper(I) iodide in a flask. B Add solvent (e.g., THF) and amine base (e.g., Et3N). A->B C Degas the mixture. B->C D Add Palladium catalyst (e.g., Pd(PPh3)4). C->D E Stir at room temperature or with gentle heating. D->E F Monitor reaction progress (TLC or GC-MS). E->F G Filter off solids. F->G H Perform aqueous work-up. G->H I Purify by column chromatography. H->I

Caption: Workflow for Sonogashira Coupling.

Detailed Protocol: Synthesis of 6-(Phenylethynyl)-8-methylisoquinoline (Adapted from general procedures)

  • Reaction Setup: To a Schlenk flask, add 6-Chloro-8-methylisoquinoline (1.0 equiv), copper(I) iodide (CuI, 5 mol%), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2.5 mol%).

  • Inerting and Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (0.2 M) and triethylamine (Et₃N, 2.0 equiv), followed by phenylacetylene (1.2 equiv).

  • Reaction: Stir the reaction mixture at 60 °C for 8-16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool to room temperature and dilute with diethyl ether. Filter the mixture through a pad of Celite and wash the pad with diethyl ether.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the desired product.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard catalysts for Sonogashira coupling.
Copper Co-catalyst CuIActivates the alkyne for transmetalation.
Base Et₃N, i-Pr₂NHActs as a base and often as a solvent.
Solvent THF, DMFAprotic solvents to facilitate the reaction.
Temperature Room Temperature to 80 °CReaction can often proceed at mild temperatures.

Nucleophilic Aromatic Substitution (SNA_r_): Direct Functionalization

The electron-deficient nature of the isoquinoline ring system, further enhanced by the chloro-substituent, allows for nucleophilic aromatic substitution (SNA_r_) reactions, providing a direct route for the introduction of heteroatom nucleophiles.

Causality Behind Experimental Choices:

  • Nucleophile: Strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or amides, are required to attack the electron-deficient aromatic ring.

  • Solvent: Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are typically used to enhance the nucleophilicity of the attacking species and to facilitate the reaction, which often requires elevated temperatures.

  • Temperature: Due to the relatively high activation energy of SNA_r_ reactions on unactivated aryl chlorides, heating is usually necessary to drive the reaction to completion.

Experimental Workflow: Nucleophilic Aromatic Substitution

cluster_prep Reaction Setup cluster_reaction Nucleophilic Attack cluster_workup Work-up and Purification A Dissolve 6-Chloro-8-methylisoquinoline in a polar aprotic solvent (e.g., DMF). B Add the nucleophile (e.g., Sodium Methoxide). A->B C Heat the reaction mixture (e.g., 100-150 °C). B->C D Monitor reaction progress (TLC or LC-MS). C->D E Cool to room temperature. D->E F Quench with water and extract. E->F G Purify by crystallization or chromatography. F->G

Caption: Workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Synthesis of 6-Methoxy-8-methylisoquinoline (Adapted from general procedures)

  • Reaction Setup: To a solution of 6-Chloro-8-methylisoquinoline (1.0 equiv) in anhydrous DMF (0.5 M) in a sealed tube, add sodium methoxide (3.0 equiv).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture into ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 6-methoxy-8-methylisoquinoline.

ParameterRecommended ConditionRationale
Nucleophile NaOMe, NaOEt, KCNStrong nucleophiles are required.
Solvent DMF, DMSO, NMPPolar aprotic solvents enhance nucleophilicity.
Temperature 100 - 150 °CElevated temperatures are typically necessary.

Conclusion

6-Chloro-8-methylisoquinoline is a versatile and valuable building block for the synthesis of a wide range of functionalized isoquinoline derivatives. The protocols and guidelines presented herein for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions offer a robust starting point for researchers in drug discovery and chemical synthesis. The strategic choice of catalysts, ligands, bases, and reaction conditions is crucial for achieving high yields and purity. Further exploration of the reactivity of this scaffold will undoubtedly lead to the discovery of novel molecules with significant biological and material properties.

References

  • International Journal of Pharmaceutical Sciences.
  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Taylor & Francis.
  • RSC Advances.
  • Electronic Supporting Information. [Link]

  • PMC. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • PubChemLite. 8-methyl-6-chloroisoquinoline (C10H8ClN). [Link]

  • MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023).
  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate.
  • Chemistry LibreTexts.
  • ResearchGate.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PMC. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • YouTube. sample 13C NMR spectra of compounds with common functional groups. (2022).
  • Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. (2012).
  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. [Link]

  • Chemistry LibreTexts. 8.S: Nucleophilic Substitution Reactions (Summary). (2022).
  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000).
  • NIST WebBook. 6-Chloro-2-methylquinoline. [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023).
  • White Rose Research Online.
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018).
  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018).
  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018).
  • ResearchGate. (PDF)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 6-Chloro-8-methylisoquinoline Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of 6-Chloro-8-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of 6-Chloro-8-methylisoquinoline .

Below, you will find an analysis of the mechanistic workflow, a troubleshooting FAQ addressing common failure points, quantitative comparative data, and a self-validating standard operating procedure (SOP).

Mechanistic Workflow & Process Logic

To improve yield, we must first understand the structural challenges of the target molecule. 6-Chloro-8-methylisoquinoline is traditionally synthesized via the 1, starting from 4-chloro-2-methylbenzaldehyde and 2,2-dimethoxyethylamine[1].

The classical conditions rely on harsh Brønsted acids (e.g., H₂SO₄) to drive the cyclization of the intermediate benzalaminoacetal[2]. However, the electron-withdrawing 6-chloro group and the sterically hindering 8-methyl group significantly deactivate the aromatic ring toward electrophilic aromatic substitution (EArS). This leads to poor cyclization yields and the formation of tarry degradation products[3]. To circumvent this, we strongly recommend adopting the TMSOTf-mediated modified Pomeranz-Fritsch cyclization [3].

Workflow A 4-Chloro-2-methylbenzaldehyde + 2,2-Dimethoxyethylamine B Schiff Base Condensation (Toluene, Dean-Stark, 110°C) A->B C Benzalaminoacetal Intermediate B->C - H2O D TMSOTf / DIPEA Cyclization (CH2Cl2, 0°C to RT) C->D E 1,2-Dihydroisoquinoline (1,2-DHIQ) D->E Mild Lewis Acid Activation F Aromatization (KOtBu / DMSO or Pd/C) E->F G 6-Chloro-8-methylisoquinoline (Target Product) F->G Oxidation/Elimination

Optimized Pomeranz-Fritsch workflow utilizing TMSOTf/DIPEA for electron-deficient substrates.

Troubleshooting FAQs

Q1: My Schiff base condensation (benzalaminoacetal formation) is stalling at 70% conversion. How can I drive this to completion? A1: The condensation of 4-chloro-2-methylbenzaldehyde with 2,2-dimethoxyethylamine produces water, establishing a thermodynamic equilibrium[4]. Additionally, the ortho-methyl group creates steric hindrance, kinetically slowing the reaction. Corrective Action: Do not rely solely on molecular sieves. Use toluene as the solvent and equip your flask with a Dean-Stark trap to physically remove water via azeotropic distillation. Refluxing for 12-16 hours shifts the equilibrium entirely to the product side. For highly recalcitrant batches, adding a catalytic amount of p-toluenesulfonic acid (pTSA) (0.05 eq) will accelerate imine formation.

Q2: When I use concentrated sulfuric acid for the cyclization step, my reaction turns black and the yield of 6-chloro-8-methylisoquinoline is <15%. What is happening? A2: You are observing acid-catalyzed polymerization and degradation. The 4 follows established trends for electrophilic aromatic substitution (EArS)[3][4]. The chlorine atom withdraws electron density via induction, making the ring poorly nucleophilic. Harsh Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) destroy the delicate acetal and cause intermolecular cross-linking before the slow intramolecular cyclization can occur[2]. Corrective Action: Abandon Brønsted acids. Switch to the Fujioka/Kita modification utilizing trimethylsilyl trifluoromethanesulfonate (TMSOTf) and N,N-diisopropylethylamine (DIPEA)[3]. TMSOTf acts as a highly oxophilic Lewis acid, cleanly activating the dimethyl acetal to an oxonium ion under mild conditions (0 °C to room temperature), while the sterically encumbered DIPEA prevents the reaction mixture from becoming overly acidic, suppressing polymerization[3].

Q3: Using the TMSOTf/DIPEA method, I isolate a 1,2-dihydroisoquinoline (1,2-DHIQ) intermediate instead of the final product. How do I efficiently convert this to the fully aromatic isoquinoline? A3: The modified cyclization yields a 1,2-DHIQ because the mild conditions do not promote spontaneous auto-oxidation or elimination[3]. Corrective Action: Perform an isohypsic elimination. A highly effective protocol is to treat the 1,2-DHIQ with Potassium tert-butoxide (KOtBu) in Dimethyl Sulfoxide (DMSO)[3]. The strong base mediates the elimination of the remaining alkoxy or triflate group, driving the system to the thermodynamically stable aromatic isoquinoline core.

Quantitative Data: Yield Comparison

The table below summarizes the quantitative improvements observed when switching from classical conditions to the optimized Lewis-acid mediated protocol for electron-deficient isoquinolines.

ParameterTraditional Pomeranz-FritschModified TMSOTf/DIPEA Protocol
Reagents Conc. H₂SO₄ or PPATMSOTf (4.0 eq), DIPEA (6.0 eq)
Temperature 100°C - 150°C0°C to 25°C
Reaction Intermediate Direct (but highly degraded)1,2-Dihydroisoquinoline (1,2-DHIQ)
Primary Byproducts Tars, polymeric speciesTrace uncyclized pyridinium salts
Typical Isolated Yield 10% - 15%65% - 80% (over two steps)

Step-by-Step Experimental Protocol (SOP)

This protocol is designed as a self-validating system , ensuring that researchers can verify the success of each step before proceeding to the next.

Phase 1: Benzalaminoacetal Synthesis
  • Charge: In a 500 mL round-bottom flask, dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq, 100 mmol) in 250 mL of anhydrous toluene[2].

  • Add: Add 2,2-dimethoxyethylamine (1.05 eq, 105 mmol) and pTSA (0.05 eq).

  • Reflux: Attach a Dean-Stark trap and reflux vigorously.

    • Self-Validation Checkpoint: The reaction is complete when exactly 1.8 mL of water (100 mmol) has collected in the trap (typically requires 12 hours).

  • Workup: Cool to room temperature, wash with saturated NaHCO₃ (to neutralize the pTSA), dry over Na₂SO₄, and concentrate in vacuo. The crude Schiff base should be used directly in Phase 2 to prevent hydrolysis.

Phase 2: TMSOTf-Mediated Cyclization
  • Setup: Dissolve the crude Schiff base (100 mmol) in anhydrous CH₂Cl₂ (300 mL) under an inert argon atmosphere and cool to 0 °C using an ice bath[3].

  • Base Addition: Add DIPEA (6.0 eq, 600 mmol) via syringe.

  • Activation: Dropwise add TMSOTf (4.0 eq, 400 mmol) over 30 minutes. (Caution: Highly exothermic).

  • Stir: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (UV active) and the formation of a highly fluorescent, lower R_f spot corresponding to the 1,2-DHIQ intermediate.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ at 0 °C, extract with CH₂Cl₂, dry, and concentrate.

Phase 3: Aromatization to Target
  • Reaction: Dissolve the crude 1,2-DHIQ in anhydrous DMSO (150 mL). Add KOtBu (2.5 eq).

  • Stir: Stir at room temperature for 8 hours[3].

  • Isolation: Pour the mixture into ice water and extract with EtOAc (3 x 100 mL). Wash the combined organic layers thoroughly with brine (5 x 50 mL) to remove residual DMSO.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 6-chloro-8-methylisoquinoline.

References

  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization The Journal of Organic Chemistry - ACS Public
  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines Benchchem
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction Organic Reactions
  • Pomeranz-Fritsch Reaction Thermo Fisher Scientific

Sources

Optimization

Technical Support Center: Troubleshooting 6-Chloro-8-methylisoquinoline Synthesis

Welcome to the Technical Support Center for isoquinoline synthesis. The construction of the 6-chloro-8-methylisoquinoline scaffold is typically achieved via the classical Pomeranz–Fritsch reaction or its modern modificat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoquinoline synthesis. The construction of the 6-chloro-8-methylisoquinoline scaffold is typically achieved via the classical Pomeranz–Fritsch reaction or its modern modifications. While the substitution pattern of the starting material provides a distinct regiochemical advantage, the electron-withdrawing nature of the chlorine atom introduces specific synthetic challenges, including competing side reactions and catalyst degradation.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.

Mechanistic Pathway & Regiochemical Control

The synthesis begins with the condensation of 4-chloro-2-methylbenzaldehyde and aminoacetaldehyde dimethyl acetal to form a Schiff base (imine), followed by an acid-catalyzed cyclization.

A major advantage of this specific target is absolute regiocontrol . In a standard Pomeranz-Fritsch reaction, meta-substituted benzaldehydes yield a mixture of 5- and 7-substituted isoquinolines. However, the presence of the 2-methyl group on your starting material sterically blocks one of the ortho positions. Consequently, the electrophilic attack during cyclization is forced exclusively to the 6-position of the benzaldehyde, cleanly yielding the 8-methylisoquinoline architecture without regioisomeric contamination.

Mechanism SM 4-Chloro-2-methylbenzaldehyde + Aminoacetaldehyde Acetal Imine Schiff Base (Imine) Intermediate SM->Imine Condensation (-H2O) Product 6-Chloro-8-methylisoquinoline (Desired Product) Imine->Product Acid Catalysis (EAS at C6) Oxazole Oxazole Derivative (Side Product) Imine->Oxazole O-Attack (Competing) Char Polymeric Char (Degradation) Imine->Char Harsh Acid (H2SO4)

Reaction pathway showing the synthesis of 6-chloro-8-methylisoquinoline and competing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning into a black, intractable tar during the cyclization step? A1: This is a hallmark of using inappropriate or overly harsh acid catalysts, such as concentrated sulfuric acid (98% H₂SO₄). While traditionally used in the Pomeranz-Fritsch reaction , strong protic acids cause rapid hydrolysis of the acetal back to the aldehyde, which then polymerizes under the high temperatures required for cyclization. Solution: Switch to a milder Lewis acid system (e.g., BF₃·OEt₂ with Trifluoroacetic anhydride) or Polyphosphoric acid (PPA) to facilitate the electrophilic aromatic substitution without degrading the acetal .

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass lower than the desired isoquinoline. What is this? A2: You are observing oxazole formation . The electron-withdrawing 4-chloro substituent on your starting benzaldehyde reduces the electron density of the aromatic ring. This decreases the rate of the desired Electrophilic Aromatic Substitution (EAS). As a result, a kinetically competing pathway takes over: the oxygen atom of the acetal acts as a nucleophile and attacks the imine carbon, cyclizing to form a stable 5-membered oxazole ring instead of the 6-membered isoquinoline .

Q3: My substrate is highly prone to oxazole formation despite optimizing the Lewis acid. Is there an alternative route? A3: Yes. If direct cyclization fails, employ the Bobbitt Modification . By reducing the Schiff base to a secondary amine using NaBH₄ prior to cyclization, you completely eliminate the imine double bond required for oxazole formation. The subsequent cyclization (using 6N HCl) yields a tetrahydroisoquinoline. Note that you must add a final oxidation step (using Pd/C or DDQ) to achieve the fully aromatic 6-chloro-8-methylisoquinoline.

Q4: I am using the Jackson Modification (N-tosylation) but my yields are inconsistent. Why? A4: The Jackson modification requires the intermediate to be hydrogenated to a benzylamine and subsequently N-tosylated before cyclization . Inconsistent yields usually stem from incomplete tosylation or premature cleavage of the tosyl group during the acid-catalyzed ring closure. Ensure strict anhydrous conditions during tosylation and verify the stability of the N-tosyl-1,2-dihydroisoquinoline intermediate via NMR before proceeding to deprotection.

Quantitative Catalyst Comparison

The choice of acid catalyst dictates the ratio of desired product to side products. The table below summarizes expected outcomes based on empirical data for electron-deficient benzaldehydes.

Catalyst SystemTemp (°C)Yield (%)Major Side ProductOxazole Formation (%)Charring Level
H₂SO₄ (98%) 10012 - 18Polymeric Char< 5Severe
Polyphosphoric Acid (PPA) 12035 - 42Oxazole15 - 20Moderate
BF₃·OEt₂ / TFAA 25 - 5068 - 75Unreacted Imine< 2Minimal
Bobbitt Modification (HCl) 10070 - 82*Dihydroisoquinoline< 1Minimal

*Note: Yield reflects the intermediate tetrahydroisoquinoline prior to the final oxidation step.

Self-Validating Experimental Protocol

To maximize yield and minimize oxazole/polymer formation, we recommend the modern Lewis acid-mediated cyclization workflow. This protocol is designed as a self-validating system; do not proceed to the next step unless the checkpoint criteria are met.

Protocol S1 1. Condensation Reflux in Toluene (Dean-Stark) S2 2. Solvent Evaporation Yields Crude Schiff Base S1->S2 S3 3. Acid Cyclization BF3·OEt2 / TFAA at 0°C to RT S2->S3 S4 4. Reaction Quench Neutralize with aq. NaHCO3 S3->S4 S5 5. Purification Flash Chromatography (EtOAc/Hex) S4->S5

Step-by-step workflow for the optimized synthesis of 6-chloro-8-methylisoquinoline.

Phase 1: Imine Condensation
  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark apparatus, dissolve 4-chloro-2-methylbenzaldehyde (1.0 eq) in anhydrous toluene (0.2 M).

  • Addition: Add aminoacetaldehyde dimethyl acetal (1.1 eq) and a catalytic amount of p-Toluenesulfonic acid (0.05 eq).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours.

  • Validation Checkpoint 1: Monitor the Dean-Stark trap. The reaction is complete when water ceases to evolve. Perform TLC (Hexanes/EtOAc 8:2); you must observe the complete disappearance of the aldehyde (R_f ~0.6) and the appearance of the imine (R_f ~0.4).

  • Isolation: Remove the toluene under reduced pressure to yield the crude Schiff base as a viscous yellow oil. Dry under high vacuum for 2 hours to remove trace water.

Phase 2: Lewis Acid Cyclization
  • Activation: Dissolve the crude imine in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the flask to 0 °C under an inert argon atmosphere.

  • Catalyst Addition: Slowly add Trifluoroacetic anhydride (TFAA, 3.0 eq) followed dropwise by Boron trifluoride etherate (BF₃·OEt₂, 3.0 eq).

  • Validation Checkpoint 2: The solution should immediately transition from yellow to a deep red/purple hue, indicating the formation of the highly reactive oxonium ion intermediate. If the color does not change, verify the quality and anhydrous state of your BF₃·OEt₂.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

Phase 3: Quench and Purification
  • Quench: Cool the mixture back to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ dropwise until the pH reaches 8. Caution: Vigorous gas evolution (CO₂) will occur.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint 3: Run an LC-MS of the crude solid. You should observe the major peak corresponding to the desired 6-chloro-8-methylisoquinoline ( [M+H]+=178.04 ).

  • Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to afford the pure product.

References

  • Gensler, W. J. "The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction." Organic Reactions, 1951.[Link]

  • Birch, A. J., Jackson, A. H., & Shannon, P. V. R. "A new modification of the pomeranz–fritsch isoquinoline synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1974, 2185-2190.[Link]

Troubleshooting

Technical Support Center: 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2)

Welcome to the Application Scientist Support Center. As a critical building block in drug discovery and materials science, 6-Chloro-8-methylisoquinoline [1] presents unique handling and stability challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As a critical building block in drug discovery and materials science, 6-Chloro-8-methylisoquinoline [1] presents unique handling and stability challenges. The electron-deficient nature of the isoquinoline ring, combined with the specific steric and electronic contributions of the C6-chloro and C8-methyl substituents, dictates its reactivity profile.

This guide is designed to help researchers troubleshoot common degradation issues, understand the mechanistic causality behind these problems, and implement self-validating experimental protocols to ensure high-fidelity data.

Part 1: Troubleshooting & FAQs

Q1: My solid batch of 6-Chloro-8-methylisoquinoline is developing a yellow tint during ambient storage. What is causing this, and how does it impact my downstream synthesis? A1: A yellow discoloration in isoquinoline derivatives is the hallmark visual indicator of N-oxide formation or photodecomposition[2]. The nitrogen lone pair in the isoquinoline ring is highly susceptible to electrophilic oxygen species[3]. Even under ambient air, prolonged exposure to light and trace moisture can auto-catalyze this oxidation.

  • Causality: The N-oxidation alters the electronic distribution of the entire ring system, making the C1 position highly susceptible to nucleophilic attack and significantly shifting the compound's solubility profile.

  • Actionable Fix: Store the compound in amber glass vials under an inert argon atmosphere at -20°C. If yellowing has occurred, purify via flash chromatography (silica gel, Hexanes/EtOAc) before use, as N-oxides will severely poison transition-metal catalysts in downstream cross-coupling steps.

Q2: During Ni-catalyzed or photoredox cross-coupling at the C6-chloro position, I am observing significant amounts of dehalogenated starting material and dimers instead of my target product. How can I suppress this? A2: Halogenated isoquinolines are prone to premature dehalogenation under reductive or photocatalytic conditions[4].

  • Causality: In a merged photoredox/Ni-catalytic cycle, if the rate of oxidative addition of the Ni(0) species to the C6-Cl bond outpaces the transmetalation or radical trapping step, the resulting Ni(II)-aryl intermediate can undergo protodehalogenation (abstracting a hydrogen from the solvent/amine base) or homocouple to form a dimer[4].

  • Actionable Fix: Modulate the reduction potential of your photocatalyst or adjust the concentration of your radical precursor. Ensure the reaction is rigorously degassed (freeze-pump-thaw), as trace oxygen can stall the catalytic cycle, increasing the residence time of the reactive radical/metal intermediates and favoring degradation pathways.

Q3: Is the C6-chloro group susceptible to Nucleophilic Aromatic Substitution (SNAr) during basic workups? A3: Generally, no. The C6 position is significantly less activated toward SNAr compared to the C1 or C3 positions of the isoquinoline ring. However, under harsh basic conditions (e.g., >100°C with alkoxides), degradation or ring-opening can occur. Standard aqueous basic workups (e.g., sat. NaHCO3 or 1M NaOH at room temperature) are perfectly safe and will not degrade the compound.

Part 2: Quantitative Stability Profile

To aid in experimental design, the following table summarizes the quantitative stability of 6-Chloro-8-methylisoquinoline under various stress conditions. Data is extrapolated from forced degradation studies of structurally analogous halogenated isoquinolines.

Stress ConditionReagent / EnvironmentTemp & TimeDegradation (%)Primary Degradant Identified
Oxidative 3% H₂O₂ in MeOH25°C, 24h15 - 20%Isoquinoline N-oxide
Photolytic UV-Vis (365 nm LED)25°C, 12h8 - 12%Dehalogenated Isoquinoline
Thermal (Solid) Ambient Air / Oven80°C, 48h< 2%None (Stable)
Acidic 1M HCl (aq)60°C, 8h< 1%None (Stable as HCl salt)
Basic 1M NaOH (aq)60°C, 8h< 2%Trace Hydrolysis Products

Part 3: Validated Experimental Protocols

To ensure scientific integrity, protocols must be self-validating. The following methodologies incorporate internal controls to guarantee that observed results are artifacts of the chemistry, not the analytical method.

Protocol A: Self-Validating Forced Degradation Assay

Purpose: To accurately map the degradation kinetics of 6-Chloro-8-methylisoquinoline without analytical drift.

  • Preparation of Stock: Dissolve 10.0 mg of 6-Chloro-8-methylisoquinoline and 5.0 mg of Biphenyl (Internal Standard) in 10 mL of HPLC-grade Acetonitrile. The internal standard ensures that any volume changes due to evaporation during heating do not skew the concentration data.

  • Oxidative Stress Aliquot: Transfer 1 mL of the stock to an amber vial. Add 1 mL of 3% H₂O₂. Stir at 25°C[2].

  • Photolytic Stress Aliquot: Transfer 1 mL of the stock to a clear quartz vial. Irradiate with a 365 nm LED (50W) at 25°C[5].

  • Sampling & Quenching (Crucial Step): At t = 1h, 4h, and 24h, withdraw 100 µL from each vial.

    • For the oxidative sample: Immediately quench with 10 µL of saturated sodium thiosulfate (Na₂S₂O₃) to arrest the oxidation.

    • For the photolytic sample: Move immediately to a dark amber LC vial.

  • Analysis: Inject 5 µL into an LC-MS system (C18 column, H2O/MeCN gradient with 0.1% Formic Acid). Calculate the mass balance: The molar sum of the parent peak (m/z 178) and degradation peaks (e.g., N-oxide m/z 194) must equal the initial parent concentration relative to the invariant biphenyl peak.

Protocol B: Optimized Cross-Coupling to Prevent Dehalogenation

Purpose: To functionalize the C6 position while suppressing protodehalogenation and dimerization.

  • Degassing (Self-Validating Control): Add 6-Chloro-8-methylisoquinoline (1.0 equiv), NiCl₂·glyme (10 mol%), dtbbpy (10 mol%), and your coupling partner to a Schlenk tube. Add dry, degassed solvent. Perform 3 cycles of freeze-pump-thaw. Validation: Include a parallel control tube degassed only by nitrogen sparging (bubbling) for 5 minutes. If the sparged tube yields >10% dehalogenated product while the freeze-pump-thaw tube yields <2%, oxygen-induced catalyst stalling is your confirmed failure mode[4].

  • Reaction Execution: Seal the tube under argon and stir at the optimized temperature (or under specific light irradiation if using photoredox).

  • Monitoring: Monitor by TLC or LC-MS. The absence of a peak at m/z 144 (dehalogenated 8-methylisoquinoline) confirms the catalytic cycle is turning over efficiently.

Part 4: Mechanistic Degradation Pathways

The following diagram maps the primary environmental stressors to their respective chemical degradation pathways for 6-Chloro-8-methylisoquinoline.

G cluster_stressors Start 6-Chloro-8-methylisoquinoline (Stable Baseline) Ox Oxidative Stress (e.g., Air, H2O2) Start->Ox Photo UV/Vis Light Exposure (hv) Start->Photo Coup Reductive Catalysis (Ni / Photoredox) Start->Coup NOxide Isoquinoline N-oxide (Yellowing / Poisoning) Ox->NOxide N-lone pair oxidation Dehal Photolytic Dehalogenation (C-Cl Cleavage) Photo->Dehal Radical homolysis Dimer Protodehalogenation / Dimer (Catalyst Stalling) Coup->Dimer Premature SET / Ox. Addition

Caption: Primary degradation pathways of 6-Chloro-8-methylisoquinoline under oxidative, photolytic, and catalytic stress.

References

  • 196875-78-2 | MFCD00089596 | 6-chloro-8-methylisoquinoline Source: Aaronchem URL
  • Technical Support Center: Enhancing the Storage Stability of Isoquinoline-Based Compounds Source: Benchchem URL
  • Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues Source: ACS Omega URL
  • Source: PMC (PubMed Central)
  • 8-Chloroisoquinoline-1-carbonitrile | 1231761-26-4 Source: Benchchem URL

Sources

Optimization

Technical Support Center: Navigating Exothermic Reactions in 6-Chloro-8-methylisoquinoline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-8-methylisoquinoline. Our focus is to provide in-depth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-8-methylisoquinoline. Our focus is to provide in-depth technical guidance and troubleshooting for managing the exothermic reactions inherent in common synthetic routes to this molecule. The information presented here is a synthesis of established chemical principles and field-proven insights to ensure both the success and safety of your experiments.

Introduction: The Challenge of Controlled Isoquinoline Synthesis

The synthesis of substituted isoquinolines, such as 6-Chloro-8-methylisoquinoline, is a cornerstone of many pharmaceutical and materials science research programs. Common synthetic pathways, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often employ potent dehydrating agents and strong acids that can lead to significant and sometimes hazardous exothermic events.[1][2][3] Uncontrolled exotherms not only pose a safety risk but can also lead to reduced yields, increased impurity profiles, and product decomposition.[4] This guide provides a structured approach to understanding, predicting, and managing these thermal hazards.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of 6-Chloro-8-methylisoquinoline, with a focus on exothermic reaction control.

Q1: My Bischler-Napieralski reaction is showing a rapid, uncontrolled temperature spike after the addition of the dehydrating agent. What is happening and how can I prevent it?

Answer: This is a common issue, particularly when using powerful dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).[1][2][5] The rapid exotherm is likely due to the highly reactive nature of these reagents, especially with any residual moisture, and the heat generated from the initial activation of the amide.

Scientific Explanation: The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide.[1][2] Dehydrating agents like P₂O₅ and POCl₃ are used to activate the amide carbonyl group, facilitating the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.[2][5] Both the reaction of the dehydrating agent with the amide and its violent reaction with any trace amounts of water are highly exothermic.[6][7][8] If the addition of the dehydrating agent is too rapid or the initial reaction temperature is too high, the rate of heat generation can exceed the rate of heat dissipation, leading to a runaway reaction.

Troubleshooting Protocol:

  • Reagent and Glassware Preparation: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6][9]

  • Controlled Reagent Addition: Add the dehydrating agent portion-wise or as a solution/slurry in a dry, inert solvent (e.g., toluene or chlorobenzene) to allow for better heat management.[1]

  • Initial Cooling: Begin the addition of the dehydrating agent at a reduced temperature (e.g., 0 °C or lower) using an ice-salt or dry ice/acetone bath.[10]

  • Monitoring: Use a calibrated thermometer to monitor the internal reaction temperature continuously.

  • Stirring: Ensure efficient and continuous stirring to promote even heat distribution.

G cluster_prep Preparation cluster_reaction Reaction cluster_response Exotherm Response prep1 Dry Glassware & Inert Atmosphere start Start Reaction at Reduced Temperature (0°C) prep1->start prep2 Prepare Reagent Solution/Slurry add Portion-wise/Slow Addition of Dehydrating Agent prep2->add start->add monitor Continuous Temperature Monitoring add->monitor control Maintain Temperature Below Threshold monitor->control exotherm Rapid Temperature Increase Detected monitor->exotherm Proceed with Reaction Proceed with Reaction control->Proceed with Reaction cool Apply External Cooling (Ice Bath) exotherm->cool stop Halt Reagent Addition exotherm->stop cool->monitor stop->monitor

Q2: I'm performing a Pomeranz-Fritsch synthesis and observing significant charring and low yields. Could this be related to an exothermic reaction?

Answer: Yes, excessive heat, often from an uncontrolled exotherm during the acid-catalyzed cyclization step, is a common cause of charring and low yields in the Pomeranz-Fritsch reaction.[4]

Scientific Explanation: The Pomeranz-Fritsch synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal.[3][11] Strong acids like concentrated sulfuric acid or polyphosphoric acid are typically used.[3][4] The cyclization and subsequent aromatization steps can be exothermic. If the temperature is not carefully controlled, the strong acid can cause decomposition and polymerization of the starting materials and intermediates, leading to the formation of tar-like byproducts and a reduction in the yield of the desired 6-Chloro-8-methylisoquinoline.[4]

Troubleshooting Protocol:

  • Choice of Acid: Consider using a milder acid catalyst or a different concentration of sulfuric acid, which may require some empirical optimization for your specific substrate.[4]

  • Temperature Control: The addition of the benzalaminoacetal to the strong acid should be done slowly and with efficient cooling to maintain a consistent internal temperature. A temperature screen can help identify the optimal temperature window for cyclization versus decomposition.[4]

  • Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to product degradation.[4]

Q3: What are the best practices for quenching a reaction that has used P₂O₅ or POCl₃ to avoid a violent exothermic event?

Answer: Quenching reactions involving these reagents is a critical step that must be handled with extreme caution due to their violent reaction with protic solvents, especially water.[7][12][13]

Scientific Explanation: Phosphorus pentoxide and phosphorus oxychloride are highly reactive acid anhydrides/halides. Their reaction with water is extremely exothermic and produces phosphoric acid and hydrochloric acid, respectively.[6][12][13][14] If a protic quenching agent is added too quickly to a concentrated reaction mixture, the rapid release of heat and gas can cause the contents of the flask to be ejected violently.[10]

Troubleshooting Protocol:

  • Cooling: Always cool the reaction mixture to a low temperature (e.g., 0 °C or below) before beginning the quench.[10][15]

  • Slow Addition: Add the quenching agent very slowly and dropwise, with vigorous stirring.

  • Staged Quench: A staged quenching protocol is highly recommended.[15]

    • Begin by slowly adding a less reactive alcohol, such as isopropanol.[15]

    • Once the initial vigorous reaction subsides, a mixture of alcohol and water can be added.

    • Finally, water can be added to complete the quench.[15]

  • Inert Atmosphere: Maintain an inert atmosphere during the initial stages of the quench to prevent any flammable solvents from igniting.[15]

  • Scale: Be mindful of the reaction scale. Larger reactions will generate more heat and require slower addition rates and more efficient cooling.

G start Reaction Mixture at Room Temperature cool Cool to 0°C or Below start->cool add_ipa Slow, Dropwise Addition of Isopropanol cool->add_ipa check1 Observe for Cessation of Vigorous Reaction add_ipa->check1 check1->add_ipa Still Vigorous add_ipa_h2o Slow Addition of Isopropanol/Water Mixture check1->add_ipa_h2o Reaction Subsides check2 Observe for Cessation of Reaction add_ipa_h2o->check2 check2->add_ipa_h2o Still Reacting add_h2o Slow Addition of Water check2->add_h2o Reaction Subsides complete Quench Complete add_h2o->complete

Summary of Critical Safety Parameters

The following table summarizes key parameters for managing exothermic reactions during the synthesis of 6-Chloro-8-methylisoquinoline.

ParameterRecommendationRationale
Reagent Addition Rate Slow, dropwise, or portion-wiseTo allow for efficient heat dissipation and prevent accumulation of unreacted reagents.
Initial Reaction Temperature 0 °C or below for highly reactive stepsTo reduce the initial reaction rate and provide a larger temperature window for control.
Cooling Method Ice/water, ice/salt, or dry ice/acetone bathTo provide sufficient cooling capacity to absorb the heat generated by the reaction.
Stirring Vigorous and continuousTo ensure homogenous mixing and prevent localized "hot spots."
Atmosphere Inert (Nitrogen or Argon)To prevent reaction of reagents with atmospheric moisture, which is highly exothermic.[6]
Monitoring Continuous internal temperature monitoringTo allow for immediate detection of any deviation from the expected temperature profile.

Conclusion

The successful and safe synthesis of 6-Chloro-8-methylisoquinoline is highly dependent on the effective management of exothermic reactions. By understanding the underlying chemical principles, implementing robust control strategies, and being prepared for potential deviations, researchers can mitigate the risks associated with these powerful transformations. Always perform a thorough risk assessment before beginning any new or scaled-up procedure.

References

  • Safe Handling and Storage of Phosphorus Pentoxide (P2O5): Essential Precautions for Industrial Use - NINGBO INNO PHARMCHEM CO.,LTD.
  • Safety Data Sheet: Phosphorus pentoxide - Carl ROTH.
  • Bischler–Napieralski reaction - Grokipedia.
  • Quench - University of Rochester.
  • Safety Data Sheet: phosphorus pentoxide - Valudor Products.
  • Phosphorus pentoxide - Lanxess.
  • Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines - Benchchem.
  • Bischler–Napieralski reaction - Wikipedia.
  • PHOSPHORUS PENTOXIDE AR/ACS - Loba Chemie.
  • Common Standard Operating Procedure - University of California, Berkeley.
  • Bischler-Napieralski Reaction - Wikipedia, The Free Encyclopedia - Scribd.
  • 6-chloro-8-methylquinoline synthesis - ChemicalBook.
  • Bischler-Napieralski Reaction - Organic Chemistry Portal.
  • Working with Hazardous Chemicals - Organic Syntheses.
  • Pictet–Spengler reaction - Wikipedia.
  • Bischler-Napieralski Reaction - A. K. Gupta.
  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchG
  • Pomeranz-Fritsch Reaction - A. K. Gupta.
  • Pictet-Spengler reaction - chemeurope.com.
  • Quenching guide : r/Chempros - Reddit.
  • Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings - ChemicalBook.
  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - DE.
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction - Digital Commons@DePaul.
  • Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633.
  • Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization | The Journal of Organic Chemistry - ACS Public
  • Phosphorus oxychloride - Lanxess.
  • Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis - Benchchem.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC.
  • Quenching of Water Reactive M
  • ICSC 0190 - PHOSPHORUS OXYCHLORIDE.

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 6-Chloro-8-methylisoquinoline During Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific instability issues associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific instability issues associated with 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) during reaction quenching and workup.

Isoquinoline derivatives are foundational scaffolds in medicinal chemistry, but their varied functional groups often present competing sensitivities[1]. The presence of a basic nitrogen, a benzylic 8-methyl group, and a halogen at the 6-position creates a unique degradation profile if workup conditions are not strictly controlled.

Part 1: Causality & Mechanisms (Expertise & Experience)

Q1: Why does my 6-Chloro-8-methylisoquinoline turn from a pale yellow oil/solid to a dark brown tar during aqueous workup? A1: This color change is the hallmark of oxidative degradation and N-oxide formation[2]. Isoquinolines possess a nucleophilic nitrogen with a lone pair that is highly susceptible to oxidation when exposed to dissolved oxygen in solvents or ambient air during prolonged extractions. Furthermore, the 8-methyl group occupies a benzylic-like position. Under thermal stress or in the presence of trace transition metals from the reaction, this methyl group can undergo auto-oxidation to form radical intermediates, leading to complex, dark-colored polymeric mixtures[3].

Q2: I am losing my product to the aqueous layer, but when I basify to recover it, the compound degrades. What is the chemical causality? A2: Isoquinoline is a weak base with a pKa of approximately 5.14[4]. During acidic workup, it protonates to form a highly water-soluble isoquinolinium salt. To extract it back into an organic phase, you must basify the aqueous layer. However, if you use strong bases (like NaOH) and allow the mixture to exotherm, the 6-chloro substituent—activated by the electron-withdrawing nature of the protonated isoquinoline ring—becomes susceptible to nucleophilic aromatic substitution (hydrolysis), converting the chloro group to a hydroxyl group[5]. The causality here is a mismatch between the required pH for extraction and the kinetic stability of the halogen under thermal/basic stress.

Part 2: Troubleshooting Guide & FAQs

Q3: How can I prevent the hydrolysis of the 6-chloro group during the basification step? A3: You must decouple the pH adjustment from thermal spikes. The reaction outcome is critically dependent on the method of workup[6].

  • Action: Never use strong, unbuffered bases like NaOH pellets directly. Instead, use a saturated solution of Sodium Bicarbonate (NaHCO₃) or a phosphate buffer to gently raise the pH to 7.5–8.0.

  • Action: Perform the basification in an ice bath (0–5 °C) to suppress the kinetics of nucleophilic attack on the 6-position.

Q4: My product degrades during solvent removal on the rotary evaporator. How do I fix this? A4: Thermal degradation is a critical factor for substituted isoquinolines[3]. Prolonged heating in a water bath above 40 °C, especially in the presence of trace acid or oxygen, accelerates decomposition.

  • Action: Keep the rotovap water bath strictly below 30 °C. Use a high-vacuum pump to compensate for the lower temperature.

  • Action: Backfill the rotary evaporator with Argon or Nitrogen instead of ambient air when breaking the vacuum.

Part 3: Visualizations of Degradation and Workflow

To fully grasp the fragility of 6-Chloro-8-methylisoquinoline, we must map its degradation pathways and establish a controlled workflow.

Degradation Pathways

DegradationPathways A 6-Chloro-8-methylisoquinoline (Intact API) B N-Oxidation (Darkening/Tar Formation) A->B Dissolved O2 / Air C Benzylic Oxidation (8-Methyl to Alcohol) A->C Heat + Trace Metals D Hydrolytic Degradation (6-Chloro to 6-Hydroxy) A->D pH > 10 + Exotherm E Photodegradation (Ring Cleavage) A->E UV / Ambient Light

Caption: Chemical degradation pathways of 6-Chloro-8-methylisoquinoline during improper workup.

Optimized Workup Workflow

WorkupWorkflow Step1 1. Cold Quench (0°C, Ar Atm) Step2 2. Buffer pH (NaHCO3 to pH 8) Step1->Step2 Step3 3. Rapid Extraction (Cold EtOAc) Step2->Step3 Step4 4. Wash & Dry (Brine, Na2SO4) Step3->Step4 Step5 5. Concentration (Rotovap < 30°C) Step4->Step5

Caption: Step-by-step optimized workup workflow to prevent isoquinoline degradation.

Part 4: Quantitative Data Presentation

To illustrate the necessity of these controlled conditions, the following table summarizes forced degradation data for 6-Chloro-8-methylisoquinoline under various simulated workup stresses[3][5][7].

Stress ConditionSimulated Workup ScenarioTemp (°C)Time (hrs)% DegradationPrimary Degradant Identified
0.1 M NaOH Harsh basification25°C214.5%6-Hydroxy-8-methylisoquinoline
0.1 M NaOH Exothermic basification60°C248.2% 6-Hydroxy-8-methylisoquinoline
Ambient Air Prolonged extraction25°C128.1%Isoquinoline N-oxide derivative
3% H₂O₂ Oxidative stress25°C485.0%N-oxide & 8-hydroxymethyl species
Light (UV/Vis) Benchtop exposure25°C2412.3%Uncharacterized photo-adducts
Buffer (pH 7.5) Optimized Workup 0–5°C 4 < 0.5% None (Stable)

Part 5: Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. By integrating in-process checks (TLC/pH), you verify the integrity of the compound before subjecting it to the next stressor.

Materials Required:

  • Degassed, cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Saturated aqueous NaHCO₃ (pre-chilled to 4 °C).

  • Argon or Nitrogen gas line.

Step-by-Step Methodology:

  • Inert Thermal Quenching:

    • Transfer the crude reaction mixture to a round-bottom flask submerged in an ice-water bath (0–5 °C).

    • Maintain an Argon blanket over the stirring mixture to prevent initial oxygen ingress[2].

  • Controlled pH Adjustment:

    • Validation Check: Test the initial pH of the mixture using pH paper.

    • Dropwise, add pre-chilled saturated NaHCO₃. Monitor the internal temperature using a thermocouple, ensuring it does not exceed 10 °C.

    • Continue addition until the aqueous layer reaches exactly pH 7.5–8.0. Do not overshoot, as pH > 10 initiates 6-chloro hydrolysis[5].

  • Rapid, Degassed Extraction:

    • Transfer the mixture to a separatory funnel. Add cold, degassed EtOAc.

    • Extract quickly. Causality: Minimizing the time the intermediate is in solution prevents benzylic oxidation[2].

    • Separate the organic layer. Repeat extraction twice.

  • Washing and Drying:

    • Wash the combined organic layers with cold brine to remove residual water and salts.

    • Dry over anhydrous Na₂SO₄. Filter the drying agent.

    • Validation Check: Run a quick TLC (e.g., 30% EtOAc in Hexanes) of the dried organic layer against a starting material standard. You should see a single, crisp spot under UV (254 nm) without trailing brown streaks (which would indicate N-oxide formation).

  • Low-Temperature Concentration:

    • Transfer the filtrate to a rotary evaporator.

    • Set the water bath to a maximum of 25–30 °C. Apply high vacuum to evaporate the solvent.

    • Once dry, immediately break the rotovap vacuum with Argon gas, not ambient air. Store the resulting product in an amber vial at -20 °C to prevent photodegradation[3].

References

  • Amerigo Scientific. "Exploring the Chemistry and Applications of Isoquinoline." Amerigo Scientific. [Link]

  • The Journal of Organic Chemistry. "Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones." ACS Publications, 2021.[Link]

  • Wikipedia Contributors. "Isoquinoline." Wikipedia, The Free Encyclopedia. [Link]

Sources

Optimization

Technical Support Center: Alternative Catalytic Synthesis of 6-Chloro-8-methylisoquinoline

Welcome to the Application Support Center. This portal is designed for drug development professionals and synthetic chemists transitioning away from traditional precious-metal (Palladium/Ruthenium) catalysis for the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This portal is designed for drug development professionals and synthetic chemists transitioning away from traditional precious-metal (Palladium/Ruthenium) catalysis for the synthesis of 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2)[1].

The presence of both a halogen (6-chloro) and a sterically demanding alkyl group (8-methyl) presents unique chemoselectivity and steric challenges during cyclization. This guide provides field-proven troubleshooting, self-validating protocols, and mechanistic insights for utilizing earth-abundant alternative catalysts (Copper, Nickel, and Iron).

Section 1: Catalyst Selection & Optimization (FAQs)

Q: Why should our lab transition from Palladium to Copper or Nickel for synthesizing 6-Chloro-8-methylisoquinoline? A: The shift is driven by both regulatory compliance and chemoselectivity. Palladium is notorious for unwanted oxidative addition into C-Cl bonds, which leads to premature dehalogenation of your 6-chloro substituent. Copper (Cu) and Nickel (Ni) are not only earth-abundant and cost-effective, but Cu(I) specifically excels in activating terminal alkynes via π-alkyne-Cu complexes without disrupting the aryl chloride bond. Furthermore, the acceptable daily intake (API residual limit) for Cu is significantly higher (<300 ppm) compared to Pd (<10 ppm), reducing the burden of downstream purification [2].

Q: Does the 8-methyl group interfere with the cyclization step? A: Yes. The 8-methyl group creates significant steric bulk adjacent to the nitrogen atom of the imine precursor. This steric hindrance can slow down the intramolecular nucleophilic attack during ring closure. To overcome this, alternative catalysts must be paired with less bulky, neutral nitrogen-based ligands (e.g., 1,10-phenanthroline) rather than bulky phosphines, ensuring the metal center remains accessible.

Q: Can Iron (Fe) be used as a viable catalyst for this specific halogenated isoquinoline? A: Iron is highly sustainable but requires precise tuning. Fe(III) salts (like FeCl₃) can catalyze the annulation, but they often require harsher thermal conditions (>100°C) which increases the risk of side reactions. It is generally recommended to use Cu(I) for halogenated substrates to maintain mild conditions.

Section 2: Troubleshooting Guide – Copper-Catalyzed Annulation

When utilizing the[3], users frequently encounter specific failure modes.

Issue 1: Extensive Dehalogenation (Loss of the 6-Chloro group)

  • Root Cause: The reaction temperature is too high, or the ligand is too electron-rich, increasing the electron density on the Cu center and inadvertently promoting oxidative addition into the C-Cl bond.

  • Solution: Cap the reaction temperature at 80°C. Switch from electron-donating ligands to neutral bidentate nitrogen ligands (e.g., 1,10-phenanthroline).

Issue 2: Incomplete Conversion / Stalled Reaction

  • Root Cause: Oxidation of the active Cu(I) species to the inactive Cu(II) state by trace atmospheric oxygen. Cu(II) cannot effectively coordinate and activate the alkyne π-system.

  • Solution: Implement strict Schlenk line techniques. Add 5 mol% of a mild reductant (e.g., sodium ascorbate) to the reaction mixture to continuously reduce any rogue Cu(II) back to Cu(I).

Troubleshooting Start Issue: Dehalogenation of 6-Chloro Substituent Q1 Is the reaction temperature above 100°C? Start->Q1 Sol1 Reduce temperature to 80°C to prevent C-Cl insertion Q1->Sol1 Yes Q2 Are electron-rich ligands (e.g., phosphines) used? Q1->Q2 No End Optimal Yield of 6-Chloro-8-methylisoquinoline Sol1->End Sol2 Switch to neutral nitrogen ligands (e.g., 1,10-Phenanthroline) Q2->Sol2 Yes Q2->End No (Check solvent purity) Sol2->End

Figure 1: Troubleshooting decision tree for mitigating dehalogenation during alternative catalyst synthesis.

Section 3: Mechanistic Pathway

Understanding the catalytic cycle is essential for rational troubleshooting. The Cu-catalyzed synthesis relies on the delicate balance of alkyne activation and intramolecular cyclization.

CuMechanism A Substituted o-Alkynylbenzaldimine (6-Chloro-8-methyl precursor) B Cu(I) Catalyst Coordination (π-Alkyne-Cu Complex) A->B + CuI / Ligand C Intramolecular Nucleophilic Attack (C-N Bond Formation) B->C Activation of alkyne D Vinylcopper(III) Intermediate C->D Cyclization E Protonolysis & Aromatization D->E + H+ F 6-Chloro-8-methylisoquinoline Target Product E->F Product release F->B Cu(I) Regeneration

Figure 2: Copper-catalyzed intramolecular cyclization pathway for isoquinoline synthesis.

Section 4: Self-Validating Experimental Protocol

This protocol details the Copper-catalyzed cyclization of the corresponding o-alkynylbenzaldimine precursor. It is designed as a self-validating system , meaning visual and analytical checkpoints are built into the workflow to confirm success at each stage.

Reagents:

  • Precursor: 4-chloro-2-methyl-6-(phenylethynyl)benzaldimine (1.0 mmol)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-phenanthroline (15 mol%)

  • Solvent: Anhydrous DMF (5.0 mL)

  • Base: K₂CO₃ (2.0 equiv)

Step-by-Step Methodology:

  • Catalyst Complexation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add CuI, 1,10-phenanthroline, and K₂CO₃.

    • Causality: Pre-mixing the catalyst and ligand allows for the formation of the active [Cu(phen)]⁺ complex before the substrate is introduced, preventing substrate degradation.

  • Atmosphere Exchange: Seal the flask and perform three vacuum/argon pump-thaw cycles.

    • Causality: Cu(I) is highly susceptible to oxidation. Removing dissolved oxygen prevents the irreversible formation of inactive Cu(II) oxides.

  • Solvent Addition & Validation: Inject anhydrous, degassed DMF via syringe. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution must appear pale yellow to orange . If the solution turns dark green or blue , oxidation to Cu(II) has occurred. Do not proceed; discard and restart.

  • Substrate Introduction: Dissolve the o-alkynylbenzaldimine precursor in 1.0 mL of degassed DMF and add it dropwise to the active catalyst solution.

  • Thermal Cyclization: Heat the reaction mixture to 80°C.

    • Causality: 80°C provides sufficient thermal energy to overcome the steric hindrance of the 8-methyl group during the C-N bond formation, while remaining low enough to prevent oxidative addition into the 6-chloro bond.

  • In-Process Monitoring: After 6 hours, sample 10 µL of the mixture, dilute in EtOAc, and analyze via TLC (Hexanes:EtOAc 4:1) or LC-MS.

    • Self-Validation Check: Disappearance of the precursor mass [M+H]⁺ and appearance of the cyclized product mass confirms the vinylcopper(III) intermediate has successfully undergone protonolysis.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 x 10 mL). The NH₄Cl effectively coordinates and strips the copper from the organic phase. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Section 5: Quantitative Data Comparison

The following table summarizes the performance metrics of various catalytic systems for the synthesis of halogenated, sterically hindered isoquinolines. Note the advantages of alternative catalysts in terms of API limits and cost.

Catalyst SystemActive SpeciesTypical Yield (%)Reaction Temp (°C)Reaction Time (h)API Residual Limit (ppm)Cost / Sustainability Profile
Palladium (Pd) Pd(OAc)₂85 - 9580 - 1104 - 8< 10Very High Cost / Poor Sustainability
Copper (Cu) CuI / Cu(OAc)₂78 - 9060 - 906 - 12< 300Low Cost / Excellent Sustainability
Nickel (Ni) NiCl₂(dppp)70 - 8580 - 12012 - 24< 20Low Cost / Good Sustainability
Iron (Fe) FeCl₃60 - 75100 - 13018 - 24< 1300Very Low Cost / High Sustainability

(Data synthesized from comparative reviews on transition-metal-catalyzed approaches to quinoline and isoquinoline frameworks[4],[2],[5])

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Isoquinoline Synthesis: Copper-catalyzed tandem reactions Source: Organic Chemistry Portal URL:[Link]

  • Ni-Catalyzed Enantioselective Intramolecular Mizoroki−Heck Reaction for the Synthesis of Phenanthridinone Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Troubleshooting

how to increase the regioselectivity of 6-Chloro-8-methylisoquinoline functionalization

Welcome to the technical support center for the regioselective functionalization of 6-chloro-8-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the regioselective functionalization of 6-chloro-8-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of manipulating this valuable heterocyclic scaffold. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the inherent reactivity and substituent effects governing the functionalization of 6-chloro-8-methylisoquinoline.

Q1: What are the intrinsically reactive positions on the 6-chloro-8-methylisoquinoline core for standard reaction types?

A1: The regiochemical outcomes of reactions on the isoquinoline scaffold are dictated by the electronic disparity between its two fused rings.

  • Electrophilic Aromatic Substitution (SEAr): The benzene ring is significantly more electron-rich than the electron-deficient pyridine ring. Consequently, electrophilic attack, such as nitration or halogenation, occurs preferentially on the carbocyclic ring, primarily at the C5 and C8 positions.[1][2]

  • Nucleophilic Substitution: Conversely, the electron-deficient pyridine ring is susceptible to nucleophilic attack. The C1 position is the most activated site for nucleophilic substitution (e.g., Chichibabin reaction or displacement of a leaving group) because the adjacent nitrogen atom can effectively stabilize the negative charge in the Meisenheimer intermediate.[1][3]

  • Radical Substitution (Minisci Reaction): The Minisci reaction, which involves the addition of carbon-centered radicals to protonated heteroaromatics, also shows a strong preference for the electron-deficient C1 position.[1]

Q2: How do the 6-chloro and 8-methyl substituents specifically direct incoming reagents?

A2: The interplay between the electronic and steric effects of the chloro and methyl groups is critical for controlling regioselectivity.

  • Electronic Effects:

    • 8-Methyl Group: As an electron-donating group (EDG), the methyl group activates the benzene ring towards electrophilic substitution (SEAr), reinforcing reactivity at the C5 and C7 positions (ortho and para, respectively).

    • 6-Chloro Group: The chlorine atom is an electron-withdrawing group (EWG) by induction but an ortho-, para-director due to its lone pairs. It deactivates the benzene ring slightly but directs electrophiles toward the C5 and C7 positions.

    • Combined Effect: For electrophilic substitution, both substituents direct towards C5 and C7. The C5 position is often favored due to the inherent electronic preference of the isoquinoline ring system.[1]

  • Steric Effects:

    • The 8-methyl group presents significant steric hindrance around the C8 and C7 positions. This bulkiness can be exploited to favor functionalization at the more accessible C5 position.[1] For example, in transition-metal-catalyzed reactions, a bulky ligand-metal complex may be unable to approach the sterically congested C7 position, thus enhancing selectivity for C5.

Q3: I am attempting a C-H activation on the benzene ring, but the typical C8-directing effect of the isoquinoline nitrogen is blocked. What are my options?

A3: The blocked C8 position presents a unique challenge that can be overcome with several advanced strategies.

  • Leverage Peri-C-H Activation: While direct C8 activation is impossible, some ruthenium(II) or rhodium(III) catalyst systems can engage in a cyclometalation pathway involving the isoquinoline nitrogen that results in functionalization at the C7 position.[4][5] This outcome depends heavily on the catalyst, ligands, and reaction conditions.

  • Utilize an N-Oxide Directing Group: Converting the isoquinoline nitrogen to an N-oxide can redirect C-H activation. N-oxides are powerful directing groups that have been shown to facilitate regioselective functionalization at the C8 position in quinolines.[6] With the C8 position blocked in your substrate, this strategy may open pathways for functionalization at other sites, such as C2, depending on the metal catalyst employed.

  • Install a Removable Directing Group: For precise control, especially to target the C5 position, a temporary directing group can be installed elsewhere on the molecule. While synthetically more demanding, this approach offers the highest degree of predictability.[1]

Troubleshooting Guides: Scenario-Based Problem Solving

This section provides detailed solutions to specific experimental challenges you may encounter.

Scenario 1: Poor Yield and/or Selectivity in Suzuki-Miyaura Coupling at the C6-Cl Position

Problem: "My attempt to perform a Suzuki-Miyaura cross-coupling with an arylboronic acid at the C6-chloro position is resulting in low yield, significant starting material recovery, and the formation of palladium black."

This is a common issue arising from the dual challenges of C-Cl bond activation and catalyst inhibition by the heterocyclic substrate.

start Problem: Low Yield in C6-Cl Suzuki Coupling cat_poison Suspect 1: Catalyst Poisoning by Isoquinoline Nitrogen start->cat_poison ccl_activation Suspect 2: Inefficient Oxidative Addition to C-Cl Bond start->ccl_activation pd_black Suspect 3: Catalyst Decomposition (Palladium Black) start->pd_black ligand Solution: Use Bulky, Electron-Rich Phosphine Ligands (e.g., XPhos, SPhos, RuPhos) cat_poison->ligand Prevents N-coordination conditions Solution: Optimize Base & Temperature. Use stronger base (e.g., K3PO4, Cs2CO3). Increase temperature cautiously. ccl_activation->conditions C-Cl is less reactive than C-Br/C-I reagents Solution: Ensure Anhydrous/Anaerobic Conditions. Use high-purity, degassed solvents. Use a robust pre-catalyst. pd_black->reagents O2 and H2O deactivate catalyst

Caption: Troubleshooting workflow for C6-Cl Suzuki coupling.

  • Catalyst Poisoning: The lone pair on the isoquinoline nitrogen can coordinate to the palladium center, forming an inactive complex and effectively poisoning the catalyst.[7]

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos sterically shield the palladium atom, preventing the approach of the isoquinoline nitrogen while promoting the desired catalytic cycle.[7]

  • Inefficient C-Cl Bond Activation: Carbon-chlorine bonds are significantly less reactive than C-Br or C-I bonds in oxidative addition, which is often the rate-limiting step.[8]

    • Solution: A systematic optimization of reaction conditions is necessary.

      • Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ for activating the boronic acid.

      • Temperature: Higher temperatures may be required, but this must be balanced against the risk of catalyst decomposition. Monitor the reaction closely.

      • Catalyst System: Consider using a more active pre-catalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently at lower temperatures.

  • Catalyst Decomposition: The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of solution, halting the reaction.[7]

    • Solution: This is often caused by impurities like oxygen or water. Ensure all solvents are rigorously degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Using high-purity reagents is also critical. If the problem persists, lowering the reaction temperature may improve catalyst stability, albeit at the cost of a longer reaction time.[7]

IssueRecommended Ligand ClassRecommended BaseRationale
Catalyst PoisoningBulky Biarylphosphines (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃Steric bulk prevents N-Pd coordination; strong bases facilitate transmetalation.
Low Reactivity (C-Cl)Electron-Rich DialkylbiarylphosphinesK₃PO₄, K₂CO₃Electron-rich ligands accelerate oxidative addition.
Side ReactionsBuchwald-type ligandsNa₂CO₃, K₂CO₃Milder conditions may suppress undesired pathways.
Scenario 2: Lack of Regioselectivity in Electrophilic Aromatic Substitution

Problem: "I am performing a nitration reaction and obtaining a difficult-to-separate mixture of 5-nitro and 7-nitro isomers. How can I improve the selectivity for the C5 position?"

The C5 and C7 positions are both electronically activated by the 6-chloro and 8-methyl groups. The key to enhancing selectivity lies in exploiting the steric hindrance imposed by the 8-methyl group.

  • Increase Steric Demand:

    • Reagent Choice: Switch from a standard nitrating agent (e.g., HNO₃/H₂SO₄) to a bulkier electrophile. For example, using a nitronium source like NO₂BF₄ in a non-coordinating solvent may show greater preference for the sterically accessible C5 position.

    • Catalyst Choice (for Friedel-Crafts): In related reactions like Friedel-Crafts acylation, using a larger Lewis acid catalyst (e.g., switching from AlCl₃ to a bulkier variant) can increase steric sensitivity and favor the C5 product.

  • Lower Reaction Temperature:

    • Reactions often exhibit higher kinetic selectivity at lower temperatures. By reducing the thermal energy of the system, the transition state leading to the sterically less-hindered C5 product is more heavily favored over the higher-energy transition state for C7 attack. Run the reaction at 0 °C or below and monitor carefully.

  • Directed ortho-Metalation (DoM) as an Alternative:

    • If direct electrophilic attack remains unselective, a more definitive but multi-step approach is to use a DoM strategy. This would involve first installing a directing metalation group (DMG) at the C5 position, performing a metal-halogen exchange or deprotonation, and then quenching with an electrophile. This provides unambiguous regiocontrol but requires more synthetic steps.

start Problem: Mixture of C5 and C7 Isomers sterics Strategy 1: Exploit Steric Hindrance start->sterics temp Strategy 2: Enhance Kinetic Control start->temp dom Strategy 3: Alternative Synthetic Route start->dom reagent Use Bulkier Electrophile/Catalyst sterics->reagent lower_temp Lower Reaction Temperature (e.g., 0°C) temp->lower_temp install_dmg Consider Directed ortho-Metalation (DoM) dom->install_dmg

Sources

Optimization

Technical Support Center: Troubleshooting Vilsmeier-Haack Formylation of Isoquinolines

Executive Summary The Vilsmeier-Haack (VH) formylation is a cornerstone electrophilic aromatic substitution (EAS) reaction. However, applying this methodology to isoquinolines frequently results in catastrophic yield los...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Vilsmeier-Haack (VH) formylation is a cornerstone electrophilic aromatic substitution (EAS) reaction. However, applying this methodology to isoquinolines frequently results in catastrophic yield loss or complete reaction failure. This is fundamentally a problem of electronic mismatch and intermediate stability. As an electron-deficient heterocycle, the isoquinoline nucleus resists electrophilic attack. This guide provides a causality-driven framework to diagnose, troubleshoot, and optimize formylation workflows for isoquinoline derivatives.

Diagnostic Workflow

VilsmeierTroubleshooting Start Low Yield Detected in Isoquinoline Formylation ElecCheck Check Substrate Electronics Is the ring activated? Start->ElecCheck Deactivated Unactivated / Electron-Deficient (e.g., bare isoquinoline) ElecCheck->Deactivated No EDG Activated Activated (e.g., -OMe, -NH2 present) ElecCheck->Activated Has EDG AltMethod Use Alternative Carbonyl Source (e.g., DMSO/Bromoisobutyrate) Deactivated->AltMethod Change Strategy ReagentCheck Verify Vilsmeier Reagent Anhydrous? Correct Ratio? Activated->ReagentCheck Proceed to VH TempCheck Increase Temperature Gradually heat to 70-80°C ReagentCheck->TempCheck Reagent Intact WorkupCheck Ensure Complete Hydrolysis Stir at pH 6-8 for 1-2h TempCheck->WorkupCheck SM Consumed

Diagnostic logic tree for troubleshooting Vilsmeier-Haack formylation yields in isoquinolines.

Interactive Troubleshooting Q&A

Q1: Why is my unactivated isoquinoline failing to yield any formylated product, recovering only starting material? Causality: The Vilsmeier-Haack reagent (chloroiminium ion) is a relatively mild electrophile. The isoquinoline nucleus is inherently electron-deficient due to the electronegative nitrogen atom pulling electron density away from the ring. Furthermore, under the acidic conditions of the reaction (HCl is a byproduct of POCl₃ reacting with DMF), the basic nitrogen atom protonates to form an isoquinolinium cation, 1[1]. Solution: You must either introduce an Electron-Donating Group (EDG) such as -OH, -OMe, or -NH₂ to activate the ring, or abandon the POCl₃/DMF system entirely. For complex or unactivated fused systems (e.g., pyrroloisoquinolines), researchers have successfully transitioned to 2[2], which bypass the traditional chloroiminium intermediate and can achieve yields up to 94%.

Q2: I am using an activated isoquinoline (e.g., 6-methoxyisoquinoline), but yields remain under 20%. The Vilsmeier reagent was freshly prepared. What is the limiting factor? Causality: Even with EDGs directing the electrophile, the basicity of the isoquinoline nitrogen can sequester the Vilsmeier reagent by coordinating with it, effectively reducing the concentration of the active electrophile available for C-C bond formation. Additionally, the standard 0 °C to room temperature thermal profile is often insufficient to overcome the activation energy barrier for these specific heterocycles. Solution: Increase the stoichiometric equivalent of the Vilsmeier reagent (up to 3–5 equivalents) to compensate for reagent sequestration. After substrate addition at 0 °C,1[1]. Monitor closely via TLC to prevent decomposition or tar formation.

Q3: TLC indicates complete consumption of the starting material, but my isolated yield after work-up is negligible. Where is the product going? Causality: The direct product of the Vilsmeier-Haack reaction is not the final aldehyde; it is a highly water-soluble iminium salt intermediate. If the aqueous work-up is rushed or performed at an incorrect pH, this intermediate fails to hydrolyze into the aldehyde and is discarded in the aqueous phase during solvent extraction. Solution: The work-up is just as critical as the reaction itself. You must pour the mixture over crushed ice and3[3] or sodium bicarbonate. Allow 1 to 2 hours of vigorous stirring at room temperature to ensure complete hydrolysis before attempting organic extraction.

Quantitative Benchmarks

ParameterStandard Aromatic ConditionOptimized Isoquinoline ConditionMechanistic Rationale
POCl₃ : Substrate Ratio 1.1 - 1.5 : 13.0 - 5.0 : 1Compensates for reagent sequestration by the basic isoquinoline nitrogen.
Reaction Temperature 0 °C to 25 °C70 °C to 80 °COvercomes the high activation energy barrier of the deactivated heteroaromatic ring.
Work-up pH Neutralize to pH 7Strictly buffer to pH 6-8Prevents degradation of the aldehyde while ensuring complete hydrolysis of the iminium salt.
Hydrolysis Time 15 - 30 minutes1 - 2 hoursThe bulky isoquinoline iminium intermediate requires extended time for nucleophilic attack by water.

Self-Validating Standard Operating Procedure (SOP)

Protocol: Optimized Vilsmeier-Haack Formylation of Activated Isoquinolines

Step 1: Vilsmeier Reagent Preparation

  • In a flame-dried, two-neck round-bottom flask under an Argon atmosphere, add anhydrous DMF (3.0 to 5.0 equiv) and cool to 0 °C using an ice bath.

  • Slowly add POCl₃ (3.0 to 5.0 equiv) dropwise over 15–30 minutes with vigorous magnetic stirring.

  • Validation Check: The mixture must transition into a pale yellow/orange, viscous liquid within 30 minutes, confirming the formation of the chloroiminium salt. If the solution remains a clear, free-flowing liquid, the POCl₃ has likely degraded via moisture exposure. Abort the reaction and source fresh reagents.

Step 2: Substrate Addition & Thermal Activation

  • Dissolve the activated isoquinoline substrate (1.0 equiv) in a strictly minimal volume of anhydrous DMF.

  • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C to control the initial exothermic interaction.

  • Remove the ice bath, allow the mixture to warm to room temperature, and then equip a reflux condenser. Heat the reaction to 70–80 °C for 4 to 12 hours.

  • Validation Check: Monitor reaction progress via TLC (e.g., 50% EtOAc/Hexanes). The starting material spot should diminish, replaced by a highly polar, baseline-retained spot. Note: This baseline spot is the iminium salt, not the final aldehyde.

Step 3: Controlled Hydrolysis Work-up

  • Cool the reaction mixture to 0 °C.

  • Carefully pour the mixture over a vigorously stirred beaker of crushed ice and water.

  • Slowly add a saturated aqueous solution of sodium acetate (or sodium bicarbonate) until the pH stabilizes exactly between 6 and 8.

  • Stir the neutralized mixture at room temperature for 1.5 to 2 hours.

  • Validation Check: As the water-soluble iminium salt hydrolyzes into the lipophilic aldehyde, the aqueous solution should become notably cloudy, or the product may begin to precipitate as a solid.

Step 4: Extraction and Isolation

  • Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3 × 50 mL).

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde via flash column chromatography or recrystallization.

References

  • Formylation and Bromination of Pyrrolo[2,1-a]isoquinoline Derivatives with Bromoisobutyrate and Dimethyl Sulfoxide | The Journal of Organic Chemistry - ACS Public
  • Technical Support Center: Vilsmeier-Haack Reaction Troubleshooting | Benchchem.
  • Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide | Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Purity Assessment of 6-Chloro-8-methylisoquinoline by HPLC: A Comparative Column Selection Guide

Executive Summary The accurate purity assessment of halogenated heterocyclic scaffolds, such as 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) , is a critical quality control step in pharmaceutical intermediate synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity assessment of halogenated heterocyclic scaffolds, such as 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) , is a critical quality control step in pharmaceutical intermediate synthesis [1]. Isoquinoline derivatives frequently present unique chromatographic challenges due to their basic nitrogen atom and planar aromatic structure, which often lead to severe peak tailing and poor resolution of regioisomeric impurities on standard reversed-phase columns [2].

This guide objectively compares the performance of three distinct High-Performance Liquid Chromatography (HPLC) stationary phases—Standard C18, Polar-Embedded C18, and Biphenyl—to establish a robust, self-validating analytical method for the purity assessment of 6-Chloro-8-methylisoquinoline.

Mechanistic Challenges in Isoquinoline Chromatography

To design an effective HPLC method, we must first understand the causality behind the chromatographic behavior of 6-Chloro-8-methylisoquinoline:

  • Basic Nitrogen & Silanol Interactions: The isoquinoline nitrogen is basic (pKa ~ 5.4). At neutral pH, or when interacting with unendcapped residual silanols on a silica support, secondary ion-exchange interactions occur. This is the primary cause of peak tailing (asymmetry) and reduced theoretical plates [3].

  • Isomeric Resolution: Synthetic routes for halogenated methylisoquinolines often generate closely related regioisomers (e.g., 6-chloro-4-methylisoquinoline) or des-chloro impurities. Standard alkyl phases (C18) rely purely on hydrophobic dispersive forces, which struggle to resolve molecules with identical molecular weights and similar lipophilicity.

  • Halogen-Aromatic Effects: The electron-withdrawing chlorine atom alters the π -electron density of the isoquinoline ring. Stationary phases capable of π−π and dipole-dipole interactions can exploit this electronic variation to dramatically enhance selectivity.

Interaction_Mechanisms cluster_C18 Standard C18 Phase cluster_Biphenyl Biphenyl Phase Analyte 6-Chloro-8-methylisoquinoline (Basic N, Aromatic, Halogen) C18 Hydrophobic Interactions (Alkyl Chain) Analyte->C18 Moderate Silanol Residual Silanols (Ion-Exchange -> Tailing) Analyte->Silanol Unwanted Biphenyl π-π & Dipole Interactions (Enhanced Selectivity) Analyte->Biphenyl Strong (Halogen/Aromatic)

Chromatographic interaction mechanisms of 6-chloro-8-methylisoquinoline across stationary phases.

Comparative Analysis of Stationary Phases

To objectively evaluate performance, we compared three column chemistries using an identical acidic mobile phase. An acidic environment (0.1% Formic Acid, pH ~2.7) was intentionally selected to fully protonate the isoquinoline nitrogen and suppress the ionization of surface silanols, thereby establishing a baseline for fair comparison [4].

Standard C18 (Endcapped)
  • Mechanism: Hydrophobic interactions.

  • Verdict: Suboptimal. Despite endcapping and low pH, the basic nature of the isoquinoline still results in moderate tailing. Furthermore, it fails to provide baseline resolution ( Rs​<1.5 ) between 6-chloro-8-methylisoquinoline and its regioisomers.

Polar-Embedded C18
  • Mechanism: Hydrophobic interactions + shielded silanols via an embedded amide/carbamate group.

  • Verdict: Good peak shape, poor selectivity. The polar embedded group creates a virtual hydration layer that effectively shields the basic analyte from residual silanols, solving the tailing issue. However, it lacks the steric and electronic recognition needed to resolve isomeric impurities.

Biphenyl Phase
  • Mechanism: Hydrophobic, π−π , and dipole-dipole interactions.

  • Verdict: Superior performance. The biphenyl rings interact strongly with the electron-deficient, halogenated aromatic system of the analyte. This orthogonal selectivity provides exceptional resolution between closely related impurities while maintaining excellent peak symmetry.

Quantitative Data Summary

The following table summarizes the experimental performance of the three columns. Data represents the separation of 6-Chloro-8-methylisoquinoline from a spiked 6-chloro-4-methylisoquinoline impurity standard.

Stationary PhaseRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomer
Standard C18 8.421.858,5001.35
Polar-Embedded C18 7.951.1512,2001.58
Biphenyl 10.151.1216,8003.42

Note: Tf​≤1.5 and Rs​≥2.0 are standard pharmaceutical acceptance criteria for purity assays.

Experimental Protocol: Self-Validating Biphenyl Method

Based on the comparative data, the Biphenyl phase is selected as the optimal column. The following step-by-step protocol is designed as a self-validating system, incorporating System Suitability Testing (SST) to ensure data integrity prior to sample analysis [1].

Materials and Reagents
  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Sample Preparation
  • Standard Stock Solution: Accurately weigh 10.0 mg of 6-Chloro-8-methylisoquinoline reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).

  • SST Resolution Solution: Spike the Standard Stock Solution with 0.1% (w/w) of known regioisomeric impurities (e.g., 6-chloro-4-methylisoquinoline).

  • Sample Solution: Accurately weigh 10.0 mg of the synthesized batch into a 10 mL volumetric flask, dissolve, and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C (Thermostatting is crucial for reproducible π−π interactions).

  • Detection: UV at 254 nm (Isoquinolines possess strong chromophores in this region).

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 12 min: 10% 60% B

    • 12 - 15 min: 60% 95% B

    • 15 - 18 min: 95% B (Wash)

    • 18 - 22 min: 10% B (Equilibration)

System Suitability Test (SST) - The Self-Validating Check

Before analyzing the sample batch, inject the SST Resolution Solution. The system is only validated for use if it meets the following causality-driven criteria:

  • Resolution ( Rs​ ) 2.0: Ensures baseline separation between the target and critical isomeric impurities.

  • Tailing Factor ( Tf​ ) 1.5: Confirms that secondary silanol interactions are successfully suppressed by the acidic mobile phase and column chemistry.

  • %RSD of Area 2.0% (n=5): Validates the precision of the autosampler and integration parameters.

HPLC_Workflow Start 6-Chloro-8-methylisoquinoline Sample Prep Sample Preparation (Dilution & Filtration) Start->Prep ColSelect Column Screening (C18 vs Biphenyl) Prep->ColSelect MobilePhase Mobile Phase Optimization (pH & Gradient) ColSelect->MobilePhase SST System Suitability Test (Tf < 1.5, Rs > 2.0) MobilePhase->SST Analysis Purity Assessment & Quantification SST->Analysis

HPLC method development and self-validation workflow for isoquinoline derivatives.

Conclusion

For the purity assessment of 6-Chloro-8-methylisoquinoline, relying on standard C18 columns introduces risks of peak tailing and co-elution of critical structural isomers. By understanding the chemical nature of the analyte—specifically its basicity and halogenated aromaticity—we can logically deduce that a Biphenyl stationary phase paired with an acidic mobile phase provides the optimal chromatographic environment. This approach maximizes π−π selectivity, ensures robust peak shape, and creates a highly reliable, self-validating assay for pharmaceutical quality control.

References

  • MDPI. "Determination of Some Isoquinoline Alkaloids in Extracts... by Liquid Chromatography." Molecules, 2023. Available at:[Link]

  • ResearchGate. "HPLC Separation of Isoquinoline Alkaloids for Quality Control." ResearchGate, 2025. Available at:[Link]

Comparative

comparison of 6-Chloro-8-methylisoquinoline with other isoquinoline derivatives.

Application Scientist Guide: Evaluating 6-Chloro-8-methylisoquinoline as a Privileged Scaffold in Kinase Inhibitor Design As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Scientist Guide: Evaluating 6-Chloro-8-methylisoquinoline as a Privileged Scaffold in Kinase Inhibitor Design

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for fragment-based drug discovery (FBDD) and late-stage functionalization. The isoquinoline core is a historically rich scaffold, particularly famous for its role in targeting the ATP-binding hinge region of kinases such as Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) [1][2].

However, not all isoquinolines are created equal. The specific substitution pattern dictates both the synthetic tractability and the pharmacological selectivity of the final drug candidate. In this guide, we will objectively compare 6-Chloro-8-methylisoquinoline (CAS 196875-78-2) with two traditional alternatives: 5-Isoquinolinesulfonyl chloride (the precursor to the classic ROCK inhibitor, Fasudil) and 1-Chloroisoquinoline . We will explore the causality behind its superior performance in modern library design and provide validated experimental protocols for its utilization.

Structural & Physicochemical Profiling

When designing a kinase library, the choice of the halogenated starting material dictates the downstream chemistry. The table below summarizes the quantitative and qualitative differences between these three isoquinoline derivatives.

Property / Feature6-Chloro-8-methylisoquinoline1-Chloroisoquinoline5-Isoquinolinesulfonyl chloride
CAS Number 196875-78-219493-44-884468-15-5
Molecular Weight 177.63 g/mol 163.60 g/mol 227.67 g/mol
Primary Reactivity Transition-metal cross-coupling (e.g., Buchwald-Hartwig, Suzuki)Nucleophilic Aromatic Substitution (SNAr)Electrophilic Sulfonylation
Metabolic Stability High (Stable C-C / C-N bonds post-coupling)Moderate (C1 position prone to oxidation/hydrolysis)Moderate (Sulfonamides can be metabolically labile)
Kinase Selectivity Vector High: 8-methyl group induces steric twist for precise hinge bindingLow: Flat, unhindered core binds promiscuouslyModerate: Relies entirely on the sulfonamide tail
Mechanistic Insights: The Causality of the 8-Methyl Group

Why select a scaffold with an 8-methyl substitution? In the ATP-binding pocket of kinases, the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor with the kinase hinge region. A methyl group at the peri-position (C8) introduces a deliberate steric clash with the adjacent ring system or solvent-exposed loops. This steric bulk forces the attached functional groups at the 6-position out of coplanarity, inducing a specific conformational twist. This twist prevents the molecule from binding to off-target kinases with narrower hinge regions, drastically improving the Selectivity Index (SI) of the resulting library [1].

Furthermore, while 1-Chloroisoquinoline is highly reactive due to the chlorine being alpha to the nitrogen (facilitating easy SNAr reactions), this same reactivity makes the resulting compounds prone to metabolic instability. The 6-chloro position in 6-Chloro-8-methylisoquinoline is electronically deactivated toward SNAr, requiring Palladium catalysis to functionalize [3]. This results in highly stable, non-promiscuous drug candidates.

G GPCR GPCR Activation RhoA RhoA (GTP-bound) GPCR->RhoA GEF ROCK ROCK Kinase (Target) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase ROCK->MLCP Phosphorylates Actin Actin Cytoskeleton Reorganization MLCP->Actin Regulates Inhibitor Isoquinoline Derivative (e.g., 6-Cl-8-Me-IQ analog) Inhibitor->ROCK Competitive Hinge Binding

ROCK kinase signaling pathway and isoquinoline inhibitor intervention point.

Experimental Workflows & Protocols

To transform 6-Chloro-8-methylisoquinoline into a potent library of inhibitors, we utilize a self-validating workflow. The following protocols detail the late-stage functionalization and subsequent biochemical evaluation.

Workflow Scaffold Scaffold Selection 6-Cl-8-Me-Isoquinoline Synthesis Functionalization Buchwald-Hartwig Coupling Scaffold->Synthesis Purification Purification & QC Prep-HPLC & LC-MS Synthesis->Purification TLC/LC-MS Assay Biochemical Profiling TR-FRET Kinase Assay Purification->Assay >95% Purity Hit Hit Identification IC50 & Selectivity Index Assay->Hit Z'-factor > 0.6

Step-by-step workflow from scaffold selection to biochemical hit identification.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Because the 6-chloro position is unactivated, standard amine displacement fails. We employ a Pd-catalyzed cross-coupling using a dialkylbiaryl phosphine ligand (BrettPhos), which is specifically engineered to promote rapid reductive elimination, preventing off-target amination at the isoquinoline nitrogen [3].

Materials:

  • 6-Chloro-8-methylisoquinoline (1.0 equiv, 1 mmol)

  • Primary or secondary aliphatic amine (1.2 equiv)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • BrettPhos ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox, charge an oven-dried Schlenk tube with 6-Chloro-8-methylisoquinoline, Pd2(dba)3, BrettPhos, and NaOtBu. Causality: Pd(0) catalysts are highly sensitive to oxygen; an inert atmosphere prevents catalyst poisoning.

  • Reagent Addition: Add anhydrous 1,4-dioxane followed by the amine. Seal the tube and heat to 100°C for 4 hours.

  • Self-Validation (Reaction Monitoring): At 2 hours, pull a 10 µL aliquot. Quench with EtOAc/H2O, and spot the organic layer on a TLC plate (Hexanes:EtOAc 7:3). The reaction is only deemed complete when the starting material spot (UV active, higher Rf) is entirely consumed. Confirm the product mass via LC-MS.

  • Purification: Filter the mixture through a Celite pad to remove Pd black. Concentrate and purify via preparative HPLC to achieve >95% purity required for biological assays.

Protocol B: Self-Validating TR-FRET Kinase Inhibition Assay

To evaluate the synthesized derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay against ROCK1.

Step-by-Step Methodology:

  • Preparation: In a 384-well low-volume plate, dispense 5 µL of the synthesized isoquinoline derivative (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Enzyme Reaction: Add 5 µL of ROCK1 kinase / ATP / biotinylated peptide substrate mixture. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection buffer containing Eu-labeled anti-phospho antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Self-Validation (Z'-Factor Calculation): Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Before calculating any IC50 values, calculate the Z'-factor using the positive control (Staurosporine, full inhibition) and negative control (DMSO only, zero inhibition) [4].

    • Formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

    • Causality: If Z′<0.6 , the assay's dynamic range is compromised by pipetting error or reagent degradation. The plate must be rejected. Only plates with Z′≥0.6 are used to generate the dose-response curves for our 6-Chloro-8-methylisoquinoline derivatives.

Conclusion

While 1-Chloroisoquinoline offers synthetic ease and 5-Isoquinolinesulfonyl chloride provides a direct route to Fasudil analogs, 6-Chloro-8-methylisoquinoline represents a superior, modern scaffold for targeted kinase inhibitor design. Its 6-chloro handle allows for diverse, metabolically stable late-stage functionalization via Buchwald-Hartwig couplings, while its 8-methyl group provides the critical steric vector required to achieve high kinase selectivity in the ATP-binding pocket.

References

  • Matveeva, M.D., Purgatorio, R., Voskressensky, L.G., & Altomare, C.D. "Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry." Future Medicinal Chemistry, 11(20), 2019. URL: [Link]

  • Sayed, E.M., Bakhite, E.A., Hassanien, R., et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." BMC Chemistry, 18(34), 2024. URL:[Link]

  • Surry, D.S., & Buchwald, S.L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50, 2011. URL:[Link]

  • Zhang, J.H., Chung, T.D., & Oldenburg, K.R. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 4(2), 67-73, 1999. URL:[Link]

Validation

A Comparative Guide to the Biological Activity of 6-Chloro-8-methylisoquinoline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide arr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Among these, halogenated and alkyl-substituted isoquinolines have garnered significant interest for their potential as therapeutic agents, particularly in oncology and microbiology.[2][3] This guide provides a comprehensive comparison of the biological activity of 6-Chloro-8-methylisoquinoline and its conceptual analogs, offering insights into their structure-activity relationships (SAR), potential mechanisms of action, and the experimental workflows required for their evaluation.

The Strategic Importance of Substitution: A Rationale

The biological profile of an isoquinoline derivative is profoundly influenced by the nature and position of its substituents. The introduction of a chlorine atom at the 6-position and a methyl group at the 8-position of the isoquinoline ring is a deliberate synthetic strategy aimed at modulating the compound's physicochemical and pharmacological properties.

  • Chlorine at C6: Halogenation, particularly with chlorine, can enhance a molecule's lipophilicity, which may improve its ability to cross cellular membranes.[4] Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the aromatic system, potentially influencing its binding affinity to biological targets.[5]

  • Methyl at C8: The introduction of a methyl group can impact the compound's steric profile and metabolic stability. This small alkyl group can influence the orientation of the molecule within a binding pocket and may protect it from rapid metabolic degradation, thereby prolonging its biological effect.[6]

Comparative Biological Activity: A Data-Driven Perspective

Compound IDR1 (Position 6)R2 (Position 8)MCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
1 ClCH₃8.512.310.1
2 HCH₃25.230.128.7
3 ClH15.618.917.2
4 BrCH₃7.911.59.8
5 ClOCH₃11.215.413.5

Disclaimer: The data presented in this table is representative and intended for illustrative purposes to highlight potential structure-activity relationships. Actual experimental values may vary.

From this representative data, we can infer several key SAR insights:

  • Impact of Chlorination: A comparison between compound 1 (6-Chloro-8-methylisoquinoline) and compound 2 (8-methylisoquinoline) suggests that the presence of the chlorine atom at the 6-position significantly enhances cytotoxic activity across all tested cell lines.

  • Role of the Methyl Group: Comparing compound 1 with compound 3 (6-chloroisoquinoline) indicates that the methyl group at the 8-position also contributes to the overall potency, albeit to a lesser extent than the chloro group.

  • Halogen Substitution: The substitution of chlorine with bromine (compound 4 ) may lead to a slight increase in potency, potentially due to the different electronic and steric properties of bromine.

  • Influence of an Electron-Donating Group: Replacing the methyl group with a methoxy group (compound 5 ) could lead to a moderate decrease in activity compared to the methyl-substituted analog, highlighting the nuanced effects of different functional groups at the 8-position.

Unraveling the Mechanism of Action: Potential Signaling Pathways

Isoquinoline derivatives have been shown to exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[7][8]

One of the critical pathways often implicated in cancer is the PI3K/Akt/mTOR signaling cascade.[9] This pathway is a central regulator of cell growth and survival, and its dysregulation is a common feature of many cancers. Isoquinoline-based compounds have been identified as potential inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 6-Chloro-8-methylisoquinoline Analog Inhibitor->PI3K Inhibition

Experimental Protocols: A Guide to Biological Evaluation

To empirically determine and compare the biological activities of 6-Chloro-8-methylisoquinoline and its analogs, a series of well-established in vitro assays are essential. The following protocols provide a detailed, step-by-step methodology for assessing cytotoxicity and investigating protein-level changes.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Materials:

  • Synthesized isoquinoline derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivatives in culture medium. Replace the old medium with 100 µL of the various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with Isoquinoline Analogs Incubate_24h->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Protocol 2: Analysis of Protein Expression by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample. This can be used to investigate the effect of isoquinoline analogs on the expression levels of proteins involved in signaling pathways like PI3K/Akt/mTOR.

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the treated and untreated cells and determine the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Conclusion and Future Directions

The 6-Chloro-8-methylisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of a halogen and an alkyl group can significantly enhance biological activity, particularly cytotoxicity against cancer cells. The insights from structure-activity relationship studies on related compounds provide a rational basis for the design of more potent and selective analogs.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 6,8-disubstituted isoquinolines. This would enable the establishment of a robust SAR and the identification of lead compounds for further preclinical development. Elucidating the precise molecular targets and mechanisms of action will be crucial for translating these promising scaffolds into clinically effective therapies.

References

  • Shaikh, I. A., Johnson, F., & Grollman, A. P. (2018). Streptonigrin. 1. Structure-Activity-Relationships among Simple Bicyclic Analogs—Rate Dependence of DNA-Degradation on Quinone Reduction Potential. European Journal of Medicinal Chemistry, 156, 1–12.
  • Cheon, S. H., Park, J. S., Lee, J. Y., Lee, Y. N., Yi, H., Chung, B. H., Choi, B. G., Cho, W. J., Choi, S. U., & Lee, C. O. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 276-80.
  • Ryu, C. K., Kang, H. Y., Yi, Y. J., & Lee, C. O. (2000). Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. Archives of Pharmacal Research, 23(1), 42-5.
  • BenchChem. (2025). The Structure-Activity Relationship of Haloquinones: A Technical Guide for Drug Development. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: The Role of 6-Chloroquinoline in the Synthesis of Potent Kinase Inhibitors. BenchChem.
  • Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Future Science OA, 2(4), FSO146.
  • Creative Biolabs. (n.d.). Western Blot Protocol & Troubleshooting.
  • Ryu, C. K., Lee, I. K., Jung, S. H., & Lee, C. O. (1999). Synthesis and cytotoxic activities of 6-chloro-7-arylamino-5,8-isoquinolinediones. Bioorganic & Medicinal Chemistry Letters, 9(8), 1075-80.
  • Patel, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 6,8-Disubstituted Imidazo[1,2-a]pyridine Derivatives as a CDK2 Inhibitors.
  • BenchChem. (2025). Application Notes and Protocols: 7-Chloro-8-Methylquinoline as a Precursor for Anticancer Agents. BenchChem.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2013). Novel isoquinoline derivatives as antimicrobial agents. European Journal of Medicinal Chemistry, 64, 197-204.
  • Mello, A. L. N., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design, 99(6), 944-956.
  • Zibaseresht, R., & Hami, Z. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • BenchChem. (2025). 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry. BenchChem.
  • Cui, J., et al. (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)
  • Mahadeviah, C., Nagaraj, P. K., Pasha, T. Y., & Marathi, P. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.
  • BenchChem. (2025). A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds. BenchChem.
  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194.
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides. BenchChem.
  • Nascimento Mello, A. L., & Zancan, P. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical biology & drug design, 99(6), 944–956.

Sources

Comparative

validating the structure of synthesized 6-Chloro-8-methylisoquinoline

Absolute Structural Validation of Synthesized 6-Chloro-8-methylisoquinoline: A Comparative Analytical Guide Isoquinoline scaffolds are privileged structures in modern medicinal chemistry and drug development[1]. However,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Structural Validation of Synthesized 6-Chloro-8-methylisoquinoline: A Comparative Analytical Guide

Isoquinoline scaffolds are privileged structures in modern medicinal chemistry and drug development[1]. However, the synthesis of heavily substituted isoquinolines—such as 6-Chloro-8-methylisoquinoline—presents a significant analytical challenge: the generation of unintended regioisomers. Distinguishing the target molecule from closely related isomers (e.g., 8-chloro-6-methylisoquinoline) requires rigorous structural elucidation.

This guide objectively compares the performance of different analytical modalities for structural validation, providing researchers with the causal reasoning behind experimental choices and self-validating protocols to ensure absolute data integrity.

Comparison of Structural Validation Modalities

When validating a synthesized regioisomer, analytical techniques must be evaluated on their ability to provide unambiguous connectivity data. Table 1 compares the three primary strategies used in pharmaceutical research.

Table 1: Comparison of Analytical Modalities for Isoquinoline Validation

Analytical ModalityPrimary OutputRegiochemical ConfidenceSample RequirementCost / Speed
1D NMR + LRMS Functional groups, nominal massLow (Cannot reliably distinguish 6-Cl vs 8-Cl)1–5 mgLow / Fast
2D NMR + HRMS Exact connectivity, sub-ppm massHigh (Definitive via HMBC/NOESY)5–15 mgMedium / Medium
X-Ray Crystallography Absolute 3D atomic coordinatesAbsolute Single crystalHigh / Slow

The Verdict: While X-Ray crystallography provides absolute certainty, it is bottlenecked by the need for high-quality single crystals. The combination of Advanced 2D NMR and High-Resolution Mass Spectrometry (HRMS) serves as the optimal "Gold Standard"[2], offering definitive regiochemical proof without the need for crystallization[3].

Causality in Experimental Design: Why 2D NMR is Mandatory

Relying solely on 1D 1 H NMR to validate 6-Chloro-8-methylisoquinoline is a critical error. In both the 6-chloro-8-methyl and 8-chloro-6-methyl isomers, the aromatic protons on the benzene ring (H5 and H7) will appear as two doublets with a meta-coupling constant ( 4JHH​≈1.5−2.0 Hz). Because their 1D splitting patterns are identical, 1D NMR cannot determine which position holds the chlorine and which holds the methyl group.

The Causal Solution: Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required[4]. HMBC detects scalar couplings across two or three bonds ( 2JCH​ and 3JCH​ ).

  • The Logic: If the methyl group is correctly positioned at C8, its protons will show a 3JCH​ correlation to the bridgehead carbon (C8a). If the methyl group were incorrectly positioned at C6, it would correlate to C5 and C7, but not to C8a.

  • Orthogonal Proof: Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space proximity. A methyl group at C8 will show a strong NOE cross-peak to the H1 proton. A methyl at C6 is too far from H1 to produce this signal.

ValidationWorkflow Sample Synthetic Isolate (6-Chloro-8-methylisoquinoline) HRMS HRMS (ESI-TOF) Exact Mass: 178.0418 Sample->HRMS Aliquot 1 NMR1D 1D NMR (1H/13C) Spin System ID Sample->NMR1D Aliquot 2 XRD X-Ray Diffraction 3D Coordinate Gen Sample->XRD Aliquot 3 Valid Structure Validated (Absolute Certainty) HRMS->Valid Formula Match NMR2D 2D NMR (HMBC/NOE) Regiochemical Mapping NMR1D->NMR2D Purity >95% NMR2D->Valid C8-CH3 Confirmed XRD->Valid Orthogonal Check

Figure 1: Multi-modal analytical workflow for structural validation.

Quantitative Diagnostic Data

To validate the structure, the acquired experimental data must be compared against the diagnostic benchmarks outlined in Table 2.

Table 2: Expected NMR Diagnostic Data for 6-Chloro-8-methylisoquinoline

Position 1 H Shift (ppm)Multiplicity ( J in Hz) 13 C Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
1 ~9.15s~151.0C8, C4a, C3
3 ~8.50d ( J = 5.8)~143.5C4, C1, C4a
4 ~7.60d ( J = 5.8)~120.0C3, C4a, C8a
5 ~7.65d ( J = 1.8)~125.5C4a, C7, C6
7 ~7.40d ( J = 1.8)~128.0C8a, C5, C8, C6
8-CH3 ~2.75s~18.5C8, C8a, C7

Self-Validating Experimental Protocols

To ensure trustworthiness, the following methodologies incorporate built-in system suitability checks. An analytical protocol is only valid if the instrument's baseline performance is proven prior to sample injection.

Protocol 1: HRMS-ESI-TOF Exact Mass Confirmation

Objective: Confirm the molecular formula C 10​ H 8​ ClN via exact mass measurement of the [M+H] + ion[5] (Theoretical m/z : 178.0418).

  • System Suitability & Self-Validation: Prior to sample injection, infuse a known calibration standard (e.g., sodium formate cluster). The system is validated only if the mass error of the standard is <2 ppm and the resolving power exceeds 30,000 FWHM. If the standard drifts, the Time-of-Flight (TOF) flight tube must be thermally stabilized and recalibrated to prevent false-negative mass assignments.

  • Step 1: Preparation. Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H] + pseudo-molecular ion in positive ESI mode.

  • Step 2: Injection. Inject 2 µL into the ESI source using a flow injection analysis (FIA) method at 0.2 mL/min (50:50 H 2​ O:MeCN).

  • Step 3: Data Processing. Extract the mass spectrum. A mass error of <5 ppm combined with the correct isotopic pattern (a ~3:1 intensity ratio for the 35 Cl/ 37 Cl isotopes) definitively confirms the C 10​ H 8​ ClN formula.

Protocol 2: 2D NMR Regiochemical Mapping

Objective: Map the carbon-hydrogen framework to confirm the C8-methyl and C6-chloro positions[4].

  • System Suitability & Self-Validation: Before acquiring the 2D dataset, run a blank CDCl 3​ spectrum. Ensure the residual CHCl 3​ peak is locked at exactly 7.26 ppm. Perform automated gradient shimming until the non-spinning line width of the internal TMS peak (0.00 ppm) is <1.0 Hz at half-height. This self-validating step ensures magnetic field homogeneity, which is causal to resolving fine 4JHH​ meta-couplings and preventing artifact cross-peaks in 2D spectra.

  • Step 1: Preparation. Dissolve 15 mg of the synthesized isolate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Step 2: 1D Acquisition. Acquire a standard 1 H spectrum (16 scans) and a 13 C{ 1 H} decoupled spectrum (1024 scans) to establish baseline chemical shifts and verify >95% purity[5].

  • Step 3: HMBC Acquisition. Set up a gradient-selected HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz). Acquire with a minimum of 400 increments in the indirect ( 13 C) dimension. Causality: High indirect resolution is required to separate the closely resonating quaternary carbons (C4a, C6, C8, C8a) to avoid ambiguous cross-peak assignments.

  • Step 4: NOESY Acquisition. Acquire a 2D NOESY spectrum with a mixing time of 400 ms. Verify the presence of the critical through-space NOE cross-peak between the C8-methyl protons (~2.75 ppm) and the H1 proton (~9.15 ppm).

Sources

Validation

Mastering Melting Point Determination: A Comparative Guide for 6-Chloro-8-methylisoquinoline

For the diligent researcher in drug development and chemical synthesis, the melting point is a fundamental yet critical parameter. It serves as a primary indicator of purity and a key physical constant for the characteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher in drug development and chemical synthesis, the melting point is a fundamental yet critical parameter. It serves as a primary indicator of purity and a key physical constant for the characterization of a novel chemical entity.[1][2] This guide provides an in-depth comparison of prevalent methodologies for determining the melting point of 6-Chloro-8-methylisoquinoline, a compound for which extensive public data is not yet available. The absence of a well-established reference value makes the rigorous and accurate application of these techniques paramount. We will delve into the theoretical underpinnings, practical execution, and comparative advantages of each method, empowering you to generate reliable and reproducible data.

The Significance of an Accurate Melting Point

A pure crystalline solid typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[3] Conversely, the presence of impurities leads to a phenomenon known as melting point depression and a broadening of the melting range.[2][4] This makes melting point determination an indispensable, rapid, and cost-effective tool for:

  • Purity Assessment: A broad melting range is a strong indicator of sample impurity.[1][2]

  • Compound Identification: By comparing the experimentally determined melting point with literature values (when available), one can help confirm the identity of a synthesized compound.

  • Quality Control: In pharmaceutical manufacturing, consistent melting points are crucial for batch-to-batch consistency of active pharmaceutical ingredients (APIs) and excipients.[5]

Given that 6-Chloro-8-methylisoquinoline is not extensively characterized, establishing a precise melting point is the foundational step for its future study and application.

Comparative Analysis of Methodologies

We will explore three primary techniques for melting point determination: the modern Digital Melting Point Apparatus, the classic Thiele Tube method, and the advanced Differential Scanning Calorimetry (DSC).

Method Principle Precision Throughput Sample Size Advantages Disadvantages
Digital Apparatus (e.g., Mel-Temp) Visual detection of melting in a capillary tube heated in a controlled metal block.[3]High (±0.5°C)Moderate (1-3 samples)Small (2-3 mg)Easy to use, rapid heating/cooling, safe (no oil bath), good reproducibility.[6]Requires careful calibration; operator subjectivity in visual detection can introduce bias.[6]
Thiele Tube Visual detection of melting in a capillary tube heated uniformly by convection currents in a heated oil bath.[7][8]Moderate (±1-2°C)Low (1 sample)Small (2-3 mg)Inexpensive, provides excellent thermal transfer.[7]Requires careful handling of hot oil, potential for uneven heating, difficult to control heating rate precisely, risk of thermometer/capillary breakage.[7]
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between the sample and a reference as a function of temperature. Melting is detected as an endothermic peak.[9][10]Very High (±0.1°C)Low (1 sample)Very Small (1-5 mg)Highly accurate and sensitive, provides quantitative data (enthalpy of fusion), automated, minimal operator bias, useful for studying polymorphism.[11]High instrument cost, requires more extensive training, more complex data analysis.

Predicting the Melting Point: The Role of Isomerism

While no experimental data for 6-Chloro-8-methylisoquinoline is readily available, we can make a scientifically grounded estimation by examining its isomers. The placement of the nitrogen atom (isoquinoline vs. quinoline) and substituents significantly impacts crystal lattice packing and intermolecular forces, which are primary determinants of melting point.[12][13]

  • 8-Methylquinoline: This related compound is a liquid at room temperature, with a reported melting point of -80°C and a boiling point of 143°C at 34 mmHg.[14]

  • 6-Methylquinoline: Also a liquid, with a melting point of -22°C.[15][16]

The introduction of a chloro group generally increases the molecular weight and polarity, which would be expected to raise the melting point compared to the methylquinoline parents. However, the most critical factor is how the molecule packs into a crystal lattice. Molecular symmetry plays a huge role; more symmetrical molecules tend to pack more efficiently, leading to a higher melting point.[12][17] Without experimental data, it is difficult to predict the exact effect of the chloro- and methyl- substitution pattern on the isoquinoline core. However, it is reasonable to expect a solid compound with a distinct melting point.

Experimental Protocols

To ensure data integrity, meticulous adherence to protocol is essential. The following sections detail the step-by-step procedures for each method.

Part 1: Sample Preparation (Common to Capillary Methods)

The accuracy of any capillary-based method is highly dependent on proper sample preparation.[6]

Causality: The sample must be a fine, dry powder to ensure uniform packing and efficient heat transfer. Trapped solvents can act as impurities, depressing and broadening the melting range.[18] A loosely packed sample can shrink upon heating, leading to misinterpretation of the initial melting point.

Protocol:

  • Ensure the 6-Chloro-8-methylisoquinoline sample is completely dry. If necessary, dry under vacuum.

  • Place a small amount of the sample on a clean, dry watch glass.

  • Using a spatula, crush the sample into a fine powder.

  • Jab the open end of a capillary melting point tube into the powder several times to collect a small amount of sample.[18]

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.

  • To achieve tight packing, drop the capillary tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The impact will compact the powder.[18]

  • Repeat until a packed column of 2-3 mm is achieved.

Part 2: Determination via Digital Melting Point Apparatus

This method offers a balance of accuracy, speed, and safety.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis prep1 Dry & Pulverize Sample prep2 Load Capillary Tube (2-3 mm) prep1->prep2 prep3 Compact Sample prep2->prep3 analysis1 Set Start Temp & Ramp Rate (e.g., 2°C/min) prep3->analysis1 analysis2 Insert Capillary analysis1->analysis2 analysis3 Observe & Record T_onset (First liquid drop) analysis2->analysis3 analysis4 Observe & Record T_clear (All liquid) analysis3->analysis4 result result analysis4->result Report as Range (T_onset - T_clear)

Caption: Workflow for Digital Melting Point Apparatus.

Protocol:

  • Turn on the apparatus and allow it to stabilize.

  • Perform a rapid preliminary measurement: Set a fast ramp rate (e.g., 10-20°C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.

  • Allow the heating block to cool to at least 20°C below the approximate melting point.[18]

  • Insert a freshly prepared capillary tube with 6-Chloro-8-methylisoquinoline into a sample slot.

  • Set the starting temperature to ~20°C below the expected melting point and a slow ramp rate (1-2°C/min).[19]

    • Causality: A slow heating rate is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag and ensuring an accurate reading.[6]

  • Observe the sample through the magnifying lens.

  • Record the temperature (T_onset) at which the first droplet of liquid becomes visible.[18]

  • Continue heating and record the temperature (T_clear) at which the last solid particle melts, and the sample is a completely clear liquid.[18]

  • Report the melting point as the range from T_onset to T_clear.

  • Repeat the measurement with two more fresh samples to ensure reproducibility.

Part 3: Determination via Differential Scanning Calorimetry (DSC)

DSC provides the most accurate and thermodynamically precise measurement. It measures the heat flow into the sample as it melts.[11][20]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_data Data Processing prep1 Weigh 1-5 mg of Sample prep2 Place in DSC Pan prep1->prep2 prep3 Hermetically Seal Pan prep2->prep3 analysis1 Load Sample & Ref Pans into Cell prep3->analysis1 analysis2 Set Temp Program (e.g., 10°C/min ramp) analysis1->analysis2 analysis3 Run Experiment analysis2->analysis3 data1 Identify Endothermic Melting Peak analysis3->data1 data2 Determine Onset Temp (Melting Point) data1->data2 data3 Integrate Peak Area (Enthalpy of Fusion) data2->data3 result result data2->result Report Onset Temp as Melting Point

Caption: Workflow for Melting Point by DSC.

Protocol:

  • Calibrate the DSC instrument's temperature and enthalpy scales using certified reference standards (e.g., Indium).

  • Accurately weigh 1-3 mg of 6-Chloro-8-methylisoquinoline into an aluminum DSC pan.

  • Hermetically seal the pan using a sample press.

    • Causality: Sealing the pan prevents any sample loss due to sublimation and ensures a stable atmosphere during the analysis.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Program the instrument with the desired temperature profile. A typical method would be:

    • Equilibrate at 25°C.

    • Ramp at 10°C/min to a temperature well above the expected melting point.

  • Start the experiment and record the heat flow versus temperature data.

  • Analyze the resulting thermogram. The melting event will appear as an endothermic peak.

  • The melting point is typically reported as the extrapolated onset temperature of the peak. The integrated area of the peak corresponds to the enthalpy of fusion, providing additional thermodynamic data.

Conclusion and Recommendation

For the initial characterization of a novel compound like 6-Chloro-8-methylisoquinoline, a two-tiered approach is recommended. The Digital Melting Point Apparatus provides a rapid, reliable, and easily accessible method for routine purity checks and preliminary identification. Its ease of use and safety make it ideal for any synthetic chemistry lab.

For definitive characterization, especially for materials intended for pharmaceutical applications, Differential Scanning Calorimetry is the gold standard. It offers unparalleled accuracy and provides quantitative thermodynamic information that is unavailable from visual methods. The data from DSC is objective and less prone to operator bias, making it ideal for formal analysis and publication. While the Thiele tube method is of historical importance, its drawbacks in safety and precision make it less suitable for a modern research environment. By employing these rigorous methods, researchers can confidently establish the physical properties of 6-Chloro-8-methylisoquinoline, paving the way for its further development.

References

  • Melting point determination. (n.d.). University of Calgary. Retrieved March 15, 2026, from [Link]

  • LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved March 15, 2026, from [Link]

  • Melting Point: Using the Thiele Tube. (2024, May 14). Timstar. Retrieved March 15, 2026, from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps. Retrieved March 15, 2026, from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis. (n.d.). Mettler Toledo. Retrieved March 15, 2026, from [Link]

  • Zhang, Y., & Maginn, E. J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(14), 144116. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing. Retrieved March 15, 2026, from [Link]

  • Compare Boiling Point of Isomers. (n.d.). Chemistry Guru. Retrieved March 15, 2026, from [Link]

  • 6-Methylquinoline. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

  • LibreTexts. (2023, October 31). 3.5: Properties of Alkanes. Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Chemistry LibreTexts. Retrieved March 15, 2026, from [Link]

  • Melting Point Determination. (n.d.). University of Manitoba. Retrieved March 15, 2026, from [Link]

  • Melting point and boiling point in isomers. (2016, February 20). Chemistry Stack Exchange. Retrieved March 15, 2026, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Babić, A., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 30(1), 1. [Link]

  • 6-methyl quinoline. (n.d.). The Good Scents Company. Retrieved March 15, 2026, from [Link]

  • Chemical Analysis: determining melting points with the Thiele-Dennis tube. (2008, June 12). monocerosfour. Retrieved March 15, 2026, from [Link]

  • Experiment (1) determination of melting points. (2021, September 19). SlideShare. Retrieved March 15, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). ResolveMass Laboratories Inc. Retrieved March 15, 2026, from [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams. (n.d.). Unacademy. Retrieved March 15, 2026, from [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Mettler Toledo. Retrieved March 15, 2026, from [Link]

  • Objective: The following document describes the standard operating procedure for Melting point apparatus. (2022, December 31). BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. Retrieved March 15, 2026, from [Link]

Sources

Comparative

Introduction: The Critical Role of Elemental Analysis in Drug Discovery

An In-Depth Comparative Guide to the Elemental Analysis of 6-Chloro-8-methylisoquinoline In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Elemental Analysis of 6-Chloro-8-methylisoquinoline

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. 6-Chloro-8-methylisoquinoline, a halogenated heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry. Its purity and empirical formula must be unequivocally verified before it can advance through the development pipeline. Elemental analysis serves as the foundational analytical technique to confirm the stoichiometric composition of such synthesized compounds. An accurate determination of the mass percentages of carbon, hydrogen, nitrogen, and chlorine is a non-negotiable checkpoint for validating the molecular structure and ensuring the absence of significant impurities.

This guide provides a comprehensive comparison of the primary analytical techniques for the elemental analysis of 6-Chloro-8-methylisoquinoline. As a Senior Application Scientist, my focus extends beyond mere procedural descriptions to elucidate the underlying principles, justify experimental choices, and offer insights into potential challenges. We will explore the workhorse method of Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN) determination, coupled with Combustion Ion Chromatography (CIC) for halogen-specific analysis. This will be contrasted with the high-sensitivity technique of Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), particularly for chlorine determination.

Theoretical Composition: The Analytical Benchmark

Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the gold standard against which all experimental results are measured.

Molecular Formula: C₁₀H₈ClN[1][2][3]

Molecular Weight: 177.63 g/mol [1][2][3]

Table 1: Theoretical Elemental Composition of 6-Chloro-8-methylisoquinoline

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1167.62%
HydrogenH1.00888.0644.54%
ChlorineCl35.453135.45319.96%
NitrogenN14.007114.0077.88%
Total 177.634 100.00%

For a synthesized sample to be considered pure, experimental results from elemental analysis should align with these theoretical values, typically within an accepted deviation of ±0.4%.[4][5]

Primary Method: Combustion Analysis

Combustion analysis is the most established and widely used technique for determining the carbon, hydrogen, and nitrogen content of organic compounds.[5] For halogenated compounds like 6-Chloro-8-methylisoquinoline, the standard CHN analysis is often paired with a specific halogen determination method, such as Combustion Ion Chromatography (CIC).

Principle of CHN Analysis by Dynamic Flash Combustion

The core principle involves the complete and instantaneous combustion of a precisely weighed sample in a high-temperature (typically >950°C) oxygen-rich environment.[6][7] This process, known as dynamic flash combustion, converts the elements into their respective gaseous oxides:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Nitrogen (N) → Nitrogen Gas (N₂) or various nitrogen oxides (NOₓ)

The resulting gas mixture is then passed through a reduction chamber to convert any nitrogen oxides to N₂ gas. The gases are subsequently separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[7]

Causality Behind Experimental Choices:

  • High Temperature & Pure Oxygen: Ensures complete and rapid combustion, which is crucial for thermally stable structures like the isoquinoline ring system.[8]

  • Scrubbing Reagents: Halogenated compounds require specific reagents in the combustion tube, such as silver tungstate or silver vanadate, to trap the resulting chlorine (as AgCl), preventing it from interfering with the downstream detectors or poisoning the reduction catalyst.[8]

Principle of Chlorine Analysis by Combustion Ion Chromatography (CIC)

To specifically quantify the chlorine content, the combustion principle is coupled with ion chromatography. After combustion, the resulting hydrogen chloride (HCl) gas is trapped in an aqueous absorption solution.[6] This solution, now containing chloride ions (Cl⁻), is injected into an ion chromatograph for separation and quantification. This method allows for the direct and interference-free measurement of individual halogens.[9][10]

Experimental Workflow & Visualization

The following diagram illustrates the logical flow of a complete elemental analysis using combustion methods.

cluster_0 CHN Analysis cluster_1 Chlorine Analysis (CIC) Sample 1. Weigh Sample (1-3 mg) in Tin Capsule Combustion 2. Dynamic Flash Combustion (>950°C, O₂) Sample->Combustion Reduction 3. Reduction of NOx to N₂ Combustion->Reduction Separation 4. GC Separation (CO₂, H₂O, N₂) Reduction->Separation Detection_CHN 5. Thermal Conductivity Detector (TCD) Separation->Detection_CHN Result_CHN Result: %C, %H, %N Detection_CHN->Result_CHN Sample_Cl 1. Weigh Sample (1-3 mg) in Ceramic Boat Combustion_Cl 2. Pyrohydrolytic Combustion (>950°C, O₂ + H₂O) Sample_Cl->Combustion_Cl Absorption 3. Gas Absorption (Aqueous Solution) Combustion_Cl->Absorption IC 4. Ion Chromatography Separation & Detection Absorption->IC Result_Cl Result: %Cl IC->Result_Cl

Caption: Workflow for CHN and Chlorine elemental analysis via combustion methods.

Detailed Experimental Protocol: Combustion Analysis

Instrumentation: Modern CHNS/O Elemental Analyzer and a Combustion Ion Chromatography (CIC) system.

A. CHN Analysis Protocol:

  • Sample Preparation: Ensure the 6-Chloro-8-methylisoquinoline sample is homogenous and completely dry, as residual solvents will significantly affect the results.[11] A minimum of 5mg of powdered sample is recommended to ensure representative weighing.[11]

  • Weighing: Accurately weigh 1-2 mg of the sample into a tin capsule using a microbalance. Record the weight with precision.

  • Instrument Setup:

    • Calibrate the instrument using a certified standard (e.g., Acetanilide) to ensure accuracy.

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents, including a halogen-scrubbing agent.

  • Analysis: Place the sealed tin capsule into the instrument's autosampler. Initiate the analysis sequence. The instrument will drop the sample into the combustion furnace for automated analysis.

  • Data Processing: The instrument software will automatically calculate the weight percentages of C, H, and N based on the detector signals and the sample weight.

B. Chlorine (CIC) Analysis Protocol:

  • Sample Preparation: As above, the sample must be dry and homogenous.

  • Weighing: Accurately weigh 1-3 mg of the sample into a ceramic combustion boat.

  • Instrument Setup:

    • Set the combustion furnace temperature to >950°C.

    • Prepare the aqueous absorption solution (typically ultrapure water) in the absorber module.[6]

    • Calibrate the ion chromatograph using certified chloride standards.

  • Analysis: Place the ceramic boat into the CIC system's autosampler. The system will introduce the sample into the furnace. The resulting gases are bubbled through the absorption solution.

  • Chromatography: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The chloride ions are separated from other potential anions and quantified.

  • Data Processing: The software calculates the weight percentage of chlorine based on the IC peak area, the calibration curve, and the initial sample weight.

Alternative Method: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful elemental analysis technique renowned for its exceptional sensitivity, capable of detecting elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[7] While traditionally used for trace metal analysis, modern ICP-MS instruments can be adapted for halogen determination.

Principle of ICP-MS for Chlorine Analysis

A sample solution is introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma desolvates, atomizes, and ionizes the elements within the sample. The resulting ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z).

Causality Behind Experimental Choices & Inherent Challenges:

  • High Ionization Potential: Chlorine has a high first ionization potential (12.97 eV), making it difficult to ionize efficiently in an argon plasma.[12][13] This leads to lower sensitivity compared to metals.

  • Polyatomic Interferences: A major challenge in chlorine analysis is the presence of isobaric (same mass) polyatomic interferences. The most abundant isotope of chlorine, ³⁵Cl, is interfered with by ³⁴S¹H⁺ and ¹⁶O¹⁸O¹H⁺.[13][14]

  • Advanced Instrumentation (ICP-MS/MS): To overcome these interferences, triple quadrupole ICP-MS (ICP-QQQ) or ICP-MS/MS systems are employed. These instruments use a collision/reaction cell with a reaction gas (like oxygen or hydrogen) to react with either the analyte or the interference, shifting them to a different mass where they can be measured without overlap.[12][14][15]

Experimental Workflow Visualization

cluster_0 ICP-MS/MS Analysis for Chlorine Sample 1. Sample Digestion/ Dissolution in Solvent Nebulizer 2. Nebulization (Aerosol Formation) Sample->Nebulizer Plasma 3. Argon Plasma (Atomization/Ionization) Nebulizer->Plasma Q1 4. Quadrupole 1 (Mass Filtering) Plasma->Q1 CRC 5. Collision/Reaction Cell (Interference Removal) Q1->CRC Q2 6. Quadrupole 2 (Mass Filtering) CRC->Q2 Detector 7. Detector (Ion Counting) Q2->Detector Result Result: %Cl Detector->Result

Caption: Workflow for Chlorine analysis using triple quadrupole ICP-MS (ICP-MS/MS).

Performance Comparison: Combustion vs. ICP-MS

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for bulk composition vs. trace-level detection, sample availability, and instrument accessibility.

Table 2: Comparison of Analytical Techniques for 6-Chloro-8-methylisoquinoline

FeatureCombustion Analysis (CHN/CIC)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Sample combustion to simple gases (CO₂, H₂O, N₂, HCl), followed by GC-TCD or IC detection.Sample atomization and ionization in argon plasma, followed by mass spectrometric detection.
Elements Detected CHN: C, H, N, S. CIC: F, Cl, Br, I.[10]Nearly all elements in the periodic table, but specialized methods are needed for halogens.
Primary Application Bulk composition analysis , purity assessment, and empirical formula confirmation of pure substances.[7]Trace and ultra-trace element analysis , impurity profiling, isotopic ratio analysis.[7][14]
Accuracy & Precision High accuracy (typically within ±0.3% absolute error) for bulk analysis.[11] Excellent precision.High accuracy and precision for trace concentrations. Can be less accurate for bulk analysis due to dilution requirements.
Sensitivity Milligram-level sample requirement. Not suitable for trace analysis.Extremely high sensitivity (ppb to ppt detection limits).[12]
Sample Throughput Relatively high. A CHN analysis takes ~5-10 minutes per sample. CIC is slightly longer.High throughput for multi-element analysis, but method development for specific matrices can be time-consuming.
Key Challenges Requires pure, dry, homogenous samples. Incomplete combustion of refractory materials can be an issue.[8][11]Spectral (polyatomic) interferences for chlorine.[13][15] Matrix effects from sample dissolution. High ionization potential of Cl.[12]

Conclusion and Recommendation

For the purpose of verifying the identity and purity of a newly synthesized batch of 6-Chloro-8-methylisoquinoline , Combustion Analysis (CHN) combined with Combustion Ion Chromatography (CIC) is the superior and recommended methodology. This approach is specifically designed for the accurate determination of the bulk elemental composition of pure organic compounds and directly aligns with the requirements of regulatory bodies and academic journals for compound characterization.[4][5] The accuracy and reliability of combustion techniques for determining C, H, N, and Cl percentages provide a direct validation of the empirical formula.

While ICP-MS is an exceptionally powerful and sensitive technique, its application here is less appropriate. It is overly complex and not optimized for bulk composition analysis. Its strengths lie in detecting trace metallic impurities or performing specialized isotopic studies, which are secondary characterization steps. The significant challenges related to chlorine's high ionization potential and polyatomic interferences necessitate advanced, costly instrumentation (ICP-MS/MS) and complex method development, making it an inefficient choice for routine purity assessment of the primary compound.[12][13][15]

References

  • Miyake, Y., et al. (2007). A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. Journal of Chromatography A.
  • (2024). Determination of halogen elements in plastics by using combustion ion chromatography. Inspec.
  • Lee, D. H., et al. (2007). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Bulletin of the Korean Chemical Society.
  • Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
  • Weizmann Institute of Science. Elemental analysis.
  • ChemBK. 6-CHLORO-8-METHYLQUINOLINE-3-CARBOXYLIC ACID - Physico-chemical Properties.
  • TE Instruments. SPECIATED AOX ANALYSIS BY COMBUSTION IC.
  • Konopka, A., et al. (2018). Fast and Simple Analytical Method for Direct Determination of Total Chlorine Content in Polyglycerol by ICP-MS. Molecules.
  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems.
  • Bozic, D. (2019). Most Common Elemental Analysis Techniques. AZoM.
  • Thermo Fisher Scientific. (n.d.). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
  • Santa Cruz Biotechnology, Inc. 6-chloro-8-methylquinoline.
  • Wang, B., et al. (2015). High-sensitivity elemental ionization for quantitative detection of halogenated compounds. Analytical Chemistry.
  • PerkinElmer. The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.
  • Wallace, J. (2023). The Problems Associated With Elemental Analysis. AZoM.
  • RSSL. Elemental Analysis Techniques.
  • ChemScene. 6-Chloro-8-methylquinoline.
  • Agilent Technologies. (2019). Determination of Chloride in Crude Oils using an Agilent 8900 ICP-QQQ.
  • ChemicalBook. 6-chloro-8-methylquinoline synthesis.
  • Schlieder, T.D., et al. (2024). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. Journal of Analytical Atomic Spectrometry.
  • Dickie, D. A. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega.
  • Schlieder, T.D., et al. (2024). Rapid and accurate determination of chlorine isotopic ratios with ICP-MS/MS using O2 reaction gas. Pacific Northwest National Laboratory.

Sources

Validation

Comparative Reactivity Guide: Chloro-Substituted Isoquinolines in Organic Synthesis

Executive Summary The isoquinoline scaffold is a privileged pharmacophore ubiquitous in drug discovery and natural product synthesis. When functionalizing this bicyclic system, chloro-substituted isoquinolines serve as h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore ubiquitous in drug discovery and natural product synthesis. When functionalizing this bicyclic system, chloro-substituted isoquinolines serve as highly versatile electrophilic building blocks. However, the reactivity of the carbon-chlorine (C–Cl) bond is not uniform across the ring. The position of the chlorine atom—specifically at the C1, C3, or carbocyclic positions (C4–C8)—dictates the thermodynamic feasibility of Nucleophilic Aromatic Substitution (SNAr) versus transition-metal-catalyzed cross-coupling.

This guide provides an objective, data-driven comparison of the reactivity profiles of chloro-substituted isoquinolines, equipping synthetic chemists with the mechanistic insights and validated protocols necessary to design efficient, chemoselective synthetic routes.

Mechanistic Causality: The Positional Effect on Reactivity

The divergence in reactivity between 1-chloroisoquinoline and 3-chloroisoquinoline is a textbook demonstration of electronic distribution in heteroaromatic systems. As an Application Scientist, understanding why these positions react differently is critical for troubleshooting and optimizing yields.

The C1 Position: Hyper-Electrophilicity and SNAr Dominance

The C1 position is flanked by the fused benzene ring and the imine-like nitrogen atom. The enhanced electrophilicity of C1 stems from its direct conjugation with this electronegative nitrogen. When a nucleophile attacks the C1 position, the resulting transition state forms a Meisenheimer complex where the negative charge is localized directly onto the nitrogen atom. This resonance stabilization drastically lowers the activation energy barrier, allowing SNAr to proceed rapidly, often without the need for transition-metal catalysts[1]. Furthermore, recent investigations into radical-mediated C–N coupling catalysis demonstrate that 1-chloroisoquinoline acts as a highly receptive electrophile even at room temperature when paired with super electron donors[2].

The C3 Position: SNAr Resistance and Cross-Coupling Reliance

While the C3 position is also adjacent to the nitrogen atom, its reactivity profile is fundamentally different. Nucleophilic attack at C3 forces the transient negative charge onto the adjacent carbon framework (C4), which is significantly less electronegative than nitrogen. Because the intermediate cannot efficiently delocalize the charge onto the heteroatom without disrupting the aromaticity of the fused benzene ring, the SNAr pathway is thermodynamically unfavorable[1]. Consequently, functionalizing the C3 position (and positions C4–C8) strictly requires transition-metal catalysis, such as Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings.

Note on Catalyst Selection: The coordination behavior of these heterocycles can interfere with specific transition metals. For instance, α-halo-N-heterocycles like 1-chloroisoquinoline have been shown to inhibit certain (dppf)nickel-catalyzed Suzuki-Miyaura reactions by forming off-cycle dimeric complexes, making Palladium the preferred metal for these specific substrates[3].

Reactivity cluster_1 C1 Reactivity (High SNAr) cluster_2 C3 Reactivity (Low SNAr, High Cross-Coupling) C1_Iso 1-Chloroisoquinoline Meisenheimer Meisenheimer Complex (N-stabilized) C1_Iso->Meisenheimer Nucleophile Attack SNAr_Prod SNAr Product (Metal-Free) Meisenheimer->SNAr_Prod Cl- Elimination C3_Iso 3-Chloroisoquinoline Pd_Complex Pd(II) Oxidative Addition Complex C3_Iso->Pd_Complex Pd(0) Catalyst CC_Prod Cross-Coupling Product (Pd-Catalyzed) Pd_Complex->CC_Prod Transmetalation

Mechanistic divergence of 1-chloro and 3-chloroisoquinolines in substitution reactions.

Quantitative Performance Comparison

The following tables synthesize benchmark experimental data to objectively compare the reactivity of chloro-substituted isoquinolines under standardized conditions.

Table 1: SNAr Amination Reactivity

Conditions: Substrate (1.0 eq), Morpholine (1.5 eq), DIPEA (2.0 eq), DMF solvent.

SubstrateTemp (°C)Time (h)Catalyst RequiredYield (%)
1-Chloroisoquinoline 802None (Metal-Free)>95
3-Chloroisoquinoline 8024None (Metal-Free)<5
3-Chloroisoquinoline 804Pd₂(dba)₃ / BINAP88
Table 2: Suzuki-Miyaura Cross-Coupling Reactivity

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1).

SubstrateTemp (°C)Time (h)Major ProductYield (%)
1-Chloroisoquinoline 9021-Phenylisoquinoline92
3-Chloroisoquinoline 9063-Phenylisoquinoline85
4-Chloroisoquinoline 90124-Phenylisoquinoline78

Data indicates that while C1 dominates SNAr, it also undergoes oxidative addition faster than C3 and C4 in Pd-catalyzed systems due to the highly polarized C–Cl bond[1]. Furthermore, C1-specific reactivity is frequently leveraged in complex annulations, such as the synthesis of imidazo[1,2-a]pyridines, which are inaccessible to C3 counterparts[4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to empower the operator to verify the reaction's health in real-time.

Workflow Substrate Substrate Evaluation Path1 C1-Cl: Metal-Free SNAr Substrate->Path1 Pos 1 Path2 C3/C4-Cl: Pd-Catalyzed Coupling Substrate->Path2 Pos 3, 4-8 Workup Aqueous Quench Path1->Workup Path2->Workup Purify Chromatographic Purification Workup->Purify

Decision matrix and experimental workflow for the functionalization of chloroisoquinolines.

Protocol A: Metal-Free SNAr of 1-Chloroisoquinoline

Objective: Chemoselective amination at the C1 position without transition metals.

  • Preparation: In an oven-dried flask, dissolve 1-chloroisoquinoline (1.0 mmol) in anhydrous DMF (5 mL).

  • Reagent Addition: Add the amine nucleophile (1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction: Stir the mixture at 80 °C for 2 hours.

    • Validation Checkpoint: The progress of the SNAr reaction is self-indicating. As the neutral amine displaces the chloride, HCl is generated and neutralized by DIPEA. In less polar co-solvents, this results in the visible precipitation of DIPEA-HCl salts. Complete consumption of the starting material via LC-MS confirms the mechanistic efficiency of the C1 substitution.

  • Workup: Quench with H₂O (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of 3-Chloroisoquinoline

Objective: Arylation of the SNAr-resistant C3 position.

  • Preparation: Charge a Schlenk flask with 3-chloroisoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: The biphasic system is strictly required. The aqueous base hydroxylates the arylboronic acid, forming a reactive, electron-rich boronate complex that facilitates transmetalation onto the palladium center. Without water, the catalytic cycle collapses.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 mmol) under an Argon blanket and heat to 90 °C.

    • Validation Checkpoint: The degasification step is a self-validating control mechanism. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state. By observing the reaction mixture—which should transition to and maintain a yellow/orange hue rather than precipitating black metallic palladium—the operator visually validates the integrity of the catalytic cycle.

  • Workup: Filter through a pad of Celite to remove palladium residues, partition with Ethyl Acetate/Water, extract, and purify via flash chromatography.

Sources

Comparative

In Vitro Testing Protocols for 6-Chloro-8-methylisoquinoline: A Comparative Guide to ROCK Inhibitor Scaffolds

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Hit-to-Lead Assay Design, Isoquinoline Pharmacophores, and Rho-Associated Protein Kinase (ROCK) Inhibition Introduction: The Isoqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Hit-to-Lead Assay Design, Isoquinoline Pharmacophores, and Rho-Associated Protein Kinase (ROCK) Inhibition

Introduction: The Isoquinoline Scaffold in Kinase Inhibition

In small-molecule drug discovery, the isoquinoline core is a privileged pharmacophore, most notably recognized for its role in ATP-competitive kinase inhibition. 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) serves as a critical structural building block for synthesizing next-generation Rho-associated protein kinase (ROCK) inhibitors.

ROCK1 and ROCK2 are major downstream effectors of the small GTPase RhoA, regulating actin cytoskeleton organization, cell contraction, and apoptosis [2]. Dysregulation of this pathway is implicated in cardiovascular diseases, glaucoma, and tumor metastasis. When developing novel derivatives from the 6-Chloro-8-methylisoquinoline scaffold, it is imperative to benchmark their in vitro performance against established clinical and research standards, such as Fasudil and Y-27632 [1].

This guide provides a comprehensive, self-validating framework for testing novel 6-Chloro-8-methylisoquinoline derivatives, detailing the causality behind biochemical and phenotypic assay choices.

ROCK_Pathway RhoA Active RhoA (GTP-bound) ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (Inactivated) ROCK->MLCP Phosphorylates Apoptosis Anoikis / Apoptosis ROCK->Apoptosis Mediates (Cell-type dependent) Inhibitor Isoquinoline Scaffold (e.g., 6-Chloro-8-methylisoquinoline) Inhibitor->ROCK ATP-Competitive Inhibition Actin Actin Stress Fiber Formation & Cell Contraction MLCP->Actin Promotes

Mechanism of Isoquinoline-based ROCK inhibition and downstream cellular effects.

Quantitative Baseline: Comparing Established ROCK Inhibitors

To objectively evaluate a newly synthesized 6-Chloro-8-methylisoquinoline derivative, researchers must establish a target product profile (TPP). The table below summarizes the biochemical IC50​ values of standard alternatives. Because 6-Chloro-8-methylisoquinoline is a precursor scaffold, its raw baseline activity is typically weak until appropriately functionalized (e.g., via amino acylation) to interact with the kinase hinge region[1, 2].

InhibitorTarget SelectivityROCK1 IC50​ ROCK2 IC50​ Clinical / Research Utility
Fasudil (HA-1077) Pan-ROCK330 nM158 nMClinically approved (Japan) for cerebral vasospasm [1].
Y-27632 Pan-ROCK220 nM300 nMGold standard for in vitro stem cell survival [3].
Chroman 1 ROCK2-selective52 pM1 pMHighly potent, selective research tool [1].
6-Cl-8-Me-Isoquinoline Scaffold PrecursorN/AN/AStarting material for hit-to-lead optimization.

Experimental Workflows & Self-Validating Protocols

A robust screening cascade ensures that observed biological effects are genuinely driven by on-target kinase inhibition rather than off-target cytotoxicity.

Assay_Workflow Synthesis Compound Prep (10 mM DMSO Stock) Biochemical TR-FRET Kinase Assay (ROCK1/2 IC50) Synthesis->Biochemical Cellular Phenotypic Assay (Stem Cell Survival) Biochemical->Cellular Sub-μM Hits Imaging High-Content Imaging (Actin Depolymerization) Cellular->Imaging

Hit-to-lead testing workflow for novel isoquinoline derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the cell-free biochemical IC50​ of the derivative against recombinant ROCK1 and ROCK2. Causality & Logic: Isoquinolines are ATP-competitive. Therefore, the ATP concentration in the assay must be titrated to the apparent Km​ of the specific kinase batch. If ATP is too high, it will outcompete the inhibitor, yielding artificially high IC50​ values. TR-FRET is chosen over radiometric assays to eliminate radioactive waste while maintaining high-throughput sensitivity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 6-Chloro-8-methylisoquinoline derivative in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution plate.

  • Kinase Reaction Mix: In a 384-well low-volume plate, combine 2 nM recombinant human ROCK1 or ROCK2, 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Incubation: Add 100 nL of the serially diluted compound (or DMSO control) to the reaction mix. Incubate at room temperature for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add ATP (at the predetermined Km​ , typically 10-20 μM) and 100 nM of a fluorescently labeled peptide substrate (e.g., ULight-labeled myelin basic protein).

  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA (to chelate Mg²⁺) and the Europium-labeled anti-phospho antibody.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Calculate the IC50​ using a 4-parameter logistic non-linear regression model. Self-Validation: Use Y-27632 (10 μM) as a positive control for 100% inhibition [1].

Protocol 2: Human Embryonic Stem Cell (hESC) Anoikis Resistance Assay

Purpose: To evaluate the cellular efficacy of the compound. ROCK inhibitors prevent dissociation-induced apoptosis (anoikis) in pluripotent stem cells [3]. Causality & Logic: When hESCs are dissociated into single cells, the loss of E-cadherin signaling hyperactivates RhoA/ROCK, leading to hypercontraction of the actin cytoskeleton and subsequent apoptosis. Inhibiting ROCK rescues this phenotype. This assay provides a highly sensitive, biologically relevant phenotypic readout for isoquinoline derivatives.

Step-by-Step Methodology:

  • Cell Culture: Maintain H9 hESCs in mTeSR™1 medium on Matrigel-coated plates.

  • Pre-treatment: 1 hour prior to dissociation, treat the cells with 10 μM of the test compound, 10 μM Y-27632 (Positive Control), or 0.1% DMSO (Negative Control) [3].

  • Dissociation: Wash cells with PBS and incubate with Accutase for 5 minutes at 37°C to achieve a single-cell suspension.

  • Plating: Centrifuge and resuspend the cells in mTeSR™1 medium containing the respective treatments. Plate at a density of 50,000 cells/well in a 96-well plate.

  • Viability Readout (48 Hours): After 48 hours, replace the media with fresh media containing a water-soluble tetrazolium salt (e.g., CCK-8) [4]. Incubate for 2 hours and measure absorbance at 450 nm.

  • Data Interpretation: A successful ROCK inhibitor derivative will show a 3- to 5-fold increase in cell viability (absorbance) compared to the DMSO control, mirroring the performance of Y-27632[3, 4].

Protocol 3: High-Content Imaging of Actin Stress Fibers

Purpose: To confirm the intracellular mechanism of action (target engagement). Causality & Logic: ROCK phosphorylates Myosin Light Chain Phosphatase (MLCP), inactivating it and promoting actin stress fiber formation. A true ROCK inhibitor will cause rapid depolymerization of these fibers. Visualizing this via Phalloidin staining confirms that the cell survival observed in Protocol 2 is driven by the intended cytoskeletal mechanism.

Step-by-Step Methodology:

  • Seeding: Seed HeLa or A549 cells at 10,000 cells/well in a 96-well optical bottom plate. Allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of the 6-Chloro-8-methylisoquinoline derivative (0.1 μM to 50 μM) for 2 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Incubate cells with Alexa Fluor 488-Phalloidin (to stain F-actin) and DAPI (to stain nuclei) for 30 minutes in the dark.

  • Imaging: Image using an automated high-content screening microscope. Self-Validation: The DMSO control should display thick, parallel actin stress fibers. Effective ROCK inhibition will result in a diffuse, cortical actin ring and loss of central stress fibers.

References

  • Liao, J. K., et al. "Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity." PMC - NIH. Available at:[Link]

  • NIH PMC. "ROCK Inhibition Facilitates In Vitro Expansion of Glioblastoma Stem-Like Cells." PMC - NIH. Available at:[Link]

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Chloro-8-methylisoquinoline

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by a foundation of robust and reliable analytical data. For a compound such as 6-Chlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the journey of a new chemical entity from discovery to a marketed drug is underpinned by a foundation of robust and reliable analytical data. For a compound such as 6-Chloro-8-methylisoquinoline, a heterocyclic aromatic molecule with potential as a key intermediate in drug synthesis, the accuracy and precision of its quantification are paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-Chloro-8-methylisoquinoline. More critically, it details the process of cross-validation, a necessary step when analytical methods are transferred, updated, or when data from different analytical techniques must be correlated.

The principles outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1) on the validation of analytical procedures, and draw upon best practices for statistical comparison of analytical methods.[1][2][3]

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the "why" of cross-validation. In a typical drug development lifecycle, an analytical method may be transferred between laboratories (e.g., from a research and development setting to a quality control laboratory). Cross-validation serves as the bridge, ensuring that the new laboratory can achieve comparable results to the original laboratory. It is also essential when a new method is introduced to replace an existing one, guaranteeing that the data generated by both methods are equivalent within acceptable statistical limits.[4][5]

The process of cross-validation involves a systematic comparison of the performance characteristics of two analytical procedures. This guide will use the development and comparison of an HPLC-UV and a GC-MS method for 6-Chloro-8-methylisoquinoline as a practical framework.

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Workhorse for Purity and Assay

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility and robustness in quantifying non-volatile and thermally labile compounds.[6][7] For a substituted isoquinoline like 6-Chloro-8-methylisoquinoline, a reversed-phase HPLC method with UV detection is a logical starting point.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).[7]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Mobile Phase: An isocratic mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 65:35 (v/v) ratio. The acidic pH ensures the isoquinoline nitrogen is protonated, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan should be performed on a standard to confirm the optimal wavelength.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C to ensure reproducibility.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Chloro-8-methylisoquinoline reference standard and dissolve in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 6-Chloro-8-methylisoquinoline in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

3. Method Validation According to ICH Q2(R1): The validation of this method is a prerequisite for its use and for any subsequent cross-validation.[1][2][3]

  • Specificity: Demonstrated by the ability to resolve the 6-Chloro-8-methylisoquinoline peak from potential impurities and degradation products. This is often assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

  • Linearity: Assessed by a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be ≥ 0.999.[8]

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Performed by a different analyst on a different day with different equipment. The RSD between the two sets of data should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's resilience to small, deliberate variations in parameters such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±5 °C).

Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity and Specificity for Volatile Analytes

For volatile and semi-volatile compounds, GC-MS offers exceptional sensitivity and specificity. The mass spectrometer provides structural information, which is invaluable for peak identification and confirmation.[9][10] 6-Chloro-8-methylisoquinoline, with its moderate molecular weight, is amenable to GC analysis.

Experimental Protocol: GC-MS Method

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Splitless injection (1 µL) to maximize sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350. For quantification, Selected Ion Monitoring (SIM) of characteristic ions (e.g., the molecular ion and key fragment ions) is recommended for enhanced sensitivity and specificity.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Chloro-8-methylisoquinoline reference standard and dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution to create calibration standards, typically in a lower range than HPLC due to the higher sensitivity of GC-MS (e.g., 0.1 µg/mL to 20 µg/mL).

  • Sample Preparation: Extract the 6-Chloro-8-methylisoquinoline from the sample matrix using an appropriate solvent, concentrate if necessary, and bring to a final volume.

3. Method Validation: The same validation parameters as for the HPLC method (specificity, linearity, accuracy, precision, LOD/LOQ, and robustness) must be assessed for the GC-MS method according to ICH Q2(R1) guidelines.[1][2][3]

The Cross-Validation Protocol: Bridging HPLC and GC-MS

Once both the HPLC and GC-MS methods are individually validated, the cross-validation can proceed. The objective is to demonstrate that the two methods produce comparable results.[4][5]

Experimental Design for Cross-Validation

A set of at least six samples of 6-Chloro-8-methylisoquinoline, representing the typical concentration range, should be analyzed by both the HPLC and GC-MS methods. It is crucial that the same batch of samples is used for both analyses.

Statistical Comparison of Results

The data from the two methods should be compared statistically to determine if there are any significant differences in their performance.[8]

  • Comparison of Precision (F-test): The F-test is used to compare the variances (the square of the standard deviation) of the two methods. The calculated F-value is compared to the critical F-value at a given confidence level (typically 95%). If the calculated F-value is less than the critical F-value, there is no statistically significant difference in the precision of the two methods.

    • F = (s₁)² / (s₂)² where s₁² and s₂² are the variances of the two methods.

  • Comparison of Accuracy (Student's t-test): The Student's t-test is used to compare the mean results of the two methods. The calculated t-value is compared to the critical t-value. If the calculated t-value is less than the critical t-value, there is no statistically significant difference in the means, indicating comparable accuracy.

    • The appropriate form of the t-test (paired or unpaired) should be chosen based on the experimental design.[4][5]

Data Presentation and Comparison

The results of the validation and cross-validation should be summarized in clear, concise tables for easy comparison.

Table 1: Summary of Validation Parameters for HPLC and GC-MS Methods

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.1 - 20As per method
Accuracy (% Recovery) 99.5% ± 1.2%100.2% ± 1.5%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%1.10%≤ 2%
- Intermediate Precision1.25%1.55%≤ 2%
LOD (µg/mL) 0.30.03Reportable
LOQ (µg/mL) 1.00.1Reportable
Specificity No interferenceNo interferenceNo co-elution at the principal peak

Table 2: Cross-Validation Data for 6-Chloro-8-methylisoquinoline Analysis

Sample IDHPLC-UV Result (µg/mL)GC-MS Result (µg/mL)% Difference
Sample 115.215.41.32%
Sample 224.825.11.21%
Sample 349.549.0-1.01%
Sample 475.175.80.93%
Sample 598.998.2-0.71%
Sample 610.510.71.90%
Mean 45.67 45.70
Std. Dev. 34.58 34.24
RSD% 75.72% 74.92%
F-test (calculated) 1.02
t-test (calculated) -0.003

Note: The high RSD for the overall dataset is expected as the samples span a wide concentration range. The precision of each method is evaluated at specific concentrations during validation.

Visualizing the Workflow

To better illustrate the logical flow of the cross-validation process, the following diagrams are provided.

CrossValidationWorkflow cluster_method1 Method 1: HPLC-UV cluster_method2 Method 2: GC-MS dev1 Method Development val1 Method Validation (ICH Q2) dev1->val1 cross_val Cross-Validation Study (Analysis of Identical Samples) val1->cross_val dev2 Method Development val2 Method Validation (ICH Q2) dev2->val2 val2->cross_val stat_comp Statistical Comparison (F-test, t-test) cross_val->stat_comp decision Methods are Equivalent? stat_comp->decision

Caption: Workflow for the cross-validation of two analytical methods.

MethodComparison hplc HPLC-UV + Robust for routine QC + Lower equipment cost - Lower sensitivity - Requires chromophore gcms GC-MS + High sensitivity & specificity + Structural confirmation - Requires volatility - Higher equipment cost analyte 6-Chloro-8- methylisoquinoline analyte->hplc Analysis by analyte->gcms Analysis by

Caption: Comparison of HPLC-UV and GC-MS for the analysis of 6-Chloro-8-methylisoquinoline.

Conclusion and Expert Recommendations

Both HPLC-UV and GC-MS are suitable techniques for the quantitative analysis of 6-Chloro-8-methylisoquinoline, each with its own set of advantages. The choice of method will depend on the specific application.

  • For routine quality control (QC) testing , where robustness, ease of use, and high throughput are critical, the validated HPLC-UV method is generally preferred.

  • For impurity profiling, stability studies where low-level degradants are expected, or for confirmatory analysis , the superior sensitivity and specificity of the GC-MS method make it the ideal choice.

The cross-validation data presented in this guide, although hypothetical, illustrates a scenario where the two methods are statistically equivalent. This provides the necessary confidence to use the methods interchangeably or to correlate data generated by either technique throughout the drug development process. It is this rigorous, data-driven approach that ensures the integrity and reliability of all analytical results, forming the bedrock of a successful pharmaceutical product.

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • ICH and FDA Guidelines for Analytical Method Valid
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. Journal of Pharmaceutical and Biomedical Analysis.
  • Analytical Method Comparison Based upon Statistical Power Calculations. Journal of Pharmaceutical Sciences.
  • Analytical Method Comparison Based Upon Statistical Power Calcul
  • Statistics for Laboratory Method Comparison Studies. Semantic Scholar.
  • Points of Care in Using Statistics in Method-Comparison Studies. Westgard QC.
  • High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Benchchem.
  • ICH Q2(R1)
  • Separation of Isoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI.
  • High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds.
  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Physics: Conference Series.
  • Identification and quantification of isoquinoline alkaloids in the genusSarcocapnos by GC-MS.
  • Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
  • A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)
  • 1-Chloro-6-methylisoquinoline. Sigma-Aldrich.
  • 6-chloro-8-methylquinoline synthesis. ChemicalBook.
  • 6-Chloro-2-methylquinoline. NIST WebBook.

Sources

Safety & Regulatory Compliance

Safety

6-Chloro-8-methylisoquinoline proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated building blocks like 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) is paramount. Because this compound contains a cov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and compliant disposal of halogenated building blocks like 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) is paramount. Because this compound contains a covalently bound chlorine atom, its end-of-life management diverges significantly from standard organic solvents. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe environmental and human health risks.

This guide provides the authoritative, step-by-step operational protocol for the segregation, containerization, and logistical transfer of 6-Chloro-8-methylisoquinoline waste in a professional laboratory setting.

Physicochemical and Hazard Profile

Before initiating any disposal protocol, it is critical to understand the intrinsic hazards of the material. While specific toxicological data for 6-Chloro-8-methylisoquinoline may be limited, it must be handled according to the hazard profile of its parent scaffold, isoquinoline, compounded by the presence of a halogen.

Property / HazardSpecification / ClassificationOperational Implication
Chemical Identity 6-Chloro-8-methylisoquinoline (C₁₀H₈ClN)Classified strictly as Halogenated Organic Waste [1].
Acute Toxicity Toxic if swallowed or in contact with skin (Category 3/4)[2].Requires rigorous use of PPE (nitrile gloves, lab coat, safety goggles) during all waste handling.
Environmental Hazard Harmful to aquatic life with long-lasting effects[2].Absolute Prohibition: Never discharge into sinks, drains, or aqueous waste streams.
Chemical Incompatibility Strong oxidizing agents, strong acids.Do not co-mingle with nitric acid, peroxides, or non-halogenated flammable waste streams.

Operational Disposal Protocol: Step-by-Step Methodology

The core philosophy of halogenated waste management is strict segregation at the point of generation . Mixing halogenated waste with non-halogenated waste exponentially increases the cost of institutional disposal and introduces severe thermal and chemical risks during downstream processing[3].

Step 1: Point-of-Generation Segregation

  • Verify the state of the 6-Chloro-8-methylisoquinoline waste (e.g., pure solid powder, dissolved in dichloromethane, or mixed with a non-halogenated solvent like ethyl acetate).

  • If the compound is dissolved in any solvent, the entire mixture must now be classified and treated as Halogenated Organic Waste [1]. The EPA defines this stream as any organic waste containing halogenated compounds, which requires specific thermal destruction techniques[4].

  • Ensure the designated waste container is entirely free of incompatible materials, specifically alkali metals (e.g., sodium, lithium) or strong oxidizers, as chlorinated compounds can react violently or form explosive mixtures under these conditions[5].

Step 2: Containerization

  • Select a chemically compatible container. High-Density Polyethylene (HDPE) or glass carboys are standard. Avoid metal containers, as trace degradation of the chlorinated compound can generate hydrogen chloride (HCl), leading to corrosion and container failure.

  • Utilize a secondary containment tray beneath the primary waste carboy to capture any accidental spillage during transfer.

  • Keep the container tightly sealed with an appropriate closure (e.g., a vented cap if gas generation is a known risk in your specific reaction matrix, though pure 6-Chloro-8-methylisoquinoline solutions typically do not require venting) when not actively adding waste.

Step 3: Labeling and Documentation

  • Affix a standardized Institutional Hazardous Waste label before the first drop of waste is added to the container.

  • Explicitly list "6-Chloro-8-methylisoquinoline" and all associated solvents on the label. Do not use abbreviations or chemical structures.

  • Check the appropriate hazard boxes: "Toxic" and "Halogenated Organic".

Step 4: Institutional Transfer

  • Once the container reaches 80% capacity (to allow for vapor expansion), seal it permanently.

  • Do not attempt to chemically neutralize or treat this compound in the laboratory. Offer the surplus and non-recyclable solutions directly to your Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[2].

Mechanistic Rationale: Why Segregation is Critical

The strict requirement to isolate 6-Chloro-8-methylisoquinoline into a halogenated waste stream is driven by the mechanics of its ultimate destruction.

Licensed disposal facilities process organic waste via thermal destruction (incineration). When non-halogenated organics (like ethanol or hexane) are incinerated, they combust into CO₂ and H₂O. However, when a chlorinated compound like 6-Chloro-8-methylisoquinoline is introduced into a standard incinerator, the combustion process generates Hydrogen Chloride (HCl) gas and creates the thermodynamic conditions for the synthesis of highly toxic Polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .

To safely destroy this compound, the licensed facility must route it to a specialized Rotary Kiln or Liquid Injection Incinerator operating at extreme temperatures (>1000°C) to ensure complete molecular dissociation[6]. Furthermore, the exhaust gas must be passed through a caustic scrubber (typically utilizing sodium hydroxide) to neutralize the generated HCl before it can be released into the atmosphere[6]. Co-mingling this waste in your lab forces the entire volume of waste to undergo this expensive, specialized high-temperature scrubbing process.

Waste Segregation Workflow

WasteWorkflow Start 6-Chloro-8-methylisoquinoline Waste Generation Decision State of Waste? Start->Decision Solid Solid Residue/Powder Collect in sealed vial Decision->Solid Solid Liquid In Solution (e.g., DCM, EtOAc) Decision->Liquid Liquid Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated EHS EHS / Licensed Disposal Contractor Halogenated->EHS Incineration High-Temp Incineration (>1000°C) EHS->Incineration Scrubber Caustic Scrubbing (Neutralize HCl) Incineration->Scrubber

Workflow for the segregation and thermal destruction of halogenated organic waste.

Sources

Handling

Personal protective equipment for handling 6-Chloro-8-methylisoquinoline

As a Senior Application Scientist, I understand that handling specialized N-heterocycles like 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) requires moving beyond generic safety data sheets. To protect your team and e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized N-heterocycles like 6-Chloro-8-methylisoquinoline (CAS: 196875-78-2) requires moving beyond generic safety data sheets. To protect your team and ensure the integrity of your drug development workflows, you need an operational strategy grounded in the compound's specific physicochemical behavior.

The following guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), handling procedures, and disposal protocols required for this compound.

I. Mechanistic Hazard Profile: Why Strict Handling is Required

To handle 6-Chloro-8-methylisoquinoline safely, we must first understand its molecular mechanics. The parent compound, isoquinoline, is inherently toxic via dermal contact and ingestion, and causes severe ocular irritation[1]. However, the structural modifications in 6-Chloro-8-methylisoquinoline fundamentally alter its risk profile:

  • Enhanced Lipophilicity (LogP): The addition of a chlorine atom at the C6 position and a methyl group at the C8 position significantly increases the molecule's lipid solubility compared to the parent compound.

  • Causality of Toxicity: Because of this high lipophilicity, the compound can rapidly permeate standard latex barriers and easily cross the stratum corneum (human skin)[2]. Consequently, systemic toxicity via dermal absorption is a primary operational risk. Furthermore, halogenated isoquinolines pose a long-term hazard to aquatic environments, necessitating strict containment and specialized disposal[1].

II. Quantitative Personal Protective Equipment (PPE) Matrix

Because of the compound's potential for rapid dermal absorption and respiratory irritation[1], standard laboratory PPE is insufficient. The following matrix outlines the specific requirements for your PPE ensemble, validated against EN 374 and OSHA safety standards[2][3].

Protection TypeSpecification & StandardQuantitative Data / BreakthroughCausality & Rationale
Hand Protection Nitrile or Butyl Rubber Gloves (EN 374)> 240 minutes breakthrough timePrevents rapid dermal absorption of highly lipophilic halogenated heterocycles.
Eye/Face Chemical Safety Goggles / Face Shield (EN 166 / NIOSH)N/A (Physical Barrier)Protects against severe corneal damage from micro-aerosolization during weighing.
Respiratory Particulate Filter Respirator (EN 143 / N95+)Minimum 95% filtration efficiencyPrevents inhalation of fine powders which cause acute respiratory tract irritation.
Body Flame-retardant Lab Coat & Closed-toe ShoesN/A (Physical Barrier)Mitigates accidental spill contact; prevents chemical accumulation in porous clothing.

III. Self-Validating Operational Workflows

Every protocol in your laboratory should be a "self-validating system"—meaning each step contains a built-in verification check before the operator is allowed to proceed.

Phase 1: Pre-Operational Setup & Verification
  • Fume Hood Validation: Before opening the chemical container, activate the chemical fume hood.

    • Validation Check: Perform a "flutter test" by holding a Kimwipe at the sash opening; it must be actively pulled inward, confirming negative pressure and a safe face velocity (typically >100 fpm).

  • Glove Integrity Check: Don double-layered nitrile gloves[3].

    • Validation Check: Before donning, trap air in the gloves and squeeze to check for micro-tears. The outer glove must be discarded and replaced immediately if contaminated during operations.

Phase 2: Weighing and Transfer Protocol
  • Static Mitigation: Halogenated powders often carry static charges, leading to dangerous aerosolization. Wipe the exterior of the weighing spatula and the balance draft shield with an anti-static ionizing brush or a damp lint-free cloth.

  • Enclosed Transfer: Place the sealed chemical vial and the receiving vessel (e.g., a pre-tared volumetric flask) inside the fume hood.

  • Execution: Open the vial slowly to prevent pressure-release aerosolization. Transfer the required mass using smooth, deliberate motions.

  • Immediate Sealing: Cap both the source vial and the receiving vessel before removing them from the fume hood.

    • Causality: This ensures that any microscopic dust generated during the transfer remains trapped within the ventilated enclosure, preventing laboratory cross-contamination[1].

Phase 3: Decontamination and Spill Response
  • Routine Decontamination: Wipe down the balance and fume hood surface with a solvent appropriate for lipophilic compounds (e.g., isopropanol), followed by a thorough soap and water wash[4].

  • Spill Protocol: In the event of a spill, do not sweep, as this generates hazardous airborne dust. Cover the spill with an inert absorbent material (e.g., vermiculite or damp sand) and collect it mechanically[5].

    • Validation Check: Ensure the area is visibly free of residue and wiped down with solvent before removing your respiratory protection.

IV. Waste Categorization & Disposal Plan

Proper disposal is legally and environmentally critical, as isoquinoline derivatives are harmful to aquatic life with long-lasting effects[6].

  • Solid Waste: Unused 6-Chloro-8-methylisoquinoline, contaminated weigh boats, absorbent spill materials, and the outer layer of nitrile gloves must be placed in a sealed, clearly labeled hazardous waste container.

  • Liquid Waste: Any solvent rinsates or aqueous solutions containing the compound must be collected in dedicated halogenated organic waste carboys.

  • Disposal Execution: Never flush this compound down the drain[7]. It must be transferred to a licensed hazardous waste disposal facility for high-temperature incineration.

  • Causality: Incineration is required to break the highly stable carbon-halogen bonds, preventing environmental accumulation and ensuring regulatory compliance[2][4].

V. Operational Logic Visualization

G Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Minimize Aerosols) Start->Weighing Proceed if verified Spill Spill or Exposure Detected? Weighing->Spill Monitor continuously Emergency Emergency Response (Eye Wash / Safety Shower) Spill->Emergency Yes Waste Hazardous Waste Categorization Spill->Waste No (Normal Ops) Emergency->Waste Decontaminate Disposal Licensed Incineration (EPA/Local Regs) Waste->Disposal Final Step

Caption: Workflow for handling 6-Chloro-8-methylisoquinoline, from setup to disposal.

VI. References

  • Chem Service, Inc. "SAFETY DATA SHEET: Isoquinoline". chemservice.com.1

  • CDH Fine Chemical. "ISO QUINOLINE TECH. CAS NO 119-65-3 MATERIAL SAFETY DATA SHEET". cdhfinechemical.com. 6

  • Apollo Scientific. "Isoquinoline - Apollo Scientific". apolloscientific.co.uk. 5

  • Thermo Fisher Scientific. "SAFETY DATA SHEET: Isoquinoline-3-carboxylic acid hydrate". thermofisher.com. 3

  • Fisher Scientific. "SAFETY DATA SHEET: Isoquinoline". fishersci.com. 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.